molecular formula C5H2Br2N2O2 B1456119 3,6-Dibromopyrazine-2-carboxylic acid CAS No. 957230-68-1

3,6-Dibromopyrazine-2-carboxylic acid

Cat. No.: B1456119
CAS No.: 957230-68-1
M. Wt: 281.89 g/mol
InChI Key: MJOLIBQBOIULPY-UHFFFAOYSA-N
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Description

3,6-Dibromopyrazine-2-carboxylic acid is a useful research compound. Its molecular formula is C5H2Br2N2O2 and its molecular weight is 281.89 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name

3,6-dibromopyrazine-2-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H2Br2N2O2/c6-2-1-8-4(7)3(9-2)5(10)11/h1H,(H,10,11)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MJOLIBQBOIULPY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(N=C(C(=N1)Br)C(=O)O)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H2Br2N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50693365
Record name 3,6-Dibromopyrazine-2-carboxylic acid
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Molecular Weight

281.89 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

957230-68-1
Record name 3,6-Dibromo-2-pyrazinecarboxylic acid
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=957230-68-1
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 3,6-Dibromopyrazine-2-carboxylic acid
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URL https://comptox.epa.gov/dashboard/DTXSID50693365
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

An In-Depth Technical Guide to 3,6-Dibromopyrazine-2-carboxylic acid: A Core Building Block for Targeted Protein Degradation

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Strategic Importance of 3,6-Dibromopyrazine-2-carboxylic acid in Modern Drug Discovery

In the rapidly evolving landscape of therapeutic development, the strategic use of versatile chemical scaffolds is paramount. This compound, identified by its CAS Number 957230-68-1 , has emerged as a critical building block, particularly in the pioneering field of targeted protein degradation (TPD).[1][2] Its classification as a "Protein Degrader Building Block" underscores its utility in the synthesis of Proteolysis Targeting Chimeras (PROTACs), a novel class of therapeutic agents designed to hijack the cell's natural protein disposal machinery to eliminate disease-causing proteins.[1][2]

PROTACs are heterobifunctional molecules composed of three key components: a ligand that binds to a target protein of interest (POI), a ligand for an E3 ubiquitin ligase, and a chemical linker that connects the two. This guide provides a comprehensive technical overview of this compound, focusing on its synthesis, physicochemical properties, and its pivotal role as a versatile linker precursor in the rational design of PROTACs.

Physicochemical Properties

A thorough understanding of the physicochemical properties of this compound is essential for its effective application in multi-step organic synthesis. The key properties are summarized in the table below.

PropertyValueSource(s)
CAS Number 957230-68-1[1][2][3][4][5]
Molecular Formula C₅H₂Br₂N₂O₂[1][2][3]
Molecular Weight 281.89 g/mol [1][3][4]
Appearance Powder or liquid[5]
Purity ≥97%[1][2][5]
Density 2.3 ± 0.1 g/cm³[1]
Flash Point 176.8 ± 27.9 °C[1]
Refractive Index 1.663[1]
XLogP3 1.7[1]
Hydrogen Bond Donor Count 1[3]
Hydrogen Bond Acceptor Count 4[3]
Rotatable Bond Count 1[3]

Synthesis and Mechanistic Considerations

The synthesis of this compound can be achieved through a multi-step process, typically involving the formation of a pyrazine core, followed by bromination and functional group manipulation. A common and effective laboratory-scale synthesis involves the hydrolysis of a corresponding ester precursor, such as methyl 3,6-dibromopyrazine-2-carboxylate.

Synthesis Pathway Overview

Synthesis_Workflow cluster_0 Step 1: Bromination cluster_1 Step 2: Sandmeyer-type Reaction (Conceptual) cluster_2 Step 3: Saponification (Hydrolysis) A Methyl 3-aminopyrazine-2-carboxylate C Methyl 3-amino-6-bromopyrazine-2-carboxylate A->C Stir at RT B N-Bromosuccinimide (NBS) in Acetonitrile B->C C_prime Methyl 3-amino-6-bromopyrazine-2-carboxylate E Methyl 3,6-dibromopyrazine-2-carboxylate C_prime->E D Diazotization followed by Bromination D->E E_prime Methyl 3,6-dibromopyrazine-2-carboxylate G This compound E_prime->G Stir at 0°C F Lithium Hydroxide (LiOH) in THF/Water F->G

References

An In-Depth Technical Guide to 3,6-Dibromopyrazine-2-carboxylic Acid: A Core Building Block for Advanced Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Strategic Value of a Halogenated Pyrazine Scaffold

In the landscape of modern medicinal chemistry, the pyrazine ring stands as a "privileged structure," a recurring motif in a multitude of clinically significant agents, prized for its metabolic stability and versatile synthetic handles.[1] This guide focuses on a particularly valuable derivative: 3,6-Dibromopyrazine-2-carboxylic acid . This molecule is more than a simple heterocyclic compound; it is a strategically designed building block, particularly noted for its role in the burgeoning field of targeted protein degradation.[2] The presence of two bromine atoms and a carboxylic acid on the pyrazine core provides a trifecta of reactive sites, offering chemists a robust platform for constructing complex molecular architectures with high precision.

This document serves as a technical resource for researchers, scientists, and drug development professionals. It moves beyond a simple recitation of facts to explain the causality behind its synthesis, characterization, and application, providing field-proven insights into its use as a core component in sophisticated therapeutic modalities like Proteolysis Targeting Chimeras (PROTACs).

Section 1: Physicochemical Properties and Molecular Characterization

The utility of this compound begins with its fundamental physicochemical properties, which dictate its reactivity, solubility, and handling. The electron-withdrawing nature of the two bromine atoms and the pyrazine nitrogens renders the ring electron-deficient, making it susceptible to nucleophilic aromatic substitution under certain conditions, while the carboxylic acid provides a primary anchor point for amide bond formation.

Table 1: Core Physicochemical and Identity Data

Property Value Source(s)
Molecular Weight 281.89 g/mol [2]
Molecular Formula C₅H₂Br₂N₂O₂ [2]
CAS Number 957230-68-1 [2]
Appearance Off-white to pale yellow solid (typical) Inferred from related compounds
XLogP3 1.7 [N/A]
Hydrogen Bond Donor Count 1 [N/A]

| Hydrogen Bond Acceptor Count | 4 | [N/A] |

Protocol 1: Standard Analytical Characterization

Verifying the identity and purity of this compound is a critical first step in any synthetic workflow. The following protocol outlines the expected results from standard analytical techniques.

Objective: To confirm the structural integrity and purity of the material post-synthesis or upon receipt from a vendor.

Methodologies & Expected Results:

  • ¹H NMR (400 MHz, DMSO-d₆):

    • Rationale: The proton NMR spectrum is expected to be simple, providing a clear indication of the substitution pattern on the pyrazine ring.

    • Procedure: Dissolve ~5-10 mg of the compound in ~0.7 mL of deuterated DMSO.

    • Expected Spectrum: A single peak, a singlet, is anticipated in the aromatic region (typically δ 8.5-9.0 ppm), corresponding to the lone proton at the C5 position. A very broad singlet will also be observed for the carboxylic acid proton (typically δ > 13 ppm), which will readily exchange with D₂O.

  • Mass Spectrometry (MS-ESI):

    • Rationale: Provides definitive confirmation of the molecular weight. The isotopic pattern of the two bromine atoms is a key diagnostic feature.

    • Procedure: Prepare a dilute solution of the sample in a suitable solvent like methanol or acetonitrile. Analyze in negative ion mode.

    • Expected Spectrum: The molecular ion peak [M-H]⁻ should be observed around m/z 279/281/283. The characteristic isotopic cluster for two bromine atoms (approx. 1:2:1 ratio) provides unambiguous confirmation.

  • Infrared (IR) Spectroscopy (ATR):

    • Rationale: Confirms the presence of the key carboxylic acid functional group.

    • Procedure: Place a small amount of the solid sample directly on the ATR crystal.

    • Expected Spectrum: Look for a very broad O-H stretching band from ~3000 cm⁻¹ down to ~2500 cm⁻¹, characteristic of a hydrogen-bonded carboxylic acid. A sharp, strong C=O stretching band should appear around 1700-1725 cm⁻¹.[1]

Section 2: Synthesis and Purification Workflow

The synthesis of this compound is typically achieved via the hydrolysis of its corresponding ester precursor. This approach is efficient and allows for easier purification of the ester intermediate before the final hydrolysis step.

Synthesis_Workflow cluster_0 Step 1: Esterification (Conceptual) cluster_1 Step 2: Saponification A Pyrazine-2-carboxylic Acid Derivative B Bromination & Esterification A->B e.g., NBS, H₂SO₄/MeOH C Methyl 3,6-dibromopyrazine-2-carboxylate (Ester Precursor) B->C Purification (e.g., Chromatography) D This compound (Final Product) C->D 1. LiOH, THF/H₂O, 0°C 2. HCl (aq) workup

Caption: General synthetic workflow for this compound.

Protocol 2: Laboratory-Scale Synthesis via Saponification

This protocol details the hydrolysis of Methyl 3,6-dibromopyrazine-2-carboxylate.

Rationale: The use of lithium hydroxide (LiOH) in a tetrahydrofuran (THF)/water solvent system at 0°C is a standard and mild method for saponification. The low temperature helps to control the exothermicity of the reaction and minimize potential side reactions. The aqueous workup with acid is necessary to protonate the carboxylate salt to yield the final carboxylic acid.

Materials:

  • Methyl 3,6-dibromopyrazine-2-carboxylate (1.0 eq)

  • Lithium hydroxide (LiOH) (3.0 eq)

  • Tetrahydrofuran (THF)

  • Deionized Water

  • 1N Hydrochloric Acid (HCl)

  • Dichloromethane (DCM) or Ethyl Acetate

  • Anhydrous Sodium Sulfate (Na₂SO₄)

  • Round-bottom flask, magnetic stirrer, ice bath

Procedure:

  • Dissolution: Dissolve the starting ester (1.0 eq) in a 1:1 mixture of THF and water (approx. 16 mL per gram of ester) in a round-bottom flask.

  • Cooling: Place the flask in an ice bath and stir for 10-15 minutes until the internal temperature reaches 0-5°C.

  • Hydrolysis: In a separate vessel, dissolve LiOH (3.0 eq) in a minimum amount of water. Slowly add this aqueous LiOH solution to the stirring ester solution, maintaining the temperature at 0°C.

  • Reaction Monitoring: Allow the reaction to stir at 0°C for approximately 45-60 minutes. Monitor the reaction progress by TLC (e.g., using a 3:1 Hexanes:Ethyl Acetate system, the product will have a lower Rf than the starting ester).

  • Quenching & Acidification: Once the reaction is complete, remove the THF under reduced pressure. To the remaining aqueous residue, slowly add 1N HCl until the pH is ~2-3, which will cause the product to precipitate.

  • Extraction: Extract the aqueous layer three times with a suitable organic solvent like DCM or ethyl acetate.

  • Drying and Concentration: Combine the organic extracts, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield the crude this compound. The product can then be purified further by recrystallization.

Section 3: Core Application in Targeted Protein Degradation

The primary strategic value of this compound lies in its role as a versatile building block, particularly for PROTACs.[2] PROTACs are heterobifunctional molecules that induce the degradation of a target Protein of Interest (POI) by recruiting it to an E3 ubiquitin ligase.[3][4]

The structure of this pyrazine derivative is ideally suited for this application:

  • Carboxylic Acid: Serves as the primary attachment point for a linker, which will ultimately connect to the E3 ligase ligand (e.g., derivatives of Thalidomide for Cereblon or VH032 for VHL). This is typically achieved through standard amide coupling reactions (e.g., using HATU or EDCI/HOBt).

  • Bromine Atoms: Act as synthetic handles for introducing the POI ligand. One of the bromine atoms can be selectively displaced or used in cross-coupling reactions (e.g., Suzuki or Buchwald-Hartwig couplings) to attach the warhead that binds the target protein. The second bromine atom can be retained or functionalized further to modulate physicochemical properties.

PROTAC_Assembly cluster_final Pyrazine Br 3,6-Dibromopyrazine- 2-carboxylic acid Br Linker Linker (e.g., PEG chain) Pyrazine:f1->Linker Amide Coupling (HATU, DIPEA) POI_Ligand Protein of Interest (POI) Ligand Pyrazine:f2->POI_Ligand Suzuki Coupling (Pd catalyst) E3_Ligand E3 Ligase Ligand (e.g., Thalidomide derivative) Linker->E3_Ligand PROTAC Final PROTAC Molecule

Caption: Role of this compound in PROTAC assembly.

Section 4: Safety, Handling, and Storage

As with any halogenated organic compound, proper handling is paramount to ensure laboratory safety. While a specific safety data sheet (SDS) for this exact compound may vary by supplier, the data for structurally related brominated pyrazines provide a reliable guide.

Table 2: Hazard Profile and Recommended Precautions

Hazard Category Description & Precautionary Statements
Acute Toxicity May be harmful if swallowed (H302). Do not eat, drink, or smoke when using this product. Rinse mouth if swallowed.
Skin Irritation Causes skin irritation (H315). Wear protective gloves and clothing. Wash skin thoroughly after handling.
Eye Irritation Causes serious eye irritation (H319). Wear eye/face protection. IF IN EYES: Rinse cautiously with water for several minutes.

| Respiratory Irritation | May cause respiratory irritation (H335). Avoid breathing dust. Use only outdoors or in a well-ventilated area. |

Handling and Storage Recommendations
  • Personal Protective Equipment (PPE): Always use a lab coat, nitrile gloves, and chemical safety goggles.

  • Engineering Controls: Handle in a certified chemical fume hood to avoid inhalation of dust.

  • Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated place.[2] For long-term stability, storage under an inert atmosphere (e.g., argon or nitrogen) at 2-8°C is recommended.[1]

  • Disposal: Dispose of contents and container to an approved waste disposal plant in accordance with local, state, and federal regulations.

Conclusion

This compound is a high-value, versatile reagent whose true potential is realized in the rational design of complex therapeutic agents. Its pre-installed, orthogonally reactive functional groups—a carboxylic acid for linkage and two bromine atoms for diversification—make it an exemplary building block for constructing libraries of molecules for drug discovery, most notably in the field of targeted protein degradation. Understanding its properties, synthesis, and safe handling protocols, as detailed in this guide, empowers researchers to fully leverage this powerful tool in the development of next-generation therapeutics.

References

physical properties of 3,6-Dibromopyrazine-2-carboxylic acid.

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to the Physical Properties of 3,6-Dibromopyrazine-2-carboxylic acid

Abstract

This compound (CAS No: 957230-68-1) is a halogenated heterocyclic compound that serves as a critical building block in medicinal chemistry and materials science.[1][2] Its utility in the synthesis of novel chemical entities, particularly as a component in protein degrader building blocks, necessitates a thorough understanding of its fundamental physical properties.[1] This guide provides a comprehensive technical overview of the key physicochemical characteristics of this compound. We delve into thermophysical properties, solubility, acidity, and spectroscopic signatures. Where experimental data is not publicly available, we present robust, field-proven protocols for their determination, explaining the scientific rationale behind each methodological step. This document is intended for researchers, synthetic chemists, and drug development professionals who require a detailed and practical understanding of this versatile chemical intermediate.

Compound Identification and General Properties

A summary of the fundamental identifiers and general properties of this compound is presented below. These data are foundational for handling, storage, and molecular calculations.

PropertyValueSource(s)
CAS Number 957230-68-1[1][2]
Molecular Formula C₅H₂Br₂N₂O₂[1][2][3]
Molecular Weight 281.89 g/mol [1][2][3]
Physical Form Solid, typically a powder[4]
Purity (Typical) ≥97%[1]
Storage Conditions Store at room temperature or refrigerated (2-8°C) under an inert atmosphere.[1][5] For long-term stability, storage in a freezer (≤ -20°C) is recommended.[6]

Thermophysical Properties

Melting Point

The melting point is a critical indicator of a compound's purity.[7] Pure crystalline solids typically exhibit a sharp melting range of 0.5-1.5°C, whereas impurities lead to a depressed and broadened melting range.[8][9] While specific, verified experimental data for this compound is not widely published, related brominated heterocyclic carboxylic acids melt at high temperatures (e.g., 6-Bromopyridine-2-carboxylic acid at 192-194°C).

This protocol describes the standard procedure for accurately measuring the melting point range using a modern digital melting point apparatus.[10]

  • Sample Preparation: Ensure the sample is completely dry and finely powdered. Crush a small amount (approx. 0.03 g) on a watch glass using the end of a clean test tube.[7]

  • Capillary Loading: Press the open end of a capillary tube into the powdered sample. Tap the sealed end of the tube gently on a hard surface to pack the sample down. The packed sample height should be 2-4 mm for optimal heat transfer.[7]

  • Initial Rapid Determination: Insert the capillary into the apparatus. Heat rapidly (10-20°C/minute) to find an approximate melting point.[7] This saves time and establishes the general range.

  • Accurate Determination: Allow the apparatus to cool to at least 15-20°C below the approximate melting point. Insert a new sample.

  • Controlled Heating: Heat rapidly to within 15°C of the approximate melting point, then reduce the heating rate to 1-2°C per minute.[7] This slow rate is crucial for ensuring thermal equilibrium.

  • Observation and Recording: Record the temperature at which the first drop of liquid appears (T₁) and the temperature at which the entire sample becomes a clear liquid (T₂). The melting point is reported as the range T₁ - T₂.

MeltingPointWorkflow cluster_prep Sample Preparation cluster_measurement Measurement prep1 Dry & Powder Sample prep2 Pack 2-4 mm in Capillary Tube prep1->prep2 meas1 Insert into Apparatus prep2->meas1 meas2 Rapid Heat (10-20°C/min) to find Approx. MP meas1->meas2 meas3 Cool to 20°C below Approx. MP meas2->meas3 meas4 Slow Heat (1-2°C/min) meas3->meas4 meas5 Observe & Record Range (First liquid to all liquid) meas4->meas5

Caption: Workflow for Melting Point Determination.

Boiling Point and Thermal Stability

Vendor-supplied data sheets list a predicted boiling point of 397.8 ± 42.0 °C.[6] However, for a complex organic solid, this value is likely theoretical. It is common for such molecules to decompose at or below their boiling point under atmospheric pressure. Thermogravimetric Analysis (TGA) is the preferred method to determine thermal stability and decomposition temperature, which are more practical parameters for drug development and material science applications.

Solubility Profile

The solubility of an active pharmaceutical ingredient (API) or intermediate is a cornerstone of its developability. The structure of this compound—containing a polar carboxylic acid group and a larger, more hydrophobic dibrominated pyrazine core—suggests pH-dependent aqueous solubility and good solubility in polar organic solvents. A related compound, 3-Amino-6-bromopyrazine-2-carboxylic acid, is noted to be soluble in dimethyl sulfoxide (DMSO) and methanol.[6]

This protocol outlines an equilibrium saturation method to determine solubility in various solvents.

  • Sample Preparation: Add an excess amount of the solid compound to a known volume of the desired solvent (e.g., water, phosphate-buffered saline, methanol, DMSO) in a sealed vial. The excess solid ensures that saturation is achieved.

  • Equilibration: Agitate the vials at a constant temperature (e.g., 25°C or 37°C) for a sufficient period (typically 24-48 hours) to ensure equilibrium is reached.

  • Phase Separation: Separate the undissolved solid from the saturated solution. This is best achieved by centrifugation followed by careful collection of the supernatant, or by filtration through a 0.22 µm filter that does not bind the compound.

  • Quantification: Accurately dilute a known volume of the clear supernatant with a suitable mobile phase or solvent. Analyze the concentration of the dissolved compound using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection.

  • Calculation: Calculate the solubility (e.g., in mg/mL or µM) based on the measured concentration and the dilution factor.

For compounds with very low solubility, continuous solid-liquid extraction using a Soxhlet apparatus can be employed to isolate the soluble fraction over an extended period.[11][12] This method is particularly effective because the solid is repeatedly washed with fresh, refluxing solvent, overcoming equilibrium limitations.[12][13]

SolubilityWorkflow start Add Excess Solid to Known Volume of Solvent agitate Agitate at Constant Temp (e.g., 24-48h) to Reach Equilibrium start->agitate separate Separate Phases (Centrifuge or Filter) agitate->separate collect Collect Clear Supernatant separate->collect analyze Quantify Concentration (e.g., HPLC-UV) collect->analyze calculate Calculate Solubility (mg/mL or µM) analyze->calculate

Caption: Workflow for Equilibrium Solubility Determination.

Acidity and Ionization Constant (pKa)

The pKa, or acid dissociation constant, is a critical parameter that governs a molecule's ionization state at a given pH, which in turn influences its solubility, absorption, and interaction with biological targets.

A predicted pKa for this compound is approximately 3.26.[6] This value is lower (more acidic) than that of a typical aliphatic carboxylic acid (pKa ≈ 4-5)[14]. This increased acidity is expected and can be attributed to the strong electron-withdrawing inductive effects of the two nitrogen atoms in the pyrazine ring and the two bromine substituents, which stabilize the carboxylate anion.

Potentiometric titration is a highly precise and standard method for determining pKa values.[15][16] It involves monitoring the pH of a solution as a titrant of known concentration is added incrementally.

  • Instrument Calibration: Calibrate a pH meter using at least three standard aqueous buffers (e.g., pH 4, 7, and 10) to ensure accurate readings.[17]

  • Sample Preparation: Accurately weigh and dissolve the compound in a suitable solvent (e.g., water or a water/co-solvent mixture if solubility is low) to a known concentration (at least 10⁻⁴ M is required to detect a significant change in the titration curve).[15][17] Purge the solution with nitrogen to remove dissolved CO₂, which can interfere with measurements.[17]

  • Titration Setup: Place the solution in a reaction vessel with a magnetic stirrer. Immerse the calibrated pH electrode.

  • Titration: Gradually add a standardized solution of a strong base (e.g., 0.1 M NaOH) in small, precise increments.

  • Data Acquisition: After each addition, allow the pH reading to stabilize (drift < 0.01 pH units/minute) and record the pH and the total volume of titrant added.[17]

  • Data Analysis: Plot the pH (y-axis) versus the volume of titrant added (x-axis). The equivalence point is the point of maximum slope, often determined from the peak of the first derivative plot (ΔpH/ΔV vs. V). The pKa is the pH at the half-equivalence point (the midpoint of the buffer region).

pKaWorkflow cluster_setup Setup cluster_titration Titration cluster_analysis Analysis setup1 Calibrate pH Meter setup2 Prepare Analyte Solution (Known Concentration) setup1->setup2 titr1 Add Standardized Titrant (e.g., NaOH) Incrementally setup2->titr1 titr2 Record pH vs. Volume Added After Stabilization titr1->titr2 an1 Plot Titration Curve (pH vs. Volume) titr2->an1 an2 Determine Equivalence Point (Max slope of curve) an1->an2 an3 Calculate Half-Equivalence Point an2->an3 an4 Determine pKa (pH at half-equivalence) an3->an4

Caption: Workflow for pKa Determination via Potentiometric Titration.

Spectroscopic Characterization

Infrared (IR) Spectroscopy

The IR spectrum provides information about the vibrational modes of functional groups. For this compound, the following characteristic absorption bands are expected:

  • O-H Stretch (Carboxylic Acid): A very broad and strong absorption band is expected in the region of 2500-3300 cm⁻¹.[18] This significant broadening is a hallmark of the hydrogen-bonded dimers formed by carboxylic acids in the solid state or in concentrated solutions.[18][19]

  • C=O Stretch (Carbonyl): A sharp and very intense absorption peak should appear around 1700-1725 cm⁻¹.[20] Its exact position can be influenced by conjugation and the electron-withdrawing nature of the pyrazine ring.

  • C-O Stretch & O-H Bend: These vibrations typically appear in the 1210-1320 cm⁻¹ and 1300-1440 cm⁻¹ regions, respectively, often coupled.

  • Aromatic C-H/C=N/C=C Stretches: Medium to weak absorptions are expected above 3000 cm⁻¹ (for the single aromatic C-H) and in the 1400-1600 cm⁻¹ region for the ring stretching vibrations.

  • C-Br Stretch: Strong absorptions corresponding to the carbon-bromine bonds will be present in the fingerprint region, typically between 500-700 cm⁻¹.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides detailed information about the carbon and proton framework of a molecule. Spectra are typically recorded in a deuterated solvent like DMSO-d₆.

  • ¹H NMR: The spectrum is expected to be simple and highly informative:

    • Carboxylic Acid Proton (-COOH): A very broad singlet is expected far downfield, typically >12 ppm. This signal is exchangeable with D₂O.

    • Pyrazine Ring Proton (H-5): A single proton remains on the pyrazine ring at position 5. It will appear as a singlet, likely in the 8.5-9.0 ppm region. Its downfield chemical shift is due to the strong deshielding effects of the adjacent nitrogen and bromine atoms.

  • ¹³C NMR: Five distinct carbon signals are anticipated:

    • Carboxyl Carbon (-COOH): A signal in the 160-170 ppm range.

    • Pyrazine Ring Carbons: Four signals corresponding to the carbons of the pyrazine ring. The two carbons bearing bromine atoms (C-3 and C-6) and the two other ring carbons (C-2 and C-5) will have distinct chemical shifts, influenced by the different substituents. These are expected in the aromatic region, roughly from 125-160 ppm.[21][22]

  • Sample Preparation: Accurately weigh 10-20 mg of the compound into a clean, dry NMR tube.[22]

  • Solvent Addition: Add approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆, as it solubilizes polar compounds well and its residual proton peak does not obscure key regions).

  • Dissolution: Cap the tube and gently vortex or invert until the sample is fully dissolved.

  • Acquisition: Insert the sample into a 400 MHz (or higher) NMR spectrometer.[22] After locking and shimming, acquire standard ¹H and proton-decoupled ¹³C spectra. A relaxation delay of 2-5 seconds is recommended for the ¹³C experiment to ensure proper quantification of quaternary carbons.[22]

Conclusion

This compound is a key synthetic intermediate with a distinct set of physical properties defined by its dibrominated heterocyclic core and its acidic carboxyl group. This guide has summarized its known identifiers and provided detailed, actionable protocols for the experimental determination of its melting point, solubility, and pKa. Furthermore, a predictive analysis of its IR and NMR spectroscopic signatures has been presented to aid in its structural confirmation and quality control. A thorough understanding and application of these methods are essential for scientists leveraging this compound in research and development, ensuring both the integrity of their starting materials and the success of their synthetic endeavors.

References

Elucidating the Molecular Architecture of 3,6-Dibromopyrazine-2-carboxylic acid: An Integrated Spectroscopic and Crystallographic Approach

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

The precise structural characterization of heterocyclic building blocks is a cornerstone of modern drug discovery and materials science. 3,6-Dibromopyrazine-2-carboxylic acid is a key intermediate whose specific substitution pattern dictates its reactivity and utility in synthesizing more complex molecular targets. This guide provides an in-depth, field-proven methodology for the unambiguous structure elucidation of this compound. We move beyond a simple listing of techniques to explain the causality behind the analytical choices, presenting an integrated, self-validating workflow. By synergistically employing Nuclear Magnetic Resonance (NMR), Fourier-Transform Infrared (FTIR) Spectroscopy, High-Resolution Mass Spectrometry (HRMS), and X-ray Crystallography, we establish a robust protocol that ensures the highest degree of scientific integrity and confidence in the molecular structure.

Introduction: The Imperative for Structural Certainty

This compound (Molecular Formula: C₅H₂Br₂N₂O₂) is a versatile heterocyclic compound. The pyrazine core is a "privileged structure" in medicinal chemistry, appearing in numerous clinically relevant agents.[1] The presence of two bromine atoms and a carboxylic acid group provides three distinct points for synthetic modification, making it a valuable scaffold for developing novel therapeutics, particularly in areas like respiratory research.[1]

However, the potential for isomeric impurities during synthesis necessitates a rigorous and multi-faceted approach to structure confirmation. An incorrect assignment of the substituent positions could lead to the synthesis of inactive compounds, misinterpretation of structure-activity relationships (SAR), and significant delays in development timelines. This guide details the logical workflow to confirm the identity and purity of the target molecule, this compound, with absolute certainty.

Foundational Analysis: Mass Spectrometry and Elemental Composition

The first step in any structure elucidation is to confirm the molecular formula. High-Resolution Mass Spectrometry (HRMS) provides the most direct route to this information, offering an exact mass that can be matched to a unique elemental composition.

For this compound, the presence of two bromine atoms provides an exceptionally clear diagnostic signature. Bromine has two stable isotopes, ⁷⁹Br and ⁸¹Br, in nearly equal abundance (50.7% and 49.3%, respectively).[2] A molecule containing two bromine atoms will therefore exhibit a characteristic isotopic pattern for the molecular ion (M⁺) cluster, with peaks at M, M+2, and M+4 in an intensity ratio of approximately 1:2:1.[2][3] This pattern is a definitive indicator of a dibrominated species.

Table 1: Predicted Mass Spectrometry Data
ParameterExpected ValueRationale & Key Insights
Molecular Formula C₅H₂Br₂N₂O₂The fundamental composition to be confirmed.
Molecular Weight 281.89 g/mol Based on the most common isotopes.[4][5][6]
**HRMS (M⁺, ⁷⁹Br₂) **279.8483 m/zProvides unambiguous confirmation of the elemental formula.
Isotopic Pattern M:M+2:M+4A triplet of peaks with ~1:2:1 intensity ratio.
Key Fragmentation Loss of COOHA common fragmentation pathway for carboxylic acids.
Experimental Protocol: High-Resolution Mass Spectrometry (HRMS)
  • Sample Preparation: Dissolve ~0.1 mg of the compound in a suitable solvent (e.g., Methanol or Acetonitrile) to a final concentration of ~10-50 µg/mL.

  • Instrumentation: Utilize an Electrospray Ionization (ESI) source coupled to a high-resolution mass analyzer such as a Time-of-Flight (TOF) or Orbitrap instrument.

  • Acquisition (Negative Ion Mode): ESI in negative ion mode is often preferred for carboxylic acids, which readily deprotonate to form [M-H]⁻.

  • Data Analysis:

    • Identify the molecular ion cluster ([M-H]⁻).

    • Verify that the measured exact mass is within 5 ppm of the theoretical mass for C₅HBr₂N₂O₂⁻.

    • Confirm the presence of the characteristic 1:2:1 isotopic pattern for the dibrominated species.

Functional Group Identification: FTIR Spectroscopy

Once the molecular formula is established, Fourier-Transform Infrared (FTIR) spectroscopy serves as a rapid and effective tool to identify the key functional groups present. For this molecule, the primary goal is to confirm the existence of the carboxylic acid moiety.

Carboxylic acids have two highly characteristic IR absorptions.[7] The O-H bond gives rise to an extremely broad absorption band from approximately 2500 to 3300 cm⁻¹, which is a result of strong hydrogen-bonding between molecules, often forming dimers.[8][9] This broad peak frequently overlaps with C-H stretching signals. The second key peak is the intense C=O (carbonyl) stretch, which for an aromatic acid, is typically found between 1680 and 1710 cm⁻¹.[9]

Table 2: Expected FTIR Absorption Bands
Functional GroupExpected Wavenumber (cm⁻¹)Appearance
Carboxylic Acid O-H2500 - 3300Very broad, strong
Aromatic C-H3000 - 3100Sharp, weak (often obscured by O-H)
Carbonyl C=O1680 - 1710Sharp, very strong
Aromatic C=C / C=N1400 - 1600Medium to strong
C-O Stretch1210 - 1320Strong
Experimental Protocol: Attenuated Total Reflectance (ATR)-FTIR
  • Sample Preparation: Place a small amount (a few milligrams) of the solid sample directly onto the ATR crystal. No further preparation is needed.

  • Background Scan: Perform a background scan with a clean, empty ATR crystal to subtract atmospheric H₂O and CO₂ signals.

  • Sample Scan: Apply pressure to ensure good contact between the sample and the crystal, and acquire the sample spectrum. Typically, 16-32 scans are co-added to improve the signal-to-noise ratio.

  • Data Analysis: Identify the key absorption bands and compare them to the expected values in Table 2 to confirm the presence of the carboxylic acid and the aromatic pyrazine ring.

Isomer-Specific Structure Elucidation: NMR Spectroscopy

While MS and FTIR confirm the formula and functional groups, Nuclear Magnetic Resonance (NMR) spectroscopy is the cornerstone for determining the precise connectivity and confirming the substitution pattern that defines the 3,6-dibromo-2-carboxylic acid isomer.

¹H NMR Spectroscopy

The proton NMR spectrum provides the most direct evidence for the substitution pattern. Based on the proposed structure, we expect to see only two signals:

  • Aromatic Proton: A single proton remains on the pyrazine ring at the C5 position. Due to the electron-withdrawing effects of the two ring nitrogens and the adjacent bromine atom, this proton is expected to be significantly deshielded, appearing as a singlet in the downfield aromatic region (typically δ > 8.5 ppm for pyrazines).[10][11]

  • Carboxylic Acid Proton: The acidic proton of the -COOH group will appear as a broad singlet, also far downfield (typically δ 10-13 ppm).[7] Its chemical shift can be sensitive to concentration and solvent. This peak can be confirmed by adding a drop of D₂O to the NMR tube and re-acquiring the spectrum; the acidic proton will exchange with deuterium, causing its signal to disappear.

¹³C NMR Spectroscopy

The carbon NMR spectrum provides complementary information, confirming the number of unique carbon environments. For the proposed C₂-symmetric structure, we expect to see a total of six distinct carbon signals:

  • Five Pyrazine Carbons: Each of the five carbons in the pyrazine ring is in a unique chemical environment.

  • One Carboxyl Carbon: The carbonyl carbon of the carboxylic acid will appear in the characteristic region for this functional group (δ 165-185 ppm).[7]

Table 3: Predicted NMR Spectroscopic Data (in DMSO-d₆)
NucleusExpected δ (ppm)MultiplicityAssignmentKey Insights
¹H > 8.7SingletH-5 (aromatic)Confirms mono-substitution on the remaining C-H positions.
¹H > 12.0Broad Singlet-COOHConfirms acidic proton; exchangeable with D₂O.
¹³C 165 - 175SingletC=OConfirms carboxylic acid carbon.
¹³C 125 - 1555 Singlets5x Ar-CConfirms the five unique carbons of the substituted pyrazine ring.
Experimental Protocol: NMR Spectroscopy
  • Sample Preparation: Dissolve 5-10 mg of the compound in ~0.6 mL of a suitable deuterated solvent (e.g., DMSO-d₆, which is excellent for carboxylic acids) in a 5 mm NMR tube.

  • Instrumentation: Use a high-field NMR spectrometer (e.g., 400 MHz or higher) for optimal resolution.

  • ¹H NMR Acquisition: Acquire a standard one-dimensional proton spectrum.

  • ¹³C NMR Acquisition: Acquire a proton-decoupled ¹³C spectrum. This may require a longer acquisition time due to the lower natural abundance of ¹³C.

  • D₂O Exchange (Optional): To confirm the -COOH proton, add 1-2 drops of D₂O to the sample, shake, and re-acquire the ¹H spectrum.

  • Data Analysis: Integrate the ¹H signals to confirm the 1:1 proton ratio. Compare the chemical shifts and multiplicities to the predicted values to confirm the isomeric structure.

The Integrated Analytical Workflow: A Self-Validating System

G cluster_0 cluster_1 Analytical Techniques cluster_2 Primary Findings cluster_3 A Sample: This compound B HRMS A->B C FTIR A->C D NMR (¹H & ¹³C) A->D E Formula: C₅H₂Br₂N₂O₂ Isotopic Pattern: 1:2:1 (M, M+2, M+4) B->E Confirms Formula & Halogenation F Groups Present: - Carboxylic Acid (-COOH) - Aromatic Ring C->F Confirms Functional Groups G Connectivity: - 1 Aromatic Proton (Singlet) - 1 Acidic Proton - 6 Unique Carbons D->G Confirms Isomeric Structure H Final Elucidated Structure E->H Convergent Evidence F->H Convergent Evidence G->H Convergent Evidence

Caption: Integrated workflow for structure elucidation.

This integrated approach ensures trustworthiness. The HRMS confirms the elemental "parts list," the FTIR confirms the key functional group building blocks, and the NMR definitively shows how those parts are assembled into the specific 3,6-dibromo-2-carboxylic acid isomer.

Definitive Confirmation: Single Crystal X-ray Crystallography

For an unimpeachable, three-dimensional confirmation of the structure, single-crystal X-ray crystallography is the gold standard. This technique provides precise atomic coordinates, allowing for the determination of bond lengths, bond angles, and intermolecular interactions, such as the hydrogen-bonding dimers common to carboxylic acids.[9]

Obtaining a result requires growing a high-quality single crystal of the compound, which can be challenging. However, if successful, the resulting crystal structure provides irrefutable proof of the atomic connectivity and isomeric form. The pyrazine ring is expected to be planar, a feature that would be clearly visualized in the crystallographic data.[10][12]

structure N1 N C2 C N1->C2 C3 C C2->C3 COOH C(=O)OH C2->COOH Carboxylic Acid N4 N C3->N4 Br3 Br C3->Br3 Bromo C5 C N4->C5 C6 C C5->C6 H5 H C5->H5 Aromatic Proton C6->N1 Br6 Br C6->Br6 Bromo

Caption: Key structural features of the target molecule.

Conclusion

References

3,6-Dibromopyrazine-2-carboxylic acid safety and handling

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to the Safe Handling of 3,6-Dibromopyrazine-2-carboxylic Acid

This guide provides a comprehensive overview of the essential safety protocols and handling procedures for this compound (CAS No: 957230-68-1). As a key building block in pharmaceutical research and the development of protein degraders, understanding its properties and potential hazards is critical for ensuring laboratory safety and experimental integrity.[1] This document synthesizes data from safety data sheets of closely related structural analogs to establish a robust framework for risk mitigation. The procedures outlined herein are designed for researchers, chemists, and drug development professionals.

Hazard Identification and GHS Classification

While a specific Safety Data Sheet (SDS) for this compound is not extensively available, a reliable hazard profile can be constructed by examining its structural analogs, such as 3-Amino-6-bromopyrazine-2-carboxylic acid and 3,6-Dibromopyrazine-2,5-dicarboxylic acid.[2][3] The consistent classification across these related compounds provides a strong basis for assessing the risks associated with the target molecule.

The compound is classified as follows:

Hazard ClassGHS CategoryHazard StatementSignal Word
Acute Toxicity, OralCategory 4H302: Harmful if swallowedWarning
Skin Corrosion/IrritationCategory 2H315: Causes skin irritationWarning
Serious Eye Damage/Eye IrritationCategory 2AH319: Causes serious eye irritationWarning
Specific Target Organ Toxicity — Single Exposure (Respiratory)Category 3H335: May cause respiratory irritationWarning

Expert Analysis of Hazards:

  • H302 (Harmful if swallowed): The primary risk is accidental ingestion. This underscores the critical importance of prohibiting eating, drinking, and smoking in laboratory areas and practicing stringent personal hygiene.[4]

  • H315 (Causes skin irritation): As a halogenated carboxylic acid, the compound can cause localized inflammation upon contact with the skin. This necessitates the use of appropriate gloves and a lab coat to prevent direct contact.[5]

  • H319 (Causes serious eye irritation): The crystalline or powdered nature of this solid poses a significant risk to the eyes. Direct contact can lead to serious irritation, demanding the mandatory use of safety glasses with side shields or chemical goggles.[6]

  • H335 (May cause respiratory irritation): Fine powders of this compound can be easily aerosolized during handling (e.g., weighing, transferring). Inhalation can irritate the respiratory tract, making it imperative to handle the material within a certified chemical fume hood.[5]

Physical and Chemical Properties

Understanding the fundamental properties of a compound is the first step in designing safe handling procedures.

PropertyValueSource
CAS Number 957230-68-1[1]
Molecular Formula C₅H₂Br₂N₂O₂[1][7]
Molecular Weight 281.89 g/mol [1][7]
Appearance Solid (likely off-white or crystalline)[6]
Storage Room temperature, dry, inert atmosphere[1]

Risk Mitigation: Engineering Controls & Personal Protective Equipment (PPE)

A multi-layered approach to safety, combining engineering controls and PPE, is essential for minimizing exposure risk.

Primary Engineering Controls

The causality behind using engineering controls is to contain the hazard at its source, providing a passive layer of protection.

  • Chemical Fume Hood: All manipulations of this compound, including weighing, dissolution, and transfer, must be performed inside a certified chemical fume hood. This is the most effective way to prevent inhalation of the powdered solid.[5]

  • Eyewash Station & Safety Shower: These must be located in close proximity to the workstation.[2] Their immediate availability is crucial for emergency first aid in the event of accidental skin or eye contact.

Personal Protective Equipment (PPE)

PPE serves as the final barrier between the researcher and the chemical.

  • Eye Protection: Wear chemical safety goggles or safety glasses with side shields that conform to OSHA 29 CFR 1910.133 or European Standard EN166.[8]

  • Hand Protection: Wear appropriate chemical-resistant gloves (e.g., nitrile gloves). Gloves must be inspected before use and disposed of properly after handling the material. Wash hands thoroughly after removing gloves.[4]

  • Skin and Body Protection: A standard laboratory coat must be worn at all times. Ensure it is fully buttoned to protect against accidental spills.[9]

  • Respiratory Protection: If work outside of a fume hood is unavoidable (not recommended) or if significant dust is generated, a NIOSH/MSHA-approved respirator with a particulate filter (e.g., N95) is required.[8]

Standard Operating Procedures for Safe Handling & Storage

Adherence to a validated protocol is key to preventing accidents and ensuring reproducible research.

Step-by-Step Handling Protocol
  • Preparation: Before handling, ensure the chemical fume hood is operational and the work area is clean and uncluttered. Assemble all necessary equipment and PPE.

  • Aliquotting: Gently tap the container before opening to settle the contents. Use a spatula to carefully transfer the solid. Avoid any actions that could generate dust, such as scooping aggressively or pouring from a height.

  • Containment: Keep the container tightly closed when not in use to prevent contamination and accidental release.[5]

  • Hygiene: After handling, decontaminate all surfaces and equipment. Wash hands thoroughly with soap and water. Do not eat, drink, or smoke in the handling area.[4][9]

Storage Protocol

Proper storage is crucial for maintaining the compound's stability and preventing hazardous situations.

  • Conditions: Store in a tightly sealed container in a cool, dry, and well-ventilated area.[5] Some suppliers recommend room temperature, while others suggest storage under an inert atmosphere (e.g., argon or nitrogen) at 2-8°C for long-term stability.[1][3]

  • Incompatibilities: Keep away from strong oxidizing agents, strong acids, and strong bases, as these may cause vigorous or hazardous reactions.[9]

Emergency Procedures: A Self-Validating System

Rapid and correct response during an emergency can significantly mitigate harm.

First-Aid Measures
Exposure RouteProtocol
Inhalation Immediately remove the person to fresh air and keep them comfortable for breathing. If respiratory symptoms persist, call a POISON CENTER or doctor.[5][9]
Skin Contact Take off contaminated clothing immediately. Wash the affected area with plenty of soap and water for at least 15 minutes. If skin irritation occurs, seek medical advice/attention.[6]
Eye Contact Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing for at least 15 minutes. Immediately call a POISON CENTER or doctor.[5][9]
Ingestion Rinse mouth with water. Do NOT induce vomiting. Call a POISON CENTER or doctor if you feel unwell.[2]
Accidental Release Measures
  • Evacuate: Clear the immediate area of all personnel.

  • Ventilate: Ensure the area is well-ventilated (if safe to do so).

  • Contain: Without creating dust, gently cover the spill with an inert absorbent material (e.g., vermiculite, dry sand).

  • Collect: Carefully sweep or scoop the material into a suitable, labeled container for hazardous waste disposal.[2][6]

  • Clean: Wipe the spill area with a damp cloth, ensuring all residue is removed.

  • Dispose: Dispose of all contaminated materials as hazardous waste according to institutional and local regulations.

Fire-Fighting Measures
  • Suitable Extinguishing Media: Use water spray, carbon dioxide (CO₂), dry chemical powder, or alcohol-resistant foam.[9]

  • Hazardous Combustion Products: Thermal decomposition can produce toxic and irritating gases, including carbon oxides (CO, CO₂), nitrogen oxides (NOx), and hydrogen bromide gas.[5][9]

  • Protective Equipment: Firefighters must wear self-contained breathing apparatus (SCBA) and full protective gear.[9]

Waste Disposal

Waste from this material is classified as hazardous. All waste and contaminated packaging must be disposed of through a licensed waste disposal contractor.[2] Do not allow the material to enter drains or the environment. Adherence to local, regional, and national hazardous waste regulations is mandatory.[8]

Chemical Safety Workflow Visualization

The following diagram illustrates the logical workflow for assessing and mitigating risks when handling this compound. This process ensures that all safety aspects are considered before any experimental work begins.

G Figure 1: Risk Assessment & Mitigation Workflow A 1. Hazard Identification (Review SDS of Analogs) B 2. Exposure Scenario Evaluation (Weighing, Dissolution, Reaction) A->B Assess Risks C 3. Implement Control Hierarchy (Fume Hood, PPE) B->C Mitigate Risks D 4. Verify Emergency Preparedness (Eyewash, Spill Kit, First Aid) C->D Prepare for Incidents E 5. Plan Waste Disposal (Labeling, Segregation) D->E Ensure Compliance F 6. Proceed with Experiment (Execute Protocol) E->F Safe Execution

Caption: Risk Assessment and Mitigation Workflow for Chemical Handling.

References

The Strategic deployment of Dibromopyrazine Derivatives: A Technical Guide for Researchers and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: January 2026

The pyrazine core, a six-membered aromatic heterocycle with two nitrogen atoms at the 1 and 4 positions, is a privileged scaffold in medicinal chemistry and materials science. Its unique electronic properties and ability to participate in hydrogen bonding make it a valuable component in the design of bioactive molecules and functional organic materials. Among the various substituted pyrazines, dibromopyrazine derivatives have emerged as exceptionally versatile building blocks, offering multiple reactive sites for the strategic construction of complex molecular architectures. This technical guide provides an in-depth review of the synthesis, reactivity, and diverse applications of dibromopyrazine derivatives, with a focus on practical insights for researchers and professionals in drug development.

The Synthetic Landscape: Accessing the Dibromopyrazine Core

The regioselective synthesis of dibromopyrazine isomers is the critical first step in harnessing their synthetic potential. The substitution pattern of the bromine atoms significantly influences the reactivity and ultimate application of the resulting derivatives.

Synthesis of 2,5-Dibromopyrazine

A common route to 2,5-dibromopyrazine involves a Sandmeyer-type reaction starting from 2-amino-5-bromopyrazine.[1] This method provides a reliable pathway to this specific isomer.

Experimental Protocol: Synthesis of 2,5-Dibromopyrazine [1]

  • Step 1: Diazotization. To a cooled (-15 °C) aqueous solution of hydrobromic acid, add 2-amino-5-bromopyrazine and bromine.

  • Step 2: Sandmeyer Reaction. Slowly add an aqueous solution of sodium nitrite to the mixture, maintaining the temperature below 5 °C. Stir for 1 hour at 0 °C.

  • Step 3: Work-up. Neutralize the reaction mixture with a 40% sodium hydroxide solution and extract with diethyl ether.

  • Step 4: Purification. Dry the organic layer over sodium sulfate, concentrate under reduced pressure, and purify the residue to yield 2,5-dibromopyrazine.

Synthesis of 2-Amino-3,5-dibromopyrazine

This versatile intermediate is typically synthesized through the direct bromination of 2-aminopyrazine using N-bromosuccinimide (NBS).[2]

Experimental Protocol: Synthesis of 2-Amino-3,5-dibromopyrazine [2]

  • Reagents. Dissolve 2-aminopyrazine in a mixture of dimethyl sulfoxide (DMSO) and water.

  • Bromination. Add N-bromosuccinimide (NBS) to the solution. The reaction is often optimized to achieve high yields, frequently exceeding 90%.

  • Isolation. The product can be isolated through standard work-up and purification procedures.

Synthesis of 2,6-Dibromopyrazine

2,6-Dibromopyrazine is another key isomer, often used in the synthesis of pharmaceuticals and agrochemicals.[3] One synthetic approach involves the reaction of 2,6-dichloropyrazine with a bromide source.[4]

Experimental Protocol: Synthesis of 2,6-Dibromopyrazine from 2,6-Dichloropyrazine [4]

  • Reaction Setup. In a suitable reactor, mix 2,6-dichloropyrazine with a bromide salt (e.g., Sodium Bromide) in the presence of hydrobromic acid.

  • Reflux. Heat the reaction mixture under reflux for an extended period (e.g., 24 hours).

  • Isolation and Purification. After cooling, the crude product is filtered and then purified, for example, by recrystallization from a suitable solvent like diethyl ether, to obtain the final product.

Caption: Synthetic routes to key dibromopyrazine isomers.

The Reactivity of the C-Br Bond: A Gateway to Functionalization

The two bromine atoms on the pyrazine ring serve as versatile handles for a wide array of chemical transformations, primarily through nucleophilic aromatic substitution and palladium-catalyzed cross-coupling reactions. The electron-deficient nature of the pyrazine ring facilitates these reactions.

Nucleophilic Aromatic Substitution (SNAr)

Dibromopyrazines are susceptible to nucleophilic attack, especially when activated by the electron-withdrawing nitrogen atoms of the pyrazine ring. This allows for the displacement of the bromide ions by various nucleophiles. The quaternization of a pyrazine nitrogen can further enhance the reactivity towards SNAr.[5]

Caption: Generalized mechanism of SNAr on dibromopyrazines.

Palladium-Catalyzed Cross-Coupling Reactions

Palladium-catalyzed cross-coupling reactions are arguably the most powerful tools for the functionalization of dibromopyrazines, enabling the formation of C-C, C-N, and C-O bonds with high efficiency and selectivity.

The Suzuki-Miyaura coupling, which forms C-C bonds between an organoboron reagent and an organic halide, is widely used to arylate or vinylate dibromopyrazines. The choice of catalyst, ligand, base, and solvent is crucial for optimizing the reaction yield and selectivity.[6] For instance, electron-rich boronic acids tend to give good yields.[6]

Experimental Protocol: General Suzuki-Miyaura Coupling [6][7]

  • Reaction Setup. In a reaction vessel under an inert atmosphere, combine the dibromopyrazine derivative, the aryl/heteroaryl boronic acid, a palladium catalyst (e.g., Pd(PPh3)4), and a base (e.g., K3PO4).

  • Solvent. Add a degassed solvent, such as 1,4-dioxane.

  • Reaction. Heat the mixture to the desired temperature (e.g., 70-80 °C) and monitor the reaction progress.

  • Work-up and Purification. After completion, perform an aqueous work-up, extract the product with an organic solvent, and purify by column chromatography.

The Buchwald-Hartwig amination is a premier method for the formation of C-N bonds, allowing for the coupling of dibromopyrazines with a wide range of primary and secondary amines.[8][9] This reaction is particularly valuable in medicinal chemistry for the synthesis of libraries of potential drug candidates. The choice of a bulky, electron-rich phosphine ligand is often key to a successful transformation.[10]

Experimental Protocol: General Buchwald-Hartwig Amination [11]

  • Reaction Setup. In a sealed tube under an inert atmosphere, combine the dibromopyrazine, the amine, a palladium catalyst (e.g., Pd(OAc)2), a suitable ligand (e.g., dppp), and a base (e.g., sodium tert-butoxide).

  • Solvent. Add an anhydrous solvent such as toluene.

  • Reaction. Heat the sealed tube to a specified temperature (e.g., 80 °C).

  • Purification. Upon completion, the product is isolated and purified.

The Sonogashira coupling enables the formation of C-C triple bonds by reacting a terminal alkyne with an organic halide, catalyzed by palladium and a copper(I) co-catalyst.[12][13] This reaction is instrumental in the synthesis of conjugated systems for materials science applications.

Experimental Protocol: General Sonogashira Coupling [14][15]

  • Reaction Setup. To a solution of the dibromopyrazine in a suitable solvent (e.g., triethylamine or a mixture with THF), add the terminal alkyne, a palladium catalyst (e.g., bis(triphenylphosphine)palladium(II) dichloride), and a copper(I) co-catalyst (e.g., CuI).

  • Reaction Conditions. The reaction is typically carried out at room temperature under an inert atmosphere.

  • Monitoring and Work-up. Monitor the reaction by TLC. Upon completion, quench the reaction, extract the product, and purify.

Cross_Coupling_Reactions cluster_Suzuki Suzuki-Miyaura Coupling cluster_Buchwald Buchwald-Hartwig Amination cluster_Sonogashira Sonogashira Coupling Dibromopyrazine Dibromopyrazine Suzuki_Product Aryl/Vinyl Pyrazine Dibromopyrazine->Suzuki_Product Pd catalyst, Base Buchwald_Product Amino-Pyrazine Dibromopyrazine->Buchwald_Product Pd catalyst, Base, Ligand Sonogashira_Product Alkynyl-Pyrazine Dibromopyrazine->Sonogashira_Product Pd catalyst, Cu(I), Base Boronic_Acid R-B(OH)2 Boronic_Acid->Suzuki_Product Amine R2NH Amine->Buchwald_Product Alkyne R-C≡CH Alkyne->Sonogashira_Product

Caption: Overview of key cross-coupling reactions of dibromopyrazines.

Applications of Dibromopyrazine Derivatives

The synthetic versatility of dibromopyrazine derivatives has led to their widespread application in several fields, most notably in medicinal chemistry and materials science.

Medicinal Chemistry

The pyrazine scaffold is a common feature in many FDA-approved drugs. Dibromopyrazines serve as key intermediates in the synthesis of a variety of biologically active compounds.

Protein kinases are crucial targets in cancer therapy, and numerous pyrazine-based kinase inhibitors have been developed.[14][16] The pyrazine nitrogen atoms can act as hydrogen bond acceptors, interacting with the hinge region of the kinase active site. Structure-activity relationship (SAR) studies of pyrazine derivatives have been instrumental in optimizing their potency and selectivity as kinase inhibitors.[17][18][19]

Derivative TypeTarget KinaseBiological Activity
2,6-disubstituted pyrazinesCasein Kinase 2 (CK2)Potent inhibitory activities
5H-pyrrolo[2,3-b]pyrazineFibroblast Growth Factor Receptor (FGFR)Potent FGFR kinase inhibitors
Imadazo[1,2-a]pyrazineCyclin-Dependent Kinase 9 (CDK9)Potent CDK9 inhibitory activity and anti-proliferative effects

Dibromopyrazine derivatives have been ingeniously employed as rebridging agents for the site-selective modification of antibodies.[5][20][21] This strategy allows for the creation of homogeneous ADCs with a defined drug-to-antibody ratio (DAR), which is crucial for their therapeutic efficacy and safety.[5] The dibromopyrazine core acts as a bidentate electrophile, reacting with the thiol groups of reduced interchain disulfide bonds in the antibody.[5]

Dibromopyrazine derivatives are also precursors to compounds with a broad range of other pharmacological activities, including antimicrobial, anti-inflammatory, and antiviral properties.[2][22] For instance, 2-amino-3,5-dibromopyrazine is a building block for various herbicides, insecticides, and fungicides in the agricultural sector.[2]

Materials Science

The electronic properties of the pyrazine ring make its derivatives attractive for applications in organic electronics.

Pyrazine-containing compounds have been investigated as materials for various layers in OLEDs. They can function as electron-transporting materials due to the electron-deficient nature of the pyrazine ring. Additionally, pyrazine derivatives have been incorporated into hole-transporting materials (HTMs).[23][24][25][26] The development of phosphorescent emitters is a key area in OLED research, and pyrazine-based structures have been explored for this purpose.[27][28][29]

Pyrazine-containing conjugated polymers have been successfully used as dopant-free hole-transporting materials in perovskite solar cells, contributing to high power conversion efficiencies and operational stability.[23]

Spectroscopic Characterization

The structural elucidation of dibromopyrazine derivatives relies heavily on spectroscopic techniques, particularly Nuclear Magnetic Resonance (NMR).

Compound1H NMR (CDCl3, δ ppm)13C NMR (CDCl3, δ ppm)
1,2-Diphenylethyne (from Sonogashira)7.25-7.37 (m, 6H), 7.53-7.55 (m, 4H)89.4, 123.3, 128.3, 128.4, 131.6
1-(Phenylethynyl)-4-(trifluoromethyl)benzene7.37-7.38 (m, 3H), 7.54-7.56 (m, 2H), 7.59-7.64 (m, 4H)88.0, 91.8, 122.6, 122.9, 125.0, 125.3, 127.1, 128.5, 128.8, 129.8, 131.8
1-Bromo-4-(phenylethynyl)benzene7.33-7.40 (m, 5H), 7.47-7.53 (m, 4H)88.3, 90.5, 122.2, 122.5, 122.9, 128.4, 128.5, 131.6, 133.0

Note: The provided NMR data is for illustrative products of cross-coupling reactions and may not be for dibromopyrazine derivatives themselves.[30] Comprehensive 1H and 13C NMR data for specific dibromopyrazine derivatives can be found in the supporting information of various research articles.[30][31][32][33][34]

Conclusion

Dibromopyrazine derivatives represent a cornerstone in modern synthetic chemistry, offering a robust and versatile platform for the construction of a vast array of functional molecules. Their predictable reactivity in both nucleophilic substitution and transition-metal-catalyzed cross-coupling reactions allows for the precise and strategic installation of diverse functional groups. This has led to their indispensable role in the discovery and development of novel therapeutics, particularly in the realm of kinase inhibitors and antibody-drug conjugates. Furthermore, their unique electronic properties continue to be exploited in the design of advanced organic materials for electronic and optoelectronic applications. As the demand for molecular complexity and functional diversity continues to grow, the strategic importance of dibromopyrazine derivatives in both academic and industrial research is set to expand even further.

References

An In-depth Technical Guide to the Synthesis of Pyrazine-2-Carboxylic Acid Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

Pyrazine-2-carboxylic acid and its derivatives represent a cornerstone in modern medicinal chemistry and materials science. The pyrazine scaffold is a key pharmacophore found in numerous clinically significant drugs, most notably Pyrazinamide, a first-line antitubercular agent.[1][2] The inherent electronic properties of this nitrogen-containing heterocycle, combined with the versatile chemistry of the carboxylic acid functional group, provide a rich platform for the development of novel therapeutic agents, agrochemicals, and functional materials.[3][4] This guide provides a comprehensive overview of the principal synthetic strategies for constructing the pyrazine-2-carboxylic acid core and its subsequent derivatization into esters, amides, and more complex analogues through modern catalytic methods. We delve into the causality behind experimental choices, present detailed, field-proven protocols, and explore sustainable, modern approaches that are shaping the future of pyrazine chemistry.

Introduction: The Significance of the Pyrazine Moiety

The pyrazine ring is a six-membered aromatic heterocycle containing two nitrogen atoms at positions 1 and 4. This arrangement renders the ring electron-deficient, which significantly influences its chemical reactivity and biological interactions.[3] Derivatives of pyrazine-2-carboxylic acid have demonstrated a vast spectrum of pharmacological activities, including antibacterial, antifungal, anticancer, and anti-inflammatory properties.[1][3][4] The ability to readily modify the carboxylic acid group and substitute the pyrazine ring allows for the fine-tuning of a molecule's physicochemical properties, such as lipophilicity, solubility, and metabolic stability, which are critical for drug development.

This guide is structured to provide researchers and drug development professionals with a logical and in-depth understanding of pyrazine synthesis, beginning with the construction of the foundational pyrazine-2-carboxylic acid molecule and progressing to its sophisticated functionalization.

Synthesis of the Pyrazine-2-Carboxylic Acid Core

The efficient construction of the pyrazine-2-carboxylic acid scaffold is the critical first step. Several robust methods have been established, with the choice often depending on the availability of starting materials, desired scale, and substitution patterns.

Oxidation of Quinoxalines: The Classic Approach

One of the most reliable and well-documented methods involves the oxidative cleavage of the benzene ring of a quinoxaline precursor. The pyrazine ring is notably more stable to oxidation than the fused benzene ring, allowing for selective cleavage.

Causality and Mechanism: This pathway leverages the differential stability of the two aromatic rings. Strong oxidizing agents, such as potassium permanganate (KMnO₄), readily attack the more electron-rich benzene ring. The reaction proceeds through the formation of pyrazine-2,3-dicarboxylic acid, which can then be selectively monodecarboxylated under thermal conditions to yield the target pyrazine-2-carboxylic acid.[5]

Experimental Protocol: Synthesis of 2,3-Pyrazinedicarboxylic Acid from Quinoxaline [5]

  • Setup: In a large three-necked flask equipped with a mechanical stirrer, reflux condenser, and a dropping funnel, place quinoxaline (1.12 moles) and 4 L of hot water (approx. 90°C).

  • Oxidation: While stirring vigorously, add a saturated aqueous solution of potassium permanganate (6.6 moles) dropwise. The rate of addition should be controlled to maintain a gentle reflux of the reaction mixture. This addition typically takes about 1.5 hours.

  • Workup: After the addition is complete, continue stirring and refluxing for an additional hour. Cool the mixture and filter to remove the manganese dioxide precipitate. Wash the filter cake with hot water.

  • Isolation: Combine the filtrate and washings. Concentrate the solution under reduced pressure until crystallization of the dipotassium salt of pyrazine-2,3-dicarboxylic acid begins. Cool the solution in an ice bath to complete crystallization.

  • Acidification: Dissolve the collected salt in a minimum amount of hot water and acidify with concentrated hydrochloric acid (HCl) to precipitate the 2,3-pyrazinedicarboxylic acid.

  • Purification: Collect the solid by filtration, wash with cold water, and dry. The product can be further purified by recrystallization.

Subsequent thermal decarboxylation of the resulting di-acid yields pyrazine-2-carboxylic acid.

Dehydrogenative Coupling: A Modern, Sustainable Route

Emerging methods focus on atom economy and sustainability. Manganese-catalyzed acceptorless dehydrogenative coupling of β-amino alcohols provides a direct route to substituted pyrazines, forming only hydrogen gas and water as byproducts.[6][7]

Causality and Mechanism: This approach utilizes earth-abundant metal catalysts to facilitate the self-coupling of two molecules of a 2-amino alcohol.[6] The reaction proceeds through a sequence of dehydrogenation, condensation, and cyclization steps, offering a green alternative to classical condensation methods that often require stoichiometric reagents and generate significant waste.

G cluster_overall Overall Synthetic Strategy cluster_routes Core Synthesis cluster_deriv Derivatization Start Starting Materials (e.g., Quinoxaline, Amino Alcohols) Oxidation Oxidation Start->Oxidation Coupling Dehydrogenative Coupling Start->Coupling Core Pyrazine-2-Carboxylic Acid (PZA-COOH) Ester Esters Core->Ester Amide Amides Core->Amide CrossCouple Cross-Coupling Products Core->CrossCouple Derivatives Target Derivatives Oxidation->Core Coupling->Core Ester->Derivatives Amide->Derivatives CrossCouple->Derivatives

Caption: High-level overview of synthetic pathways to PZA derivatives.

Derivatization of the Carboxylic Acid Group

Once pyrazine-2-carboxylic acid is obtained, its carboxylic acid moiety serves as a versatile handle for a wide array of chemical transformations.

Synthesis of Esters: Fischer Esterification

The conversion of pyrazine-2-carboxylic acid to its corresponding esters is a fundamental transformation, often used to create prodrugs or intermediates for further reactions.[8] The Fischer-Speier esterification is the most direct and cost-effective method.[9]

Causality and Mechanism: This is an acid-catalyzed nucleophilic acyl substitution reaction. The acid catalyst protonates the carbonyl oxygen of the carboxylic acid, which significantly enhances the electrophilicity of the carbonyl carbon. This activation allows the weakly nucleophilic alcohol to attack the carbonyl carbon. A series of proton transfers and the elimination of a water molecule, a stable leaving group, yield the final ester product. The use of the alcohol as a solvent drives the equilibrium towards the product side.[9]

Experimental Protocol: Synthesis of Isobutyl Pyrazine-2-carboxylate [10]

  • Setup: To a flask containing pyrazine-2-carboxylic acid (49.6 g), add isobutyl alcohol (80 ml).

  • Catalysis: Carefully add concentrated sulfuric acid (0.8 g, 98%) to the mixture while stirring.

  • Reaction: Heat the mixture to reflux (approximately 100-110°C) and maintain for 4-6 hours. The progress can be monitored by TLC.

  • Workup: After cooling, neutralize the excess acid with a suitable base (e.g., sodium bicarbonate solution).

  • Isolation: Remove water via azeotropic dehydration under reduced pressure.

  • Purification: The crude product is purified by vacuum distillation to yield high-purity isobutyl pyrazine-2-carboxylate.[10]

Table 1: Representative Conditions for Fischer Esterification

AlcoholCatalystConditionsYieldReference
MethanolH₂SO₄Reflux, 5h>95%[10]
EthanolH₂SO₄Reflux, 5h>95%[11]
IsopropanolH₂SO₄Reflux, 6hHigh[10]
IsobutanolH₂SO₄Reflux, 6h99.9% purity[10]
Synthesis of Amides: The Gateway to Bioactivity

Amide bond formation is arguably the most critical derivatization, leading to a vast number of biologically active molecules, including the antitubercular drug Pyrazinamide.[1][12] Two primary strategies are employed: activation via an acyl chloride or direct coupling using modern reagents.

G cluster_acyl Route A: Acyl Chloride cluster_direct Route B: Direct Coupling PZA Pyrazine-2- Carboxylic Acid AcylCl Pyrazine-2-Carbonyl Chloride PZA->AcylCl SOCl₂ or (COCl)₂ Activated Activated Intermediate (e.g., O-Acylisourea) PZA->Activated Coupling Reagent (e.g., T3P, EDCI) Amide Pyrazine-2-Carboxamide Derivative AcylCl->Amide Amine (R-NH₂) Base (e.g., Pyridine) Activated->Amide Amine (R-NH₂)

Caption: Comparison of major workflows for pyrazine amide synthesis.

Method A: The Acyl Chloride Route

This robust, two-step method involves activating the carboxylic acid by converting it into a highly reactive acyl chloride, which then readily reacts with an amine.

Causality: Carboxylic acids are not sufficiently electrophilic to react directly with most amines. Reagents like thionyl chloride (SOCl₂) convert the hydroxyl group into an excellent leaving group, forming the acyl chloride.[13][14] The subsequent reaction with an amine is rapid and often irreversible. A base, such as pyridine or triethylamine, is required to neutralize the HCl generated during the reaction, preventing the protonation and deactivation of the amine nucleophile.[12]

Experimental Protocol: Synthesis of a Substituted Pyrazine-2-carboxamide [12][13]

  • Acyl Chloride Formation:

    • In a round-bottom flask, suspend pyrazine-2-carboxylic acid (0.10 mol) in dichloromethane (100 mL). Add N,N-dimethylformamide (DMF, 5 drops) as a catalyst.[13]

    • Cool the flask in an ice-water bath. Slowly add thionyl chloride (0.40 mol) dropwise while stirring.

    • After the addition, remove the ice bath and reflux the mixture for 8 hours or until gas evolution ceases.[13][14]

    • Remove the excess thionyl chloride and solvent under reduced pressure. The crude pyrazine-2-carbonyl chloride is typically used directly in the next step.

  • Amidation:

    • Dissolve the crude acyl chloride in a dry solvent like acetone (50 mL).

    • In a separate flask, dissolve the desired aniline or amine (50 mmol) in dry pyridine (50 mL).[12]

    • Add the acyl chloride solution dropwise to the stirred amine solution at room temperature.

    • Stir the reaction mixture for several hours until completion (monitored by TLC).

    • Pour the reaction mixture into cold water to precipitate the crude amide.

    • Collect the solid by filtration, wash thoroughly with water, and purify by recrystallization from a suitable solvent (e.g., ethanol).

Method B: Direct Amide Coupling

Modern coupling reagents enable the direct, one-pot synthesis of amides from carboxylic acids and amines under milder conditions. Propylphosphonic anhydride (T3P) is an excellent choice due to its high efficiency and the formation of water-soluble byproducts that simplify purification.[15]

Causality: Coupling reagents activate the carboxylic acid by converting the hydroxyl group into a better leaving group in situ. For T3P, a mixed anhydride is formed, which is highly reactive towards nucleophilic attack by the amine. This method avoids the harsh conditions and handling of thionyl chloride and is compatible with a wider range of functional groups.[15]

Experimental Protocol: T3P-Mediated Amide Synthesis [15]

  • Setup: Dissolve the substituted pyrazine-2-carboxylic acid (1 eq.) and the desired piperazine or amine (1 eq.) in a suitable solvent such as ethyl acetate or dichloromethane.

  • Coupling: Add T3P (1.5 eq., typically as a 50% solution in ethyl acetate) to the mixture at room temperature.

  • Reaction: Stir the reaction for 2-12 hours at room temperature. Monitor the reaction progress by TLC.

  • Workup: Upon completion, wash the reaction mixture with a saturated sodium bicarbonate solution to remove unreacted acid and the phosphonic acid byproducts.

  • Isolation: Separate the organic layer, dry it over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purification: The crude product can be purified by column chromatography on silica gel.

Table 2: Comparison of Amidation Methods

FeatureAcyl Chloride MethodDirect Coupling (T3P)
Steps Two stepsOne pot
Reagents SOCl₂, PyridineT3P
Conditions Reflux, often harshMild, room temperature
Byproducts HCl, SO₂Water-soluble phosphonates
Scope Good for simple aminesBroader, good for sensitive substrates
Reference [12][13][15]

Advanced Derivatization via Metal-Catalyzed Cross-Coupling

To access more complex and diverse chemical space, transition metal-catalyzed cross-coupling reactions are indispensable tools. These reactions allow for the formation of new carbon-carbon and carbon-heteroatom bonds on a pre-functionalized (typically halogenated) pyrazine ring.[16][17]

Causality: The electron-deficient nature of the pyrazine ring makes halopyrazines excellent substrates for palladium-catalyzed cross-coupling reactions such as Suzuki, Sonogashira, and Negishi couplings.[16] These reactions provide powerful and modular strategies to introduce aryl, alkyl, and alkynyl substituents that are not readily accessible via classical methods.

  • Suzuki Coupling: Reacts a halopyrazine with an aryl or vinyl boronic acid in the presence of a palladium catalyst and a base. This is a highly popular method for creating bi-aryl linkages.[17][18]

  • Sonogashira Coupling: Couples a halopyrazine with a terminal alkyne using a palladium catalyst and a copper(I) co-catalyst, providing a direct route to alkynyl-substituted pyrazines.[16]

  • Negishi Coupling: Involves the reaction of a halopyrazine with an organozinc reagent, catalyzed by palladium or nickel complexes. It is particularly useful for introducing alkyl groups.[16]

These advanced methods have significantly expanded the toolkit for medicinal chemists, enabling the synthesis of highly functionalized pyrazine derivatives with tailored biological activities.

Modern Synthetic Enhancements

Microwave-Assisted Synthesis

The application of microwave irradiation has been shown to dramatically accelerate many of the reactions described above.[19] Microwave heating can lead to unprecedented reaction rates, often reducing reaction times from hours to mere minutes. This technique is particularly effective for synthesizing poly(hydroxyalkyl)pyrazines from monosaccharides and for various coupling reactions.[19][20]

Biocatalysis

The use of enzymes offers a green and highly selective alternative for synthesizing pyrazine derivatives. For instance, the acyltransferase activity of amidase from Bacillus smithii has been harnessed for the one-step biotransformation of pyrazinamide into its corresponding acid hydrazide, avoiding hazardous chemical reagents.[21]

Conclusion

The synthesis of pyrazine-2-carboxylic acid derivatives is a dynamic and evolving field. While classic methods like quinoxaline oxidation and Fischer esterification remain valuable for their robustness and scalability, modern techniques are providing more efficient, sustainable, and versatile pathways. Direct amidation with advanced coupling reagents and the strategic use of metal-catalyzed cross-coupling reactions have become central to the discovery of novel pyrazine-based compounds. As the demand for new therapeutics and functional materials grows, continued innovation in the synthesis of this privileged scaffold will be essential for advancing science and medicine.

References

chemical properties of brominated pyrazines

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to the Chemical Properties of Brominated Pyrazines for Researchers, Scientists, and Drug Development Professionals

Introduction to Brominated Pyrazines

The Pyrazine Core in Medicinal Chemistry

Pyrazine, a six-membered heterocyclic aromatic compound containing two nitrogen atoms in a 1,4-positional relationship, is a privileged scaffold in medicinal chemistry.[1] Its derivatives exhibit a wide spectrum of biological activities, including anticancer, antibacterial, and anti-inflammatory properties.[2][3] The nitrogen atoms in the pyrazine ring can act as hydrogen bond acceptors, which is crucial for molecular recognition at biological targets. Furthermore, the pyrazine core is relatively stable to metabolic degradation, making it an attractive component in the design of new therapeutic agents.[4]

The Role of Bromine as a Synthetic Handle

The introduction of a bromine atom onto the pyrazine ring dramatically enhances its synthetic utility. The carbon-bromine bond in brominated pyrazines serves as a versatile "synthetic handle," enabling a wide array of chemical transformations. This is primarily due to the bromine atom's ability to participate in various transition metal-catalyzed cross-coupling reactions, which are fundamental for the construction of complex molecular architectures.[5] The electronegativity of the bromine atom also influences the electronic properties of the pyrazine ring, impacting its reactivity in other substitution reactions.

Scope of this Guide

This technical guide provides a comprehensive overview of the , with a focus on their synthesis, reactivity, and characterization. It is intended for researchers, scientists, and drug development professionals who are interested in utilizing these valuable building blocks in their synthetic endeavors. The guide delves into the mechanistic underpinnings of key reactions, provides detailed experimental protocols, and discusses the practical applications of brominated pyrazines in the pharmaceutical industry.

Physicochemical and Spectroscopic Properties

General Physicochemical Properties

The physico can vary significantly depending on the position and number of bromine atoms, as well as the presence of other substituents. A summary of the properties for 2-bromopyrazine is provided in the table below.

PropertyValue
Molecular Formula C₄H₃BrN₂
Molecular Weight 158.98 g/mol
Appearance Colorless to light orange/yellow liquid
Density 1.757 g/mL at 25 °C
Boiling Point 61 °C at 10 mmHg
Flash Point 92 °C
Refractive Index (n20/D) 1.580
Spectroscopic Characterization

Accurate structural elucidation of brominated pyrazines is crucial for their effective use in synthesis. The following spectroscopic techniques are indispensable for their characterization.[6]

¹H and ¹³C NMR spectroscopy are powerful tools for determining the substitution pattern on the pyrazine ring.[7] The chemical shifts of the protons and carbons are influenced by the electronegativity of the bromine atom and the nitrogen atoms in the ring.[8]

  • ¹H NMR: The protons on the pyrazine ring typically appear in the aromatic region (δ 8.0-9.0 ppm). The coupling patterns between adjacent protons can provide valuable information about their relative positions.

  • ¹³C NMR: The carbon atoms attached to bromine and nitrogen are significantly deshielded and appear at lower fields in the ¹³C NMR spectrum.

A comparative summary of the NMR data for 2-bromopyrazine is presented below.[6]

Compound¹H NMR (CDCl₃, δ in ppm)¹³C NMR (CDCl₃, δ in ppm)
2-Bromopyrazine ~8.55 (s, 1H), ~8.40 (s, 1H), ~8.30 (s, 1H)~148.5, ~146.0, ~144.5, ~142.0
2-Aminopyrazine ~8.05 (s, 1H), ~7.85 (d, 1H), ~7.75 (d, 1H), ~4.6 (br s, 2H, -NH₂)~155.0, ~142.5, ~135.0, ~133.0

IR spectroscopy is useful for identifying the characteristic functional groups present in brominated pyrazines. Key vibrational frequencies include:

  • C-H stretch (aromatic): ~3050-3100 cm⁻¹

  • C=N stretch: ~1550-1580 cm⁻¹

  • C-Br stretch: ~600-700 cm⁻¹[6]

Mass spectrometry is used to determine the molecular weight and fragmentation pattern of brominated pyrazines. The presence of bromine is readily identified by the characteristic isotopic pattern of bromine (⁷⁹Br and ⁸¹Br in an approximate 1:1 ratio).[6]

Structural Analysis using X-ray Crystallography

For unambiguous determination of the three-dimensional structure of brominated pyrazines, especially for complex derivatives, single-crystal X-ray crystallography is the gold standard.[4][9] This technique provides precise information about bond lengths, bond angles, and intermolecular interactions in the solid state.[10][11][12]

Synthesis of Brominated Pyrazines

The synthesis of brominated pyrazines can be achieved through several methods, with electrophilic bromination and lithiation-bromination being the most common.

Electrophilic Bromination

Electrophilic aromatic substitution on the electron-deficient pyrazine ring is generally difficult.[13] However, the presence of activating groups can facilitate this reaction. The mechanism involves the attack of an electrophilic bromine species (e.g., Br⁺ generated from Br₂ and a Lewis acid) on the pyrazine ring to form a resonance-stabilized carbocation intermediate, known as a sigma complex or Wheland intermediate.[14][15] Subsequent deprotonation restores the aromaticity of the ring.[16] The regioselectivity of the reaction is governed by the electronic effects of the substituents already present on the pyrazine ring.[17]

Electrophilic_Bromination cluster_0 Electrophile Generation cluster_1 Attack and Sigma Complex Formation cluster_2 Deprotonation and Product Formation Br2 Br-Br Br+ Br⁺---Br-FeBr₃⁻ Br2->Br+ + FeBr₃ FeBr3 FeBr₃ Pyrazine Pyrazine Ring Sigma_Complex Sigma Complex (Wheland Intermediate) Pyrazine->Sigma_Complex + Br⁺ Product Brominated Pyrazine Sigma_Complex->Product - H⁺

Caption: Mechanism of Electrophilic Bromination.

This protocol is a general guideline and may require optimization for specific substrates.[16]

  • Reaction Setup: To a solution of the pyrazine derivative (1.0 mmol) in a suitable solvent (e.g., acetonitrile, 2 mL) at the desired temperature (e.g., 0 °C to room temperature), add N-bromosuccinimide (NBS, 1.0 mmol) in one portion.

  • Reaction Monitoring: Stir the reaction mixture and monitor its progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Work-up: Upon completion, quench the reaction with water (10 mL) and extract the product with an organic solvent (e.g., dichloromethane, 3 x 10 mL).

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel.

Lithiation and Subsequent Bromination

Directed ortho-metalation is a powerful strategy for the regioselective functionalization of aromatic rings. In this method, a directing group on the pyrazine ring coordinates to an organolithium base, directing deprotonation to the adjacent ortho position. The resulting aryllithium intermediate can then be trapped with an electrophilic bromine source (e.g., Br₂) to afford the corresponding brominated pyrazine.

Halogen-metal exchange is another effective method for generating aryllithium species. A pre-existing halogen (typically iodine or bromine) on the pyrazine ring can be exchanged with lithium using an organolithium reagent (e.g., n-butyllithium) at low temperatures. The resulting lithiated pyrazine can then be quenched with a bromine source.

Reactivity and Key Transformations of Brominated Pyrazines

Palladium-Catalyzed Cross-Coupling Reactions: A Gateway to Molecular Diversity

Brominated pyrazines are excellent substrates for a variety of palladium-catalyzed cross-coupling reactions, which are instrumental in modern drug discovery for creating carbon-carbon and carbon-heteroatom bonds.[18]

The Suzuki-Miyaura coupling reaction is a versatile method for forming carbon-carbon bonds by reacting an organoboron compound with an organic halide in the presence of a palladium catalyst and a base.[19]

The catalytic cycle of the Suzuki-Miyaura coupling involves three key steps:

  • Oxidative Addition: The active Pd(0) catalyst undergoes oxidative addition to the bromopyrazine, forming a Pd(II) intermediate.

  • Transmetalation: The organic group from the organoboron species is transferred to the palladium center. This step is facilitated by the base, which activates the organoboron compound.

  • Reductive Elimination: The two organic fragments on the palladium center couple, forming the desired product and regenerating the Pd(0) catalyst.[20]

Suzuki_Miyaura_Coupling Pd0 Pd(0)L₂ Oxidative_Addition Oxidative Addition Pd0->Oxidative_Addition PdII_Intermediate Ar-Pd(II)-Br(L₂) Oxidative_Addition->PdII_Intermediate Transmetalation Transmetalation PdII_Intermediate->Transmetalation PdII_Diorgano Ar-Pd(II)-R(L₂) Transmetalation->PdII_Diorgano Reductive_Elimination Reductive Elimination PdII_Diorgano->Reductive_Elimination Reductive_Elimination->Pd0 Product Ar-R Reductive_Elimination->Product Bromopyrazine Ar-Br Bromopyrazine->Oxidative_Addition Organoboron R-B(OR)₂ Organoboron->Transmetalation Base Base Base->Transmetalation

Caption: Catalytic Cycle of Suzuki-Miyaura Coupling.

The following is a general procedure for the Suzuki-Miyaura coupling of a bromopyrazine.[21]

  • Reaction Setup: In a Schlenk flask, combine the bromopyrazine (1.0 mmol), the organoboron reagent (1.1-1.5 equiv), a palladium catalyst (e.g., Pd(PPh₃)₄, 5 mol%), and a base (e.g., K₃PO₄, 2.0 equiv).

  • Solvent and Degassing: Add a suitable solvent (e.g., 1,4-dioxane/water mixture). Degas the reaction mixture by bubbling with an inert gas (e.g., argon or nitrogen) for 15-30 minutes.

  • Reaction Conditions: Heat the reaction mixture to the desired temperature (e.g., 70-100 °C) and stir for the required time (typically 2-24 hours). Monitor the reaction progress by TLC or LC-MS.

  • Work-up: After cooling to room temperature, dilute the reaction mixture with water and extract with an organic solvent (e.g., ethyl acetate).

  • Purification: Wash the combined organic layers with brine, dry over Na₂SO₄, filter, and concentrate. Purify the crude product by column chromatography.

The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction for the formation of carbon-nitrogen bonds between an aryl halide and an amine.[22]

Similar to the Suzuki-Miyaura coupling, the Buchwald-Hartwig amination proceeds through a catalytic cycle involving oxidative addition, amine coordination and deprotonation, and reductive elimination.[23] The choice of ligand is critical for the success of this reaction, with bulky, electron-rich phosphine ligands often being the most effective.[24]

Buchwald_Hartwig_Amination Pd0 Pd(0)L₂ Oxidative_Addition Oxidative Addition Pd0->Oxidative_Addition PdII_Intermediate Ar-Pd(II)-Br(L₂) Oxidative_Addition->PdII_Intermediate Amine_Coordination Amine Coordination & Deprotonation PdII_Intermediate->Amine_Coordination PdII_Amido Ar-Pd(II)-NR₂(L₂) Amine_Coordination->PdII_Amido Reductive_Elimination Reductive Elimination PdII_Amido->Reductive_Elimination Reductive_Elimination->Pd0 Product Ar-NR₂ Reductive_Elimination->Product Bromopyrazine Ar-Br Bromopyrazine->Oxidative_Addition Amine HNR₂ Amine->Amine_Coordination Base Base Base->Amine_Coordination

Caption: Catalytic Cycle of Buchwald-Hartwig Amination.

The following is a general procedure for the Buchwald-Hartwig amination of a bromopyrazine.[25]

  • Reaction Setup: To an oven-dried reaction vessel, add the bromopyrazine (1.0 mmol), the amine (1.2 equiv), a palladium precatalyst (e.g., Pd₂(dba)₃), a suitable ligand (e.g., Xantphos), and a base (e.g., Cs₂CO₃ or NaOtBu).

  • Inert Atmosphere: Seal the vessel and evacuate and backfill with an inert gas three times.

  • Solvent Addition: Add a dry, degassed solvent (e.g., toluene or dioxane) via syringe.

  • Reaction Conditions: Heat the reaction mixture to the appropriate temperature (e.g., 80-110 °C) and stir until the starting material is consumed, as monitored by TLC or LC-MS.

  • Work-up and Purification: Cool the reaction to room temperature, dilute with an organic solvent, and filter through a pad of celite. Concentrate the filtrate and purify the residue by column chromatography.

Nucleophilic Aromatic Substitution (SNA)

The electron-deficient nature of the pyrazine ring makes it susceptible to nucleophilic aromatic substitution (SNA). The presence of a good leaving group, such as bromine, facilitates this reaction. The reaction proceeds through a Meisenheimer complex, a negatively charged intermediate, which is stabilized by the electron-withdrawing nitrogen atoms.[26]

Dibromopyrazines have been shown to react with thiols, such as glutathione (GSH), via an SNA mechanism. This reactivity is being explored for applications in bioconjugation chemistry, for example, in the site-selective modification of antibodies.[27] The reactivity of the different isomers of dibromopyrazine can vary, with the 3,5-dibromo isomer showing favorable reactivity towards thiols.[26]

Reactivity of Dibromopyrazines

Dibromopyrazines offer the potential for sequential or double functionalization, providing a route to highly substituted pyrazine derivatives. The differential reactivity of the two bromine atoms can sometimes be exploited to achieve selective monosubstitution, followed by a second, different transformation at the remaining bromine position.[28]

Applications in Drug Discovery and Development

Brominated Pyrazines as Key Building Blocks

The diverse reactivity of brominated pyrazines makes them invaluable building blocks in the synthesis of complex molecules with potential therapeutic applications.[29] They provide a robust platform for the introduction of a wide range of substituents, allowing for the systematic exploration of structure-activity relationships (SAR) in drug discovery programs.[30]

Case Studies of Brominated Pyrazines in the Synthesis of Bioactive Molecules

Numerous examples in the scientific literature highlight the use of brominated pyrazines in the synthesis of biologically active compounds. For instance, they have been employed in the preparation of kinase inhibitors, which are an important class of anticancer agents. The ability to readily form carbon-carbon and carbon-nitrogen bonds via cross-coupling reactions is particularly advantageous in this context.[31]

Conclusion and Future Outlook

Brominated pyrazines are versatile and powerful intermediates in organic synthesis, particularly in the field of medicinal chemistry. Their rich reactivity, especially in palladium-catalyzed cross-coupling reactions, provides access to a vast chemical space of novel pyrazine derivatives. As our understanding of their chemical properties continues to grow, so too will their application in the development of new and improved pharmaceuticals. Future research in this area will likely focus on the development of more efficient and sustainable synthetic methods, as well as the exploration of the biological activities of novel pyrazine-containing compounds.[32][33][34][35][36]

References

Methodological & Application

Introduction: The Significance of 3,6-Dibromopyrazine-2-carboxylic Acid

Author: BenchChem Technical Support Team. Date: January 2026

An in-depth guide to the synthesis of 3,6-Dibromopyrazine-2-carboxylic acid, a critical building block for novel therapeutics and advanced materials. This document provides a detailed, two-step protocol, expert insights into reaction mechanisms, and comprehensive validation techniques for researchers in organic synthesis and drug development.

This compound is a highly functionalized heterocyclic compound of significant interest in medicinal chemistry and materials science. Its pyrazine core, substituted with two bromine atoms and a carboxylic acid, offers three distinct points for chemical modification. The bromine atoms are particularly valuable as they can be readily displaced or participate in a variety of cross-coupling reactions (e.g., Suzuki, Sonogashira, Buchwald-Hartwig), enabling the construction of complex molecular architectures. This versatility makes it a sought-after intermediate for the synthesis of kinase inhibitors, epithelial sodium channel (ENaC) blockers, and other pharmacologically active agents.[1]

This application note details a reliable, two-step synthetic protocol starting from the commercially available 3-aminopyrazine-2-carboxylic acid. The methodology leverages a regioselective bromination followed by a robust Sandmeyer reaction, providing a clear and reproducible pathway to the target molecule.

Core Chemical Principles and Strategy

The synthesis is designed as a sequential two-step process to ensure high regioselectivity and yield.

  • Step 1: Electrophilic Bromination. The initial step involves the selective bromination of 3-aminopyrazine-2-carboxylic acid. The pyrazine ring is generally electron-deficient; however, the powerful electron-donating amino group at the C3 position activates the ring towards electrophilic substitution. This directing effect preferentially guides the incoming bromine electrophile to the C6 position, yielding 3-amino-6-bromopyrazine-2-carboxylic acid.

  • Step 2: Sandmeyer Reaction. The second step transforms the remaining amino group at the C3 position into a bromine atom. This is achieved via the Sandmeyer reaction, a cornerstone of aromatic chemistry for converting primary aryl amines into a wide array of functional groups.[2][3] The process involves:

    • Diazotization: The amine is treated with nitrous acid (generated in situ from sodium nitrite and a strong acid) at low temperatures (0–5 °C) to form a reactive diazonium salt intermediate.

    • Copper-Catalyzed Displacement: The diazonium salt is subsequently treated with copper(I) bromide (CuBr). The copper(I) catalyst facilitates a single-electron transfer, leading to the release of nitrogen gas (N₂) and the formation of an aryl radical, which then reacts to yield the final 3,6-dibrominated product.[3]

Experimental Workflow Diagram

Synthesis_Workflow cluster_0 Step 1: Electrophilic Bromination cluster_1 Step 2: Sandmeyer Reaction SM 3-Aminopyrazine- 2-carboxylic Acid NBS N-Bromosuccinimide (NBS) Solvent (e.g., DMF) SM->NBS Intermediate 3-Amino-6-bromopyrazine- 2-carboxylic Acid NBS->Intermediate Reaction & Work-up Diazotization 1. NaNO₂, HBr (0-5 °C) Intermediate->Diazotization Diazotization Sandmeyer 2. CuBr, Heat FinalProduct 3,6-Dibromopyrazine- 2-carboxylic Acid Sandmeyer->FinalProduct Displacement & Purification

Caption: Synthetic workflow for this compound.

Materials and Reagents

Reagent/MaterialGradeSupplier ExampleCAS Number
3-Aminopyrazine-2-carboxylic acid≥97%Sigma-Aldrich5424-01-1
N-Bromosuccinimide (NBS)≥98%Acros Organics128-08-5
Dimethylformamide (DMF)Anhydrous, ≥99.8%Fisher Scientific68-12-2
Sodium Nitrite (NaNO₂)ACS Reagent, ≥97%Sigma-Aldrich7632-00-0
Hydrobromic Acid (HBr)48% in H₂OAlfa Aesar10035-10-6
Copper(I) Bromide (CuBr)≥98%Strem Chemicals7787-70-4
Ethyl Acetate (EtOAc)ACS GradeVWR Chemicals141-78-6
Sodium Bicarbonate (NaHCO₃)ACS GradeFisher Scientific144-55-8
Magnesium Sulfate (MgSO₄)AnhydrousSigma-Aldrich7487-88-9
Deionized Water18.2 MΩ·cmIn-house7732-18-5
TLC PlatesSilica Gel 60 F₂₅₄MilliporeSigma-

Detailed Synthesis Protocol

PART A: Synthesis of 3-Amino-6-bromopyrazine-2-carboxylic acid (Intermediate)
  • Reaction Setup: In a 250 mL round-bottom flask equipped with a magnetic stir bar, dissolve 3-aminopyrazine-2-carboxylic acid (5.0 g, 35.9 mmol) in 100 mL of anhydrous dimethylformamide (DMF). Stir the mixture at room temperature until all solids are dissolved.

  • Bromination: Cool the solution to 0 °C using an ice-water bath. In a single portion, add N-Bromosuccinimide (NBS) (6.7 g, 37.7 mmol, 1.05 eq.).

  • Reaction: Allow the reaction mixture to slowly warm to room temperature and stir for 12-16 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) using a mobile phase of 10% methanol in dichloromethane. The starting material should be consumed, and a new, lower Rf spot corresponding to the product should appear.

  • Work-up: Once the reaction is complete, pour the mixture into 500 mL of ice-cold deionized water. A yellow precipitate will form.

  • Isolation: Stir the aqueous suspension for 30 minutes in the ice bath, then collect the solid product by vacuum filtration. Wash the filter cake thoroughly with cold deionized water (3 x 50 mL) and then with a small amount of cold diethyl ether to aid in drying.

  • Drying: Dry the isolated yellow solid under high vacuum to a constant weight. The product is typically of sufficient purity for the next step. Expected yield: 85-95%.

PART B: Synthesis of this compound (Final Product)

Safety Note: The in situ formation of diazonium salts is potentially hazardous. Perform this reaction in a well-ventilated fume hood and behind a blast shield. Diazonium salts should never be isolated in a dry state as they can be explosive.

  • Diazotization:

    • In a 500 mL three-neck flask equipped with a magnetic stir bar, a thermometer, and an addition funnel, suspend the 3-amino-6-bromopyrazine-2-carboxylic acid (6.0 g, 27.5 mmol) from Part A in 100 mL of 48% hydrobromic acid (HBr).

    • Cool the suspension to 0 °C in an ice-salt bath. The mixture should become a fine, stirrable slurry.

    • Dissolve sodium nitrite (NaNO₂) (2.1 g, 30.3 mmol, 1.1 eq.) in 20 mL of deionized water.

    • Add the NaNO₂ solution dropwise to the cooled suspension via the addition funnel over 30 minutes. CRITICAL: Maintain the internal reaction temperature below 5 °C at all times. Stir the resulting diazonium salt solution for an additional 30 minutes at 0-5 °C.

  • Sandmeyer Reaction:

    • In a separate 250 mL flask, dissolve copper(I) bromide (CuBr) (4.3 g, 30.0 mmol, 1.09 eq.) in 50 mL of 48% HBr.

    • Carefully and slowly add the cold diazonium salt solution from step 1 to the CuBr solution. This can be done via cannula transfer or by pouring in portions. Vigorous evolution of nitrogen gas (N₂) will be observed.

    • After the addition is complete, allow the reaction mixture to warm to room temperature and then heat to 60 °C for 1 hour to ensure complete decomposition of the diazonium salt.

  • Work-up and Purification:

    • Cool the reaction mixture to room temperature and pour it into 300 mL of deionized water.

    • Extract the aqueous mixture with ethyl acetate (3 x 100 mL).

    • Combine the organic layers and wash them with saturated aqueous sodium bicarbonate solution (2 x 50 mL) and then with brine (1 x 50 mL).

    • Dry the organic layer over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate the solvent under reduced pressure to yield the crude product as a solid.

    • Purify the crude solid by recrystallization from an ethanol/water mixture or by column chromatography on silica gel (eluting with a gradient of ethyl acetate in hexanes) to afford this compound as a pale yellow or off-white solid.[4]

Quantitative Data

CompoundMolar Mass ( g/mol )Amount (g)Moles (mmol)Molar Eq.
Step A
3-Aminopyrazine-2-carboxylic acid139.115.035.91.0
N-Bromosuccinimide (NBS)177.986.737.71.05
Step B
3-Amino-6-bromopyrazine-2-carboxylic acid218.016.027.51.0
Sodium Nitrite (NaNO₂)69.002.130.31.1
Copper(I) Bromide (CuBr)143.454.330.01.09
Final Product 281.89

Product Validation and Characterization

To confirm the successful synthesis and purity of this compound, the following analytical techniques are recommended:

  • ¹H NMR: The proton NMR spectrum (in a solvent like DMSO-d₆) is expected to show a single singlet in the aromatic region (typically δ 8.5-9.0 ppm) corresponding to the proton at the C5 position. A broad singlet at higher ppm will correspond to the carboxylic acid proton.

  • ¹³C NMR: The carbon NMR spectrum should display five distinct signals corresponding to the five carbons in the heterocyclic ring and the carboxylic acid group.

  • Mass Spectrometry (MS): The mass spectrum should show a molecular ion cluster with a characteristic isotopic pattern for a molecule containing two bromine atoms (¹⁹Br and ⁸¹Br). The expected peaks will be at m/z values corresponding to [M]⁺, [M+2]⁺, and [M+4]⁺ in an approximate 1:2:1 ratio.[1] For C₅H₂Br₂N₂O₂, the expected m/z for the monoisotopic mass is ~280.

  • Infrared (IR) Spectroscopy: Key vibrational bands include a broad O-H stretch for the carboxylic acid (around 2500-3300 cm⁻¹) and a sharp C=O stretch (around 1700 cm⁻¹).[1]

  • Melting Point: The purified compound should exhibit a sharp melting point, which can be compared to literature values.

Safety and Handling

  • Personal Protective Equipment (PPE): Always wear a lab coat, safety goggles, and appropriate chemical-resistant gloves.

  • Chemical Hazards:

    • N-Bromosuccinimide (NBS): Corrosive and an oxidizer. Avoid contact with skin and eyes.

    • Hydrobromic Acid (HBr): Highly corrosive. Handle only in a fume hood.

    • Sodium Nitrite: Toxic if swallowed and a strong oxidizer.

    • Copper Salts: Harmful if ingested.

    • Diazonium Salts: Potentially explosive. Always keep in a cold solution and never allow to dry.[5][6]

  • Waste Disposal: Dispose of all chemical waste according to institutional and local regulations. Quench any residual diazonium salt with a suitable scavenger before disposal.

References

Application Notes and Protocols: 3,6-Dibromopyrazine-2-carboxylic Acid in Modern Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Strategic Value of a Differentiated Heterocyclic Scaffold

In the landscape of contemporary drug discovery, the pyrazine core stands out as a "privileged" scaffold, consistently appearing in a diverse array of clinically significant molecules.[1][2] Its unique electronic properties and ability to engage in crucial hydrogen bonding interactions have cemented its role in the medicinal chemist's toolkit. Within this family of heterocycles, 3,6-Dibromopyrazine-2-carboxylic acid emerges as a particularly strategic building block. The presence of two bromine atoms at positions amenable to selective functionalization, combined with a carboxylic acid handle for amide bond formation or bioisosteric replacement, offers a powerful platform for generating libraries of complex molecules with diverse biological activities.[3][4]

This guide provides an in-depth exploration of the applications of this compound, focusing on its utility in the synthesis of kinase inhibitors, protease inhibitors, and as a key component in the burgeoning field of targeted protein degradation. We will delve into the causality behind experimental choices in synthetic protocols and provide actionable insights for researchers, scientists, and drug development professionals.

Physicochemical Properties and Handling

A foundational understanding of the physicochemical properties of this compound is crucial for its effective use in synthesis.

PropertyValueReference
Molecular Formula C₅H₂Br₂N₂O₂[3]
Molecular Weight 281.89 g/mol [3]
CAS Number 957230-68-1[3]
Appearance Off-white to yellow solid-
Storage Room temperature, under inert atmosphere[3]

Core Applications in Medicinal Chemistry

The true power of this compound lies in its synthetic versatility, enabling access to a wide range of bioactive compounds.

A Versatile Scaffold for Kinase Inhibitors

Kinase inhibitors represent a major class of targeted therapeutics, particularly in oncology. The pyrazine core is frequently employed to interact with the hinge region of the ATP-binding pocket of kinases. The dibrominated scaffold allows for the systematic exploration of structure-activity relationships (SAR) by selective modification at the C3 and C6 positions.

  • Rationale: The bromine atoms on the pyrazine ring are excellent handles for palladium-catalyzed cross-coupling reactions, such as Suzuki, Sonogashira, and Buchwald-Hartwig aminations.[4] This allows for the introduction of a wide variety of aryl, heteroaryl, alkynyl, and amino substituents, which can be used to target different kinases or to optimize the potency and selectivity of an inhibitor. The carboxylic acid can be converted to an amide, which can form additional hydrogen bonds with the protein target or serve as a point of attachment for solubility-enhancing groups.[5]

  • Example Application: The design of Fibroblast Growth Factor Receptor (FGFR) inhibitors. Derivatives of 3-aminopyrazine-2-carboxamide have been identified as potent FGFR inhibitors.[5] The 3,6-dibromo precursor allows for the introduction of a key amino group at one position and a diversity element at the other, crucial for achieving high potency and selectivity.[6]

G cluster_0 Kinase Inhibitor Synthesis Start This compound Step1 Selective Suzuki Coupling at C6 (Aryl/Heteroaryl Group) Start->Step1 Pd Catalyst, Boronic Acid Step2 Amide Coupling of Carboxylic Acid Step1->Step2 Amine, Coupling Agent Step3 Second Cross-Coupling at C3 (e.g., Buchwald-Hartwig Amination) Step2->Step3 Pd Catalyst, Amine End Potent & Selective Kinase Inhibitor Step3->End

Caption: Synthetic workflow for kinase inhibitor development.

An Intermediate for Protease Inhibitors

Protease inhibitors are another important class of drugs, used to treat viral infections (e.g., HIV), cancer, and other diseases.[7][8] The pyrazine scaffold can be incorporated into protease inhibitors to provide a rigid core that correctly orients the pharmacophoric groups for binding to the enzyme's active site.

  • Rationale: The carboxylic acid of this compound can act as a bioisostere for the carboxylic acid of a natural substrate, or it can be used to attach a warhead that covalently modifies a catalytic residue in the protease active site. The bromine atoms allow for the introduction of substituents that can occupy the S1, S2, etc. pockets of the protease, leading to high-affinity binding.

A Building Block for Protein Degraders (PROTACs)

Targeted protein degradation, using technologies like Proteolysis Targeting Chimeras (PROTACs), is a revolutionary approach in drug discovery. PROTACs are bifunctional molecules that recruit a target protein to an E3 ubiquitin ligase, leading to the ubiquitination and subsequent degradation of the target protein. This compound is classified as a "Protein Degrader Building Block," highlighting its utility in this field.[3]

  • Rationale: The dibrominated pyrazine core can serve as a rigid and synthetically tractable linker component in a PROTAC. One bromine can be used to attach the warhead that binds to the target protein, while the other can be used to connect to the E3 ligase-binding moiety. The carboxylic acid provides a convenient handle for attaching the linker to either of these components.

PROTAC TargetBinder Target Protein Warhead PyrazineLinker 3,6-Disubstituted Pyrazine Core TargetBinder->PyrazineLinker Linker Attachment (via C6) E3Binder E3 Ligase Binder PyrazineLinker->E3Binder Linker Attachment (via C3)

Caption: Conceptual structure of a PROTAC utilizing a pyrazine linker.

Experimental Protocols

The following protocols provide detailed, step-by-step methodologies for key transformations of this compound.

Protocol 1: Selective Monosubstitution via Suzuki-Miyaura Cross-Coupling

This protocol describes a selective Suzuki-Miyaura cross-coupling reaction at one of the bromine positions. The choice of catalyst and conditions is critical for achieving high selectivity.

Rationale for Experimental Choices:

  • Catalyst: A palladium catalyst with a bulky phosphine ligand (e.g., Pd(dppf)Cl₂) is often used to promote the reaction and prevent side reactions.[4]

  • Base: A mild base like potassium carbonate is used to activate the boronic acid without causing decomposition of the starting material.

  • Solvent: A mixture of an organic solvent (e.g., 1,4-dioxane) and water is typically used to dissolve both the organic and inorganic reagents.

Step-by-Step Methodology:

  • Reaction Setup: To a dried Schlenk tube, add this compound (1.0 equiv.), the desired aryl or heteroaryl boronic acid (1.1 equiv.), and potassium carbonate (2.0 equiv.).

  • Inert Atmosphere: Evacuate and backfill the tube with an inert gas (e.g., argon or nitrogen) three times.

  • Solvent and Catalyst Addition: Add a 10:1 mixture of 1,4-dioxane and water. To this suspension, add the palladium catalyst (e.g., Pd(dppf)Cl₂, 0.05 equiv.).

  • Reaction: Heat the reaction mixture to 90 °C and stir for 12-24 hours.

  • Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Work-up: After completion, cool the reaction to room temperature. Dilute with water and extract with an organic solvent (e.g., ethyl acetate).

  • Purification: Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel.

Protocol 2: Amide Bond Formation

This protocol details the conversion of the carboxylic acid to an amide, a common step in the synthesis of bioactive molecules.[9][10]

Rationale for Experimental Choices:

  • Coupling Reagent: A peptide coupling reagent such as T3P (propylphosphonic anhydride) is an efficient and mild choice for forming the amide bond.[9]

  • Base: A non-nucleophilic base like diisopropylethylamine (DIPEA) is used to neutralize the acid formed during the reaction without interfering with the coupling process.

Step-by-Step Methodology:

  • Reactant Preparation: In a round-bottom flask, dissolve the mono-substituted pyrazine-2-carboxylic acid (from Protocol 1, 1.0 equiv.) and the desired amine (1.2 equiv.) in an anhydrous aprotic solvent (e.g., dichloromethane or DMF).

  • Base Addition: Add DIPEA (2.0 equiv.) to the solution.

  • Coupling Reagent Addition: Add the coupling reagent (e.g., T3P, 1.5 equiv.) dropwise at 0 °C.

  • Reaction: Allow the reaction to warm to room temperature and stir for 4-12 hours.

  • Monitoring: Monitor the reaction by TLC or LC-MS.

  • Work-up: Upon completion, quench the reaction with a saturated aqueous solution of sodium bicarbonate. Extract the product with an organic solvent.

  • Purification: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate. Purify the crude amide by column chromatography or recrystallization.

Data Presentation: Illustrative Biological Activity

The following table provides an illustrative example of how the biological activity of kinase inhibitors derived from the this compound scaffold could be presented. (Note: The data below is hypothetical and for illustrative purposes only).

Compound IDR¹ at C6R² at C3Kinase TargetIC₅₀ (nM)
DBP-001 4-methoxyphenyl-NH₂FGFR1250
DBP-002 3-pyridyl-NH₂FGFR2150
DBP-003 4-methoxyphenyl-NH-c-propylAurora A75
DBP-004 3-pyridyl-NH-c-propylAurora B50

Conclusion and Future Outlook

This compound is a high-value building block in medicinal chemistry, offering a robust and versatile platform for the synthesis of a wide range of bioactive molecules. Its utility in the construction of kinase inhibitors, protease inhibitors, and components of protein degraders underscores its importance in modern drug discovery. The synthetic protocols outlined in this guide provide a starting point for researchers to explore the full potential of this remarkable scaffold. As our understanding of disease biology continues to evolve, the strategic application of such differentiated building blocks will be paramount in the development of the next generation of targeted therapeutics.

References

Application Notes & Protocols: 3,6-Dibromopyrazine-2-carboxylic Acid as a Versatile Building Block in Modern Organic Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

3,6-Dibromopyrazine-2-carboxylic acid is a highly functionalized heterocyclic compound that has emerged as a powerful building block in organic synthesis. Its intrinsic properties—an electron-deficient pyrazine core, a carboxylic acid handle for amide coupling, and two differentially reactive bromine atoms—make it an exceptionally versatile scaffold. This guide provides an in-depth exploration of its utility, focusing on key synthetic transformations including palladium-catalyzed Suzuki-Miyaura and Sonogashira cross-coupling reactions, as well as amide bond formation. We present detailed, field-proven protocols, mechanistic insights, and strategic considerations for leveraging this reagent in the synthesis of complex molecules for medicinal chemistry, particularly as a core component in Proteolysis Targeting Chimeras (PROTACs), and for advanced materials science applications.[1][2][3]

Physicochemical Properties and Handling

This compound is a solid at room temperature. Proper handling and storage are crucial for maintaining its integrity.

PropertyValueReference
CAS Number 957230-68-1[2]
Molecular Formula C₅H₂Br₂N₂O₂[2]
Molecular Weight 281.89 g/mol [2]
Appearance Off-white to yellow solidN/A
Storage Store at room temperature in a dry, dark place under an inert atmosphere.[2]

Solubility: The compound exhibits limited solubility in water but is soluble in polar organic solvents such as DMF, DMSO, and THF, particularly upon deprotonation with a mild base.

Core Reactivity and Strategic Considerations

The synthetic utility of this compound stems from its unique trifunctional nature. The strategic sequence of reactions is key to harnessing its full potential.

Causality of Reactivity:

  • Electron-Deficient Core: The pyrazine ring is inherently electron-poor due to the two nitrogen atoms. This electronic property facilitates nucleophilic aromatic substitution and, more importantly, enhances the rate of oxidative addition of palladium(0) catalysts to the C-Br bonds, a critical step in cross-coupling reactions.[3]

  • Differential Reactivity of C-Br Bonds: The two bromine atoms at the C3 and C6 positions exhibit different electronic environments. The C6-Br bond is generally more reactive towards palladium-catalyzed cross-coupling. This is attributed to the combined electron-withdrawing effects of the adjacent nitrogen and the carboxylic acid group, making the C6 position more electrophilic. This differential reactivity can be exploited for selective, sequential functionalization.

  • Carboxylic Acid Handle: The carboxyl group serves as a versatile anchor for derivatization, most commonly through amide bond formation, allowing for the attachment of linkers, pharmacophores, or other functional moieties.[4][5]

G cluster_0 Sequential Functionalization Strategy DBPA 3,6-Dibromopyrazine- 2-carboxylic acid Mono_Coupled Mono-Functionalized Intermediate (e.g., Suzuki at C6) DBPA->Mono_Coupled 1. Selective Cross-Coupling (e.g., Suzuki, 1 equiv.) Di_Coupled Di-Functionalized Product (e.g., Sonogashira at C3) Mono_Coupled->Di_Coupled 2. Second Cross-Coupling (e.g., Sonogashira) Amide_Final Fully Decorated Scaffold Di_Coupled->Amide_Final 3. Amide Bond Formation

Caption: A typical workflow for the sequential functionalization of this compound.

Application I: Palladium-Catalyzed Cross-Coupling Reactions

Cross-coupling reactions are the cornerstone of modern synthesis, and this compound is an ideal substrate.

A. Suzuki-Miyaura Coupling (C-C Bond Formation)

The Suzuki-Miyaura reaction is a robust method for forming C(sp²)-C(sp²) bonds, enabling the introduction of aryl or heteroaryl substituents.[6][7]

Principle of Operation: The reaction involves a palladium(0) catalyst that undergoes oxidative addition into the C-Br bond. Subsequent transmetalation with a boronic acid (activated by a base) and reductive elimination forms the new C-C bond and regenerates the catalyst.[3]

Expert Insights & Experimental Choices:

  • Catalyst: For electron-deficient substrates like this pyrazine, standard catalysts like Pd(PPh₃)₄ or Pd(dppf)Cl₂ are often effective. For challenging couplings, more electron-rich and bulky phosphine ligands (e.g., Buchwald ligands like SPhos or XPhos) can improve reaction rates and yields.

  • Base: A moderately strong base is required to activate the boronic acid for transmetalation.[6] K₂CO₃ or Cs₂CO₃ are excellent choices as they are strong enough for activation but typically do not hydrolyze the carboxylic acid or other sensitive functional groups.

  • Solvent: A mixture of an organic solvent (like 1,4-dioxane or DME) and water is common. Water increases the solubility of the base and can accelerate the transmetalation step.

Protocol 1: Selective Mono-Suzuki-Miyaura Coupling

This protocol targets the more reactive C6 position.

  • Reaction Setup: To a flame-dried Schlenk flask, add this compound (1.0 mmol, 281.9 mg), the desired arylboronic acid (1.1 mmol), and potassium carbonate (K₂CO₃, 3.0 mmol, 414.6 mg).

  • Catalyst Addition: Add the palladium catalyst, for example, [1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) (Pd(dppf)Cl₂, 0.05 mmol, 36.6 mg).

  • Inert Atmosphere: Seal the flask, and evacuate and backfill with argon or nitrogen gas three times.

  • Solvent Addition: Add 1,4-dioxane (8 mL) and deionized water (2 mL) via syringe.

  • Reaction: Heat the mixture to 80-90 °C and stir vigorously.

  • Monitoring: Monitor the reaction progress by TLC or LC-MS. The reaction is typically complete in 4-12 hours. Look for the disappearance of the starting material and the appearance of a new, higher molecular weight spot corresponding to the mono-coupled product.

  • Work-up: Cool the reaction to room temperature. Dilute with ethyl acetate (30 mL). Carefully acidify the aqueous layer with 1M HCl to pH ~3-4 to protonate the carboxylic acid.

  • Extraction: Separate the layers. Extract the aqueous phase with ethyl acetate (2 x 20 mL).

  • Isolation: Combine the organic layers, wash with brine (25 mL), dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by column chromatography on silica gel to isolate the mono-arylated product.

B. Sonogashira Coupling (C-C Alkyne Formation)

The Sonogashira coupling is the premier method for installing alkyne functionalities onto aryl halides, creating rigid linear linkers valuable in many applications.[8][9]

Principle of Operation: This reaction typically uses a dual catalytic system: a palladium(0) species for the main cross-coupling cycle and a copper(I) salt (e.g., CuI) as a co-catalyst. The copper(I) salt reacts with the terminal alkyne to form a copper(I) acetylide, which then undergoes transmetalation to the palladium center more readily than the alkyne itself.[9]

Expert Insights & Experimental Choices:

  • Copper Co-catalyst: While essential for high efficiency, copper can also promote the undesirable homocoupling of the terminal alkyne (Glaser coupling). Using a minimal effective amount of CuI (1-5 mol%) is critical.

  • Base: An amine base, such as triethylamine (TEA) or diisopropylethylamine (DIPEA), is required. It serves both to neutralize the H-X byproduct and to act as the solvent in many cases.

  • Oxygen-Free Conditions: Rigorous exclusion of oxygen is paramount to prevent oxidative homocoupling. Degassing the solvents and maintaining a positive pressure of inert gas is crucial.

Protocol 2: Sonogashira Coupling

This protocol can be adapted for mono- or di-alkynylation by controlling the stoichiometry.

  • Reaction Setup: To a flame-dried Schlenk flask, add this compound (or its mono-arylated derivative) (1.0 mmol), the palladium catalyst (e.g., Pd(PPh₃)₂Cl₂, 0.03 mmol, 21.1 mg), and copper(I) iodide (CuI, 0.05 mmol, 9.5 mg).

  • Inert Atmosphere: Seal the flask, and evacuate and backfill with argon or nitrogen three times.

  • Solvent and Reagent Addition: Add degassed anhydrous THF (10 mL) and triethylamine (TEA, 4.0 mmol, 0.56 mL). Finally, add the terminal alkyne (1.2 mmol for mono-coupling, 2.5 mmol for di-coupling) dropwise via syringe.

  • Reaction: Stir the mixture at room temperature or heat gently to 40-50 °C if necessary.

  • Monitoring: Monitor the reaction by TLC or LC-MS until the starting halide is consumed (typically 2-8 hours).

  • Work-up: Concentrate the reaction mixture under reduced pressure. Redissolve the residue in ethyl acetate (30 mL) and water (20 mL).

  • Purification: Follow steps 7-10 from the Suzuki protocol, adjusting the column chromatography eluent system as needed for the specific alkyne product.

Application II: Amide Bond Formation

The carboxylic acid group is readily converted into amides, providing a robust method for linking the pyrazine core to other molecules.

Principle of Operation: Direct amidation requires activating the carboxylic acid to make it more susceptible to nucleophilic attack by an amine. Modern peptide coupling reagents, such as HATU or T3P, form a highly reactive activated ester or mixed anhydride intermediate in situ, which is then rapidly displaced by the amine.[4][10] This process avoids the need to first synthesize and isolate harsh acid chlorides.

G cluster_1 Amide Coupling Workflow CarboxylicAcid DBPA (R-COOH) ActivatedEster Activated Intermediate (Highly Electrophilic) CarboxylicAcid->ActivatedEster Activation CouplingAgent Coupling Reagent (e.g., HATU) CouplingAgent->ActivatedEster Amide Amide Product (R-CONH-R') ActivatedEster->Amide Nucleophilic Attack Amine Amine (R'-NH₂) Amine->Amide

Caption: General workflow for amide bond formation using a coupling agent.

Protocol 3: HATU-Mediated Amide Coupling
  • Reaction Setup: In a round-bottom flask, dissolve this compound (1.0 mmol, 281.9 mg) in anhydrous DMF (10 mL).

  • Reagent Addition: Add the primary or secondary amine (1.1 mmol). Then add HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate, 1.2 mmol, 456.3 mg).

  • Base Addition: Add N,N-Diisopropylethylamine (DIPEA, 3.0 mmol, 0.52 mL) dropwise to the stirring solution.

  • Reaction: Stir the reaction at room temperature.

  • Monitoring: Monitor the reaction by LC-MS. The reaction is usually complete within 1-4 hours.

  • Work-up: Pour the reaction mixture into a separatory funnel containing water (50 mL) and ethyl acetate (50 mL).

  • Extraction: Separate the layers and extract the aqueous phase with ethyl acetate (2 x 25 mL).

  • Isolation: Combine the organic layers, wash with 5% LiCl aqueous solution (to remove residual DMF), then brine. Dry over Na₂SO₄, filter, and concentrate.

  • Purification: Purify the crude amide by column chromatography or recrystallization.

Troubleshooting Guide

ProblemPotential Cause(s)Suggested Solution(s)
Low yield in Suzuki coupling 1. Inactive catalyst. 2. Insufficiently strong or soluble base. 3. Poor quality boronic acid (decomposed).1. Use a fresh bottle of catalyst or switch to a more active ligand system (e.g., Buchwald). 2. Switch to Cs₂CO₃ or K₃PO₄. Ensure adequate water in the solvent system. 3. Use fresh boronic acid or a boronate ester.
No reaction in Sonogashira 1. Oxygen contamination leading to catalyst death or homocoupling. 2. Inactive copper co-catalyst.1. Thoroughly degas all solvents and reagents. Maintain a positive inert gas pressure. 2. Use fresh, high-purity CuI.
Amide coupling fails 1. Weakly nucleophilic amine. 2. Steric hindrance. 3. Insufficient base.1. Increase reaction temperature to 40-50 °C. Use a more powerful coupling agent. 2. Allow for longer reaction times. 3. Ensure at least 2-3 equivalents of a non-nucleophilic base like DIPEA are used.
Loss of product during work-up The carboxylic acid product is soluble in basic aqueous layers.During extraction of acidic products, ensure the aqueous phase is acidified to pH < 4 before extraction to keep the product in its neutral, organic-soluble form.

Conclusion

This compound is a quintessential example of a modern synthetic building block, offering a pre-installed, rigid heterocyclic core with three distinct points of functionalization. The ability to perform selective C-C bond formations via palladium catalysis at two different positions, combined with the robust capacity for amide coupling, provides chemists with a reliable and strategic platform. This versatility is particularly valuable in the modular construction of complex molecules for drug discovery and materials science, streamlining synthetic routes and enabling rapid exploration of chemical space.

References

Application Note & Protocol: Strategic Amidation of 3,6-Dibromopyrazine-2-carboxylic Acid for Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Strategic Value of Pyrazine Amides

Pyrazine-based scaffolds are foundational in medicinal chemistry, most notably exemplified by pyrazinamide, a first-line antitubercular drug.[1][2] The amide functional group is a critical pharmacophore, and its formation is one of the most frequently performed reactions in drug development.[3][4] 3,6-Dibromopyrazine-2-carboxylic acid represents a versatile and highly valuable starting material. The two bromine atoms provide reactive handles for subsequent cross-coupling reactions (e.g., Suzuki, Buchwald-Hartwig), while the carboxylic acid moiety allows for the introduction of a diverse range of amine-containing fragments through amidation. This dual functionality enables the rapid generation of extensive chemical libraries for structure-activity relationship (SAR) studies.

This guide provides an in-depth analysis and detailed protocols for the efficient amidation of this compound, focusing on two robust and widely adopted coupling strategies. We will explore the mechanistic rationale behind reagent selection and provide field-proven methodologies to ensure high-yield, reproducible synthesis of target pyrazinamide derivatives.

Pillar 1: Expertise & Mechanistic Causality

The direct reaction between a carboxylic acid and an amine is kinetically unfavorable at room temperature due to the rapid formation of a non-reactive ammonium carboxylate salt.[5][6] Therefore, the strategic core of amidation lies in the in situ activation of the carboxylic acid to generate a highly electrophilic intermediate that is susceptible to nucleophilic attack by the amine.

The Activation Pathway

The process universally involves two key steps:

  • Activation: The carboxyl oxygen is converted into a good leaving group.

  • Coupling: The amine attacks the activated carbonyl carbon, forming the tetrahedral intermediate which then collapses to the stable amide bond.

Two premier classes of reagents have been developed to facilitate this transformation: carbodiimides and uronium/aminium salts.

  • Carbodiimide-Mediated Activation (e.g., EDC): Reagents like 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) react with the carboxylic acid to form a highly reactive O-acylisourea intermediate.[5][7] This intermediate is prone to racemization and can rearrange into a non-reactive N-acylurea. To mitigate this, an additive such as 1-Hydroxybenzotriazole (HOBt) is introduced. HOBt acts as a nucleophilic trap, converting the O-acylisourea into a more stable HOBt-ester, which then cleanly reacts with the amine.[7][8][9][10] The water-solubility of EDC and its urea byproduct simplifies purification via aqueous workup.[8]

  • Uronium Salt-Mediated Activation (e.g., HATU): Uronium salts like HATU (O-(7-Azabenzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate) are among the most efficient coupling reagents available.[8][11] In the presence of a non-nucleophilic base like N,N-Diisopropylethylamine (DIPEA), HATU reacts with the carboxylic acid to form a highly reactive OAt-active ester.[7][12] The 7-azabenzotriazole moiety is believed to accelerate the coupling through neighboring group participation, leading to faster reaction times and higher yields, even with sterically hindered or electronically deactivated substrates.[12]

The choice between these methods depends on the specific substrates, cost considerations, and desired reaction kinetics.

General Amidation Workflow```dot

G cluster_start Inputs cluster_reagents Reagents cluster_process Process cluster_end Outputs Acid 3,6-Dibromopyrazine- 2-carboxylic acid Activation Carboxylic Acid Activation Acid->Activation 1. Amine R-NH2 Coupling Nucleophilic Attack by Amine Amine->Coupling CouplingReagent Coupling Reagent (EDC or HATU) CouplingReagent->Activation Base Base (e.g., DIPEA) Base->Activation Solvent Anhydrous Solvent (DMF or DCM) Solvent->Activation Activation->Coupling 2. Product Target Amide Coupling->Product Byproducts Byproducts Coupling->Byproducts

Caption: Troubleshooting decision tree for amidation.

  • Anhydrous Conditions: Both EDC and especially HATU are sensitive to water. Ensure all glassware is oven-dried and solvents are anhydrous. [13]* Base Selection: Pyridine should be avoided as it can be nucleophilic. DIPEA is a common choice, but for very sluggish reactions, a stronger, more hindered base like 2,6-lutidine may be beneficial. [13]* Order of Addition: For difficult couplings, particularly with HATU, pre-activating the carboxylic acid for 15-30 minutes before adding the amine can significantly improve yields by ensuring the active ester is fully formed before the nucleophile is introduced. [13][14]

References

Application Notes & Protocols: The Strategic Use of 3,6-Dibromopyrazine-2-carboxylic Acid in the Synthesis of Potent Kinase Inhibitors

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

The pyrazine scaffold is a cornerstone in the architecture of numerous kinase inhibitors, prized for its ability to form critical hydrogen bonds within the ATP-binding site of kinases.[1] 3,6-Dibromopyrazine-2-carboxylic acid is a highly versatile starting material that offers a strategic platform for creating diverse libraries of kinase inhibitors. Its two bromine atoms, possessing differential reactivity, allow for sequential, site-selective functionalization through modern cross-coupling methodologies. This document provides a detailed guide for researchers, outlining the rationale and experimental protocols for leveraging this building block in the synthesis of 2,6-disubstituted pyrazine-based kinase inhibitors, with a specific focus on potent Protein Kinase CK2 inhibitors.

Introduction: The Pyrazine Core in Kinase Inhibition

Protein kinases are fundamental regulators of cellular signaling, and their dysregulation is a hallmark of many diseases, particularly cancer.[1] Small molecule inhibitors targeting the ATP-binding pocket of kinases have revolutionized treatment paradigms. The pyrazine ring, a nitrogen-containing six-membered heterocycle, is a privileged scaffold in this domain.[1] The para-arrangement of its nitrogen atoms allows one to act as a crucial hydrogen bond acceptor, anchoring the inhibitor to the "hinge region" of the kinase, a common interaction motif for Type I and Type II inhibitors.[1]

This compound is an ideal starting reagent for several reasons:

  • Orthogonal Handles: The two bromine atoms at the C3 and C6 positions can be selectively addressed using palladium-catalyzed cross-coupling reactions like the Suzuki-Miyaura and Buchwald-Hartwig aminations.

  • Structural Diversity: Sequential coupling enables the introduction of two different substituents, allowing for fine-tuning of structure-activity relationships (SAR).

  • Carboxylic Acid Moiety: The carboxylic acid at the C2 position can be readily converted into an amide, a common feature in many kinase inhibitors that provides an additional point of interaction with the target protein or enhances pharmacokinetic properties.

This guide will demonstrate the strategic application of this building block to construct a potent class of 2,6-disubstituted pyrazine inhibitors targeting Protein Kinase CK2.

Strategic Synthesis: Sequential Cross-Coupling

The key to unlocking the potential of this compound lies in the differential reactivity of its two carbon-bromine bonds. The bromine at the C6 position is generally more susceptible to initial palladium-catalyzed coupling reactions than the bromine at the C3 position, which is adjacent to the electron-withdrawing carboxylic acid group. This reactivity difference can be exploited to perform sequential, regioselective cross-coupling reactions.

A general workflow involves an initial Suzuki coupling to install an aryl or heteroaryl group at the C6 position, followed by a Buchwald-Hartwig amination or a second Suzuki coupling at the C3 position. This stepwise approach is fundamental to building the complex architecture of the final inhibitor.

G cluster_0 cluster_1 cluster_2 A 3,6-Dibromopyrazine- 2-carboxylic acid B Step 1: Suzuki Coupling (C6-Position) A->B C 6-Aryl-3-bromopyrazine- 2-carboxylic acid Intermediate B->C D Step 2: Buchwald-Hartwig Amination (C3-Position) C->D E Step 3: Amide Coupling F Final 3,6-Disubstituted Pyrazine Kinase Inhibitor D->F E->F G cluster_0 A Reagent Prep (Flask, Inert Gas) B Solvent & Reagent Addition A->B C Reaction Heating (Suzuki or Buchwald) B->C D Reaction Monitoring (TLC/LC-MS) C->D E Workup (Quench, Extract) D->E F Purification (Chromatography) E->F

References

Application Notes and Protocols for the Esterification of Pyrazine Carboxylic Acids

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by: Gemini, Senior Application Scientist

Introduction: The Significance of Pyrazine Esters

Pyrazine esters are a critical class of organic compounds, holding significant value across the pharmaceutical, flavor, and fragrance industries. In drug development, the pyrazine core is a key pharmacophore found in numerous therapeutic agents, including the first-line tuberculosis drug, pyrazinamide.[1][2] The ester functional group can be strategically employed to modulate a drug candidate's physicochemical properties, such as lipophilicity, solubility, and metabolic stability, thereby improving its pharmacokinetic and pharmacodynamic profile. For instance, ester prodrugs of pyrazinoic acid have been investigated as a strategy to enhance penetration into Mycobacterium tuberculosis.[3] In the realm of sensory science, pyrazine esters contribute to the complex aroma profiles of many foods and beverages and are synthesized for use as flavoring and fragrance agents.[4]

This comprehensive guide provides detailed experimental procedures for the esterification of pyrazine carboxylic acids, delving into the mechanistic rationale behind various synthetic strategies. The protocols outlined herein are designed to be robust and reproducible, empowering researchers to confidently synthesize pyrazine esters for their specific applications.

Choosing the Right Esterification Strategy: A Mechanistic Overview

The selection of an appropriate esterification method for pyrazine carboxylic acids is contingent upon several factors, including the steric and electronic properties of both the carboxylic acid and the alcohol, the desired reaction scale, and the presence of other functional groups. Below, we discuss the mechanisms and applications of several widely employed esterification techniques.

Diagram: Key Esterification Pathways for Pyrazine Carboxylic Acids

Esterification_Pathways cluster_fischer Fischer-Speier Esterification cluster_acyl Acyl Chloride Intermediate cluster_coupling Coupling Agent-Mediated Pyrazine_COOH Pyrazine Carboxylic Acid Fischer Acid Catalyst (H+) Excess Alcohol Pyrazine_COOH->Fischer SOCl2 SOCl2 or (COCl)2 Pyrazine_COOH->SOCl2 Steglich DCC/DMAP Pyrazine_COOH->Steglich Mitsunobu DEAD/PPh3 Pyrazine_COOH->Mitsunobu Yamaguchi 2,4,6-Trichlorobenzoyl chloride/DMAP Pyrazine_COOH->Yamaguchi Alcohol Alcohol (R'-OH) Alcohol->Fischer Acyl_Chloride Pyrazine Acyl Chloride Alcohol->Acyl_Chloride Alcohol->Steglich Alcohol->Mitsunobu Alcohol->Yamaguchi Ester Pyrazine Ester Fischer->Ester Reversible Equilibrium SOCl2->Acyl_Chloride Acyl_Chloride->Ester Steglich->Ester Mitsunobu->Ester Yamaguchi->Ester

Caption: Major synthetic routes for the esterification of pyrazine carboxylic acids.

Protocol 1: Fischer-Speier Esterification

The Fischer-Speier esterification is a classic acid-catalyzed reaction between a carboxylic acid and an alcohol.[5] It is an equilibrium-controlled process, and to achieve high yields, the equilibrium must be shifted towards the product.[6][7] This is typically accomplished by using a large excess of the alcohol or by removing water as it is formed, for example, through azeotropic distillation.[8][9]

Causality Behind Experimental Choices:

  • Acid Catalyst (e.g., H₂SO₄, p-TsOH): A strong acid is required to protonate the carbonyl oxygen of the carboxylic acid, thereby increasing its electrophilicity and making it more susceptible to nucleophilic attack by the alcohol.[9]

  • Excess Alcohol: Using the alcohol as the solvent or in large excess shifts the reaction equilibrium to favor ester formation, in accordance with Le Châtelier's principle.[7]

  • Heat (Reflux): The reaction is often slow at room temperature, so heating is necessary to increase the reaction rate.[7]

  • Azeotropic Removal of Water: For higher-boiling alcohols, a Dean-Stark apparatus can be used with a solvent that forms an azeotrope with water (e.g., toluene or benzene) to drive the reaction to completion.[9]

Detailed Step-by-Step Methodology:
  • Reaction Setup: To a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, add the pyrazine carboxylic acid (1.0 eq).

  • Reagent Addition: Add the desired alcohol (10-20 eq) to the flask. The alcohol often serves as the solvent.

  • Catalyst Addition: Carefully add the acid catalyst (e.g., concentrated sulfuric acid, 0.1-0.3 eq) dropwise to the stirred solution.

  • Reaction: Heat the reaction mixture to reflux and monitor the progress of the reaction by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).[10] The reaction time can vary from a few hours to overnight.

  • Workup:

    • Cool the reaction mixture to room temperature.

    • If a large excess of alcohol was used, remove it under reduced pressure.

    • Dilute the residue with an organic solvent such as ethyl acetate or dichloromethane.[11]

    • Carefully neutralize the mixture by washing with a saturated aqueous solution of sodium bicarbonate. Caution: CO₂ evolution.

    • Wash the organic layer with water and then with brine.

    • Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purification: The crude ester can be purified by column chromatography on silica gel or by distillation.[11][12]

Parameter Condition Rationale
Substrate Pyrazine-2-carboxylic acid-
Reagent Ethanol (20 eq)Serves as both reactant and solvent; drives equilibrium.
Catalyst Conc. H₂SO₄ (0.2 eq)Protonates the carbonyl for nucleophilic attack.
Temperature Reflux (~78 °C)Increases reaction rate.
Time 8-16 hoursTo allow the reaction to reach equilibrium.
Expected Yield 60-80%Dependent on the efficiency of water removal.

Protocol 2: Esterification via Acyl Chloride Intermediate

This two-step method involves the initial conversion of the pyrazine carboxylic acid to a more reactive acyl chloride, which then readily reacts with an alcohol to form the ester.[13][14] This approach is often used when the Fischer esterification is not effective, for instance, with sterically hindered alcohols or when milder reaction conditions are required for the ester formation step. Thionyl chloride (SOCl₂) is a common reagent for this transformation.[13]

Causality Behind Experimental Choices:

  • Thionyl Chloride (SOCl₂): Reacts with the carboxylic acid to form a highly electrophilic acyl chloride intermediate. The byproducts (SO₂ and HCl) are gases, which are easily removed, driving the reaction forward.[14]

  • Catalytic DMF: A catalytic amount of N,N-dimethylformamide (DMF) is often added to accelerate the formation of the acyl chloride via the Vilsmeier reagent.[14]

  • Base (e.g., Triethylamine, Pyridine): In the second step, a non-nucleophilic base is used to neutralize the HCl generated during the reaction of the acyl chloride with the alcohol, preventing unwanted side reactions.[3] The pyrazine nitrogen itself can sometimes act as a base.[3]

Diagram: Acyl Chloride Formation and Reaction

Acyl_Chloride_Workflow cluster_step1 Step 1: Acyl Chloride Formation cluster_step2 Step 2: Esterification Start_Acid Pyrazine Carboxylic Acid SOCl2_DMF SOCl₂ cat. DMF Solvent (e.g., CH₂Cl₂) Start_Acid->SOCl2_DMF Acyl_Chloride Pyrazine Acyl Chloride (Intermediate) SOCl2_DMF->Acyl_Chloride Alcohol_Base Alcohol (R'-OH) Base (e.g., Et₃N) 0 °C to RT Acyl_Chloride->Alcohol_Base Final_Ester Pyrazine Ester Alcohol_Base->Final_Ester

Caption: Two-step workflow for esterification via an acyl chloride intermediate.

Detailed Step-by-Step Methodology:
  • Acyl Chloride Formation:

    • In a flame-dried, two-neck round-bottom flask under an inert atmosphere (N₂ or Ar), suspend the pyrazine carboxylic acid (1.0 eq) in an anhydrous solvent like dichloromethane (CH₂Cl₂) or toluene.[13]

    • Add a catalytic amount of DMF (1-2 drops).

    • Cool the mixture to 0 °C in an ice bath.

    • Add thionyl chloride (1.5-2.0 eq) dropwise via a syringe.

    • Allow the reaction to warm to room temperature and then heat to reflux for 2-4 hours, or until the evolution of gas ceases.

    • Cool the reaction mixture and remove the excess SOCl₂ and solvent under reduced pressure. The resulting crude pyrazine acyl chloride is often used directly in the next step.

  • Ester Formation:

    • Dissolve the crude acyl chloride in fresh anhydrous CH₂Cl₂ under an inert atmosphere and cool to 0 °C.

    • In a separate flask, prepare a solution of the alcohol (1.1 eq) and a base such as triethylamine or pyridine (1.2 eq) in anhydrous CH₂Cl₂.

    • Add the alcohol/base solution dropwise to the stirred acyl chloride solution at 0 °C.

    • Allow the reaction to warm to room temperature and stir for 2-12 hours, monitoring by TLC.

  • Workup:

    • Quench the reaction with water.

    • Separate the organic layer and wash sequentially with dilute HCl, saturated aqueous NaHCO₃, and brine.

    • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate in vacuo.

  • Purification: Purify the product by flash column chromatography.[11]

Protocol 3: Steglich Esterification

The Steglich esterification is a mild method that utilizes a carbodiimide, typically N,N'-dicyclohexylcarbodiimide (DCC), as a coupling agent and a nucleophilic catalyst, 4-dimethylaminopyridine (DMAP).[15][16] This method is particularly advantageous for acid-sensitive substrates and for the synthesis of esters from sterically hindered alcohols.[16][17]

Causality Behind Experimental Choices:

  • DCC (Coupling Agent): DCC activates the carboxylic acid by forming a highly reactive O-acylisourea intermediate.[16]

  • DMAP (Catalyst): DMAP acts as an acyl transfer agent. It reacts with the O-acylisourea intermediate to form a more reactive N-acylpyridinium salt, which is then readily attacked by the alcohol. This catalytic cycle suppresses the formation of the N-acylurea byproduct.[15][16]

  • Mild Conditions: The reaction is typically run at room temperature under neutral conditions, making it compatible with a wide range of functional groups.[15]

Detailed Step-by-Step Methodology:
  • Reaction Setup: To a round-bottom flask, add the pyrazine carboxylic acid (1.0 eq), the alcohol (1.2 eq), and a catalytic amount of DMAP (0.1-0.2 eq).

  • Solvent: Dissolve the components in an anhydrous aprotic solvent, such as dichloromethane (CH₂Cl₂) or tetrahydrofuran (THF).[15]

  • Reagent Addition: Cool the solution to 0 °C in an ice bath and add a solution of DCC (1.1 eq) in the same solvent dropwise.

  • Reaction: Allow the reaction mixture to warm to room temperature and stir for 4-24 hours. The formation of a white precipitate, dicyclohexylurea (DCU), indicates that the reaction is proceeding.

  • Workup:

    • Filter off the precipitated DCU and wash the solid with a small amount of the reaction solvent.

    • Combine the filtrates and concentrate under reduced pressure.

    • Dissolve the residue in an organic solvent like ethyl acetate.

    • Wash the solution with dilute HCl (to remove any remaining DMAP), saturated aqueous NaHCO₃, and brine.

    • Dry the organic layer over anhydrous Na₂SO₄, filter, and evaporate the solvent.

  • Purification: The crude product is typically purified by flash column chromatography to remove any residual DCU and other impurities.[18]

Protocol 4: Mitsunobu Reaction

The Mitsunobu reaction provides a powerful method for the esterification of alcohols with inversion of stereochemistry at the alcohol's stereocenter.[19][20] The reaction involves the use of a phosphine, typically triphenylphosphine (PPh₃), and an azodicarboxylate, such as diethyl azodicarboxylate (DEAD) or diisopropyl azodicarboxylate (DIAD).[19]

Causality Behind Experimental Choices:

  • PPh₃ and DEAD/DIAD: These reagents react to form a phosphonium salt intermediate.[20]

  • Activation of Alcohol: The alcohol attacks the phosphonium salt, forming an alkoxyphosphonium salt. This process converts the hydroxyl group of the alcohol into a good leaving group.[21]

  • Sₙ2 Attack: The carboxylate anion of the pyrazine carboxylic acid then acts as a nucleophile, displacing the activated hydroxyl group via an Sₙ2 mechanism, which results in the inversion of configuration.[19][20]

Detailed Step-by-Step Methodology:
  • Reaction Setup: In a flame-dried flask under an inert atmosphere, dissolve the pyrazine carboxylic acid (1.2 eq), the alcohol (1.0 eq), and triphenylphosphine (1.5 eq) in an anhydrous solvent such as THF or diethyl ether.[19]

  • Reagent Addition: Cool the solution to 0 °C. Add the azodicarboxylate (DEAD or DIAD, 1.5 eq) dropwise to the stirred solution.[19] A color change and/or the formation of a precipitate are often observed.

  • Reaction: Allow the reaction to warm to room temperature and stir for 2-18 hours. Monitor the reaction by TLC.

  • Workup:

    • Concentrate the reaction mixture under reduced pressure.

    • The primary challenge in the Mitsunobu workup is the removal of the byproducts, triphenylphosphine oxide (TPPO) and the dialkyl hydrazinedicarboxylate.

    • Purification is typically achieved by column chromatography. In some cases, precipitation of TPPO from a nonpolar solvent (like diethyl ether or a hexane/ethyl acetate mixture) can simplify purification.

  • Purification: Thorough purification by flash column chromatography is almost always necessary.[22]

Summary of Esterification Methods

Method Key Reagents Advantages Disadvantages Best For...
Fischer-Speier Acid catalyst (H₂SO₄), excess alcoholInexpensive, simple for large scale.[6]Equilibrium-limited, harsh conditions (heat, strong acid), not suitable for sensitive substrates.[7]Simple, unhindered primary and secondary alcohols.
Acyl Chloride SOCl₂, base (Et₃N)High reactivity, goes to completion.[13]Harsh reagent (SOCl₂), requires anhydrous conditions, two steps.Sterically hindered alcohols or when mild esterification conditions are needed.
Steglich DCC, DMAPMild, neutral conditions, good for sensitive substrates.[15][16]DCC is an allergen, byproduct (DCU) can be difficult to remove.[18]Acid-labile substrates and sterically demanding alcohols.[16]
Mitsunobu PPh₃, DEAD/DIADMild conditions, results in inversion of stereochemistry.[19][20]Stoichiometric byproducts (TPPO) are difficult to remove, reagents are expensive.[22]Secondary alcohols where inversion of stereochemistry is desired.[21]
Yamaguchi 2,4,6-Trichlorobenzoyl chloride, Et₃N, DMAPHigh yields, effective for macrolactonization.[1]Reagents can be expensive.Synthesis of sterically hindered esters under mild conditions.[23]

Troubleshooting and Optimization

  • Low Yields in Fischer Esterification: Increase the excess of alcohol, use a Dean-Stark trap to remove water, or increase the reaction time.

  • Side Reactions with Thionyl Chloride: Ensure anhydrous conditions and perform the reaction at a low temperature to minimize charring or unwanted side reactions.

  • Difficulty Removing DCU in Steglich Esterification: After filtration, cool the filtrate to precipitate more DCU. Alternatively, use a water-soluble carbodiimide like EDC (N-(3-Dimethylaminopropyl)-N′-ethylcarbodiimide hydrochloride) to simplify workup.[17]

  • Purification Issues with Mitsunobu Reaction: Use polymer-supported triphenylphosphine or modified reagents designed for easier byproduct removal.[20]

Conclusion

The esterification of pyrazine carboxylic acids is a fundamental transformation in the synthesis of valuable molecules for the pharmaceutical and flavor industries. The choice of method depends on a careful consideration of the substrate's properties and the desired outcome. The detailed protocols and mechanistic insights provided in this guide offer a solid foundation for researchers to successfully synthesize a wide range of pyrazine esters, enabling further advancements in drug discovery and materials science.

References

Troubleshooting & Optimization

Technical Support Center: Synthesis of 3,6-Dibromopyrazine-2-carboxylic Acid

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of 3,6-dibromopyrazine-2-carboxylic acid. This guide is designed for researchers, medicinal chemists, and process development professionals who are working with this important synthetic intermediate. The electron-deficient nature of the pyrazine ring, compounded by the presence of a deactivating carboxylic acid group, presents unique challenges in achieving high-yield, selective bromination.[1] This document provides in-depth troubleshooting advice, answers to frequently asked questions, and detailed protocols to help you navigate these challenges effectively.

Frequently Asked Questions (FAQs)

Q1: What are the primary synthetic routes to this compound?

A1: There are three principal strategies for synthesizing this target molecule, each with distinct advantages and challenges:

  • Direct Electrophilic Bromination: This involves the direct bromination of a pyrazine-2-carboxylic acid precursor. Due to the deactivated nature of the pyrazine ring, this route requires harsh conditions and potent brominating agents.[1]

  • Sandmeyer Reaction: This classic transformation involves converting an amino group on the pyrazine ring into a diazonium salt, which is then displaced by bromide using a copper(I) bromide catalyst.[2][3][4] This is often a reliable method for introducing halogens onto heteroaromatic systems where direct halogenation is difficult.

  • Halogen Exchange: Starting from a more accessible dihalopyrazine, such as 3,6-dichloropyrazine-2-carboxylic acid, a halogen exchange reaction (e.g., using HBr or a bromide salt) can be employed. The relative reactivity of halopyrazines often facilitates this type of nucleophilic substitution.[1][5]

Q2: Which starting material is recommended for a first-time synthesis?

A2: For researchers new to this specific synthesis, a Sandmeyer reaction starting from a commercially available aminopyrazine derivative, such as 3-amino-6-chloropyrazine-2-carboxylic acid or 3,6-diaminopyrazine-2-carboxylic acid, is often the most reliable starting point. While it involves more steps than direct bromination, the reactions are typically higher-yielding and more controlled, avoiding the harsh conditions and potential for runaway reactions associated with direct bromination of deactivated rings.

Q3: What are the critical safety precautions when handling brominating agents like elemental bromine (Br₂) or N-Bromosuccinimide (NBS)?

A3: Safety is paramount.

  • Elemental Bromine (Br₂): Highly toxic, corrosive, and volatile. Always handle Br₂ in a certified chemical fume hood with appropriate personal protective equipment (PPE), including neoprene or nitrile gloves (check compatibility), splash goggles, a face shield, and a lab coat. Have a bromine spill kit containing sodium thiosulfate solution readily available for neutralization.

  • N-Bromosuccinimide (NBS): A solid and easier to handle than Br₂, but it is a lachrymator and corrosive. Avoid inhalation of the powder and contact with skin and eyes. NBS can decompose, sometimes violently, upon heating. It is also light-sensitive and should be stored in a cool, dark place. Radical reactions involving NBS can be initiated by light, so it's often advisable to run these reactions in flasks covered with aluminum foil.[6]

Troubleshooting Guide: Common Issues and Solutions

This section addresses specific problems you may encounter during the synthesis, categorized by the synthetic route.

Route A: Direct Electrophilic Bromination of Pyrazine-2-carboxylic Acid

Q: I am observing very low or no conversion of my starting material. What is causing this?

A: This is the most common issue with this route. The pyrazine ring is inherently electron-deficient, and the carboxylic acid group is a strong electron-withdrawing group, further deactivating the ring towards electrophilic attack.

  • Causality: Standard bromination conditions (e.g., Br₂ in acetic acid) are often insufficient to overcome this high activation energy barrier.

  • Solutions:

    • Increase Reagent Electrophilicity: Use a stronger brominating system. Consider using tribromoisocyanuric acid (TBCA) in a strong acid like trifluoroacetic acid or fuming sulfuric acid (oleum).[7]

    • Increase Reaction Temperature: Carefully increase the reaction temperature. Monitor the reaction closely by TLC or HPLC, as decomposition or side reactions like decarboxylation can occur at elevated temperatures.

    • Use a Lewis Acid Catalyst: While less common for such deactivated systems, a Lewis acid might enhance the electrophilicity of the bromine source.

    • Protecting Group Strategy: Convert the carboxylic acid to an ester (e.g., methyl or ethyl ester). The ester is still deactivating but may allow for slightly milder bromination conditions. The ester can be hydrolyzed back to the carboxylic acid in a subsequent step.

Brominating SystemTypical ConditionsPros & Cons
Br₂ in H₂SO₄/Oleum 60-120 °CPro: Very powerful. Con: Extremely harsh, risk of charring, sulfonation, and decarboxylation.
NBS in TFA/H₂SO₄ 25-80 °CPro: Solid reagent, easier to handle than Br₂. Con: Still requires strong acid, can be sluggish.
TBCA in TFA 25-60 °CPro: Highly reactive, efficient source of electrophilic bromine. Con: Can be aggressive, requires careful stoichiometry.[7]

Q: My reaction produces a mixture of mono- and di-brominated products, and the yield of the desired 3,6-dibromo product is low. How can I improve selectivity?

A: Achieving selective di-bromination without over-bromination or stopping at the mono-brominated stage is a challenge of stoichiometry and reaction monitoring.

  • Causality: The first bromination deactivates the ring further, making the second bromination slower. However, under forcing conditions, it's easy to overshoot.

  • Solutions:

    • Stoichiometry Control: Carefully control the stoichiometry of your brominating agent. Start with slightly more than 2.0 equivalents (e.g., 2.1-2.2 eq) and monitor the reaction progress.[8]

    • Slow Addition: Add the brominating agent portion-wise or via a syringe pump over an extended period. This keeps the instantaneous concentration of the electrophile low, allowing for better control.

    • Reaction Monitoring: Use a quantitative technique like HPLC or ¹H NMR on aliquots to track the disappearance of starting material and the formation of mono- and di-brominated products. Stop the reaction when the concentration of the desired di-bromo product is maximized.

    • Purification: Accept a mixed output and focus on an efficient purification strategy. Reverse-phase HPLC or careful column chromatography on silica gel can often resolve these closely related compounds.

Route B: Sandmeyer Reaction

Q: The yield of my diazonium salt formation seems low, or the subsequent reaction is failing. What could be wrong?

A: The formation and stability of the diazonium salt are critical for the success of a Sandmeyer reaction.[4]

  • Causality: Aryl diazonium salts are notoriously unstable, especially at temperatures above 5 °C. Premature decomposition to phenols or other byproducts is a common failure mode.

  • Solutions:

    • Strict Temperature Control: Maintain the temperature of the diazotization reaction between 0 and 5 °C using an ice/salt bath. Never let the temperature rise.

    • Slow Reagent Addition: Add the sodium nitrite solution dropwise and slowly to the acidic solution of your aminopyrazine. This prevents localized heating and a buildup of nitrous acid.

    • Sufficient Acid: Ensure you are using a sufficient excess of acid (e.g., 2.5-3.0 equivalents of HCl or H₂SO₄). One equivalent is consumed by the amine, one is for the formation of nitrous acid, and the excess maintains a low pH to prevent unwanted side reactions.

    • Use Immediately: Use the prepared diazonium salt solution immediately in the next step. Do not store it.

Q: The final copper-catalyzed bromination step gives a low yield of the desired 3,6-dibromo product. How can I optimize this?

A: The efficiency of the radical-nucleophilic aromatic substitution is dependent on the quality of the catalyst and the reaction conditions.[3]

  • Causality: The catalytic cycle involves a single-electron transfer from a Cu(I) species to the diazonium salt.[4][9] If the Cu(I) is oxidized to inactive Cu(II) or if side reactions dominate, the yield will suffer.

  • Solutions:

    • Use Freshly Prepared CuBr: Commercially available CuBr can have significant Cu(II) contamination. It is best to prepare it fresh (e.g., by reduction of CuSO₄ with sodium sulfite in the presence of KBr) or to purify the commercial reagent.

    • Controlled Addition: Add the cold diazonium salt solution slowly to the heated (typically 60-100 °C) solution of CuBr. This ensures the diazonium salt reacts as it is added, minimizing decomposition. Be prepared for vigorous evolution of N₂ gas by using a large enough flask and ensuring good stirring.

    • Solvent and pH: The reaction is typically performed in aqueous HBr. Ensure the conditions match established protocols for similar substrates.[10]

    • Isolate Intermediates: If starting from a diaminopyrazine, consider performing the Sandmeyer reactions sequentially. Isolate and purify the mono-amino, mono-bromo intermediate before proceeding to the second Sandmeyer reaction. This can often provide a cleaner overall process.

Experimental Workflow & Protocols

Workflow Diagram: Sandmeyer Route

This diagram illustrates the key stages of synthesizing this compound via a double Sandmeyer reaction starting from 3,6-Diaminopyrazine-2-carboxylic acid.

Sandmeyer_Workflow cluster_0 Step 1: Diazotization cluster_1 Step 2: Sandmeyer Reaction Start 3,6-Diaminopyrazine- 2-carboxylic Acid Diazotization Add NaNO2 (aq) 0-5 °C, in HBr (aq) Start->Diazotization Diazonium Intermediate Bis(diazonium) Salt (Not Isolated) Diazotization->Diazonium Sandmeyer Add to CuBr in HBr (aq), 70-90 °C Diazonium->Sandmeyer Use Immediately Workup Quench, Extract, and Purify Sandmeyer->Workup Product 3,6-Dibromopyrazine- 2-carboxylic Acid Workup->Product

Caption: Key stages of the double Sandmeyer reaction pathway.

Protocol: Synthesis via Sandmeyer Reaction

(Disclaimer: This protocol is a representative example. All reactions should be performed by qualified personnel with appropriate risk assessments.)

Step 1: Preparation of the Bis(diazonium) Salt Solution

  • In a three-necked flask equipped with a mechanical stirrer, thermometer, and dropping funnel, suspend 3,6-diaminopyrazine-2-carboxylic acid (1.0 eq) in a 48% aqueous HBr solution (approx. 10 volumes).

  • Cool the suspension to 0 °C in an ice-salt bath.

  • Prepare a solution of sodium nitrite (2.2 eq) in a minimal amount of cold water.

  • Add the sodium nitrite solution dropwise to the pyrazine suspension via the dropping funnel, ensuring the internal temperature does not exceed 5 °C.

  • Stir the resulting mixture at 0-5 °C for an additional 30 minutes after the addition is complete. This cold solution of the diazonium salt should be used immediately.

Step 2: Copper-Catalyzed Bromination

  • In a separate, larger flask, prepare a solution of copper(I) bromide (2.2 eq) in 48% aqueous HBr (approx. 5 volumes).

  • Heat the CuBr solution to 80 °C with vigorous stirring.

  • Slowly and carefully add the cold diazonium salt solution from Step 1 to the hot CuBr solution. Caution: Vigorous evolution of nitrogen gas will occur. Ensure adequate headspace in the flask and controlled addition.

  • After the addition is complete, maintain the reaction mixture at 80-90 °C for 1 hour or until gas evolution ceases.

  • Cool the reaction mixture to room temperature.

  • Extract the product with a suitable organic solvent (e.g., ethyl acetate, 3x).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by recrystallization or column chromatography to yield this compound.

Troubleshooting Logic Diagram

This diagram provides a logical path to diagnose and solve low yield issues.

Troubleshooting_Yield Start Low Yield of Final Product Check_Route Which Synthetic Route? Start->Check_Route Direct_Brom Direct Bromination Check_Route->Direct_Brom Direct Bromination Sandmeyer Sandmeyer Reaction Check_Route->Sandmeyer Sandmeyer Brom_TLC Analyze TLC/HPLC of Crude Direct_Brom->Brom_TLC Sand_Step Which Step Failed? Sandmeyer->Sand_Step Brom_Cause Primary Observation? Brom_TLC->Brom_Cause No_Reaction Mostly Starting Material Brom_Cause->No_Reaction No Reaction Mixed_Products Mixture of Mono/Di-Bromo Brom_Cause->Mixed_Products Mixed Products Degradation Baseline/Tarry Material Brom_Cause->Degradation Degradation Solve_No_Reaction Solution: - Increase Temp - Stronger Brominating Agent - Use Stronger Acid No_Reaction->Solve_No_Reaction Solve_Mixed Solution: - Control Stoichiometry - Slow Addition - Monitor by HPLC Mixed_Products->Solve_Mixed Solve_Degradation Solution: - Lower Temperature - Milder Conditions - Protect Carboxylic Acid Degradation->Solve_Degradation Diazotization Diazotization Sand_Step->Diazotization Diazotization CuBr_Step CuBr Addition Sand_Step->CuBr_Step CuBr Addition Solve_Diazo Solution: - Maintain 0-5 °C - Slow NaNO2 Addition - Use Excess Acid Diazotization->Solve_Diazo Solve_CuBr Solution: - Use Fresh CuBr - Control Addition Rate - Ensure Sufficient Heat CuBr_Step->Solve_CuBr

Caption: A decision tree for troubleshooting low product yield.

References

common side products in the synthesis of dibromopyrazines

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the Technical Support Center for the synthesis of dibromopyrazines. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges and troubleshoot side product formation during their experiments. My aim is to provide not just protocols, but a deeper understanding of the underlying chemistry to empower you to optimize your synthetic routes.

Frequently Asked Questions (FAQs)

Q1: Why is the direct bromination of pyrazine often problematic?

The direct electrophilic bromination of the parent pyrazine ring is challenging due to its electron-deficient nature. The two nitrogen atoms withdraw electron density from the aromatic system, making it less susceptible to attack by electrophiles like bromine.[1] In acidic media, often used in brominations, the pyrazine nitrogens can be protonated, further deactivating the ring.[1] Consequently, forcing conditions such as high temperatures are often required, which can lead to a lack of selectivity and the formation of multiple side products, including polybrominated species and degradation products.

Q2: What are the most common side products I should expect when synthesizing dibromopyrazines?

The side product profile heavily depends on the synthetic route and the specific isomer you are targeting. However, some general classes of impurities are frequently encountered:

  • Monobromopyrazines: Resulting from incomplete bromination.

  • Tribromo- and Tetrabromopyrazines: Resulting from over-bromination.

  • Isomeric Dibromopyrazines: Formation of undesired regioisomers due to a lack of complete regioselectivity in the bromination step. This is a significant challenge, and mixtures can be difficult to separate.[2]

  • Hydroxypyrazines: These can arise from the hydrolysis of diazonium salt intermediates if you are employing a Sandmeyer-type reaction, a common strategy for introducing bromine.[3]

  • Aminobromopyrazines: If starting from an aminopyrazine, incomplete conversion during a subsequent deamination/bromination step will leave this as an impurity.

Q3: I am synthesizing 2,5-dibromopyrazine from 2-aminopyrazine and see an unexpected, highly brominated side product. What is it likely to be?

When synthesizing 2,5-dibromopyrazine starting from 2-aminopyrazine, a common two-step process involves the initial bromination of 2-aminopyrazine to form 2-amino-5-bromopyrazine, followed by a Sandmeyer reaction to replace the amino group with a second bromine.

A frequent and significant side product is 2-amino-3,5-dibromopyrazine .[4] This arises from the over-bromination of the starting 2-aminopyrazine. The amino group is a strong activating group, making the pyrazine ring more susceptible to electrophilic substitution. This increased reactivity can lead to the introduction of a second bromine atom at the 3-position, which is activated by the amino group, in addition to the desired bromination at the 5-position.

Troubleshooting Guides

Issue 1: Formation of Over-Brominated Side Products (e.g., Tribromopyrazines)

Symptoms:

  • Mass spectrometry of the crude product shows molecular ion peaks corresponding to C₄HBr₃N₂ (m/z ~317) or C₄Br₄N₂ (m/z ~396).

  • Multiple spots are observed on TLC, often with lower Rf values than the desired dibromopyrazine.

  • The ¹H NMR spectrum of the crude product shows a singlet in the aromatic region with a very small integration value, or no signals at all in the case of tetrabromopyrazine.

Root Causes and Mechanistic Insights:

Over-bromination occurs when the reaction conditions are too harsh or the stoichiometry of the brominating agent is too high. The pyrazine ring, once substituted with a bromine atom, is somewhat deactivated towards further electrophilic substitution. However, if potent brominating systems are used (e.g., Br₂ with a Lewis acid) or the reaction is allowed to proceed for too long or at an elevated temperature, further bromination can occur.

Mitigation Strategies:

  • Stoichiometric Control: Carefully control the stoichiometry of the brominating agent. Use of 1.0 to 1.1 equivalents of the brominating agent per bromine atom to be introduced is a good starting point.

  • Choice of Brominating Agent: For substrates that are already activated (e.g., aminopyrazines), a milder brominating agent like N-bromosuccinimide (NBS) is often preferred over elemental bromine to reduce the likelihood of over-bromination.[4][5]

  • Temperature Control: Perform the reaction at the lowest temperature that allows for a reasonable reaction rate. For many brominations of activated pyrazines, temperatures below room temperature (e.g., 0 °C to RT) are sufficient.

  • Reaction Monitoring: Closely monitor the reaction progress by TLC or GC-MS. Quench the reaction as soon as the starting material is consumed to prevent the formation of polybrominated products.

Purification Protocol for Removing Tribromopyrazines:

Tribromopyrazines are generally less polar than their dibromo counterparts. Column chromatography on silica gel is an effective method for separation.

  • Stationary Phase: Silica gel (230-400 mesh).

  • Mobile Phase: A non-polar/polar solvent system. Start with a low polarity eluent such as hexanes and gradually increase the polarity by adding ethyl acetate or dichloromethane. For example, a gradient of 0% to 10% ethyl acetate in hexanes is often effective.

  • Monitoring: Monitor the fractions by TLC to isolate the desired dibromopyrazine.

Issue 2: Formation of Isomeric Dibromopyrazine Impurities

Symptoms:

  • ¹H and ¹³C NMR spectra of the purified product show more peaks than expected for the desired isomer, suggesting a mixture.

  • GC-MS analysis reveals multiple peaks with the same mass-to-charge ratio corresponding to dibromopyrazine.

  • Co-elution of products during column chromatography, making purification difficult.

Root Causes and Mechanistic Insights:

The regioselectivity of electrophilic substitution on the pyrazine ring can be difficult to control, especially with direct bromination of the parent heterocycle. The positions of the nitrogen atoms and any existing substituents direct the incoming electrophile. For instance, in an unsubstituted pyrazine, all carbons are electronically similar, and substitution can occur at any position, leading to a mixture of 2,3-, 2,5-, and 2,6-dibromopyrazines. Even with a directing group, mixtures can be obtained if the directing effect is not absolute.

Mitigation Strategies:

  • Use of Pre-functionalized Starting Materials: To ensure high regioselectivity, it is often best to start with a pyrazine that already has substituents that will direct the bromination to the desired position or to use a building block that already contains one of the bromine atoms in the correct location.

  • Directed Ortho Metalation (DoM): For certain substituted pyrazines, a directed ortho metalation approach followed by quenching with a bromine source can provide high regioselectivity.

  • Careful Choice of Reaction Conditions: In some cases, the solvent and temperature can influence the isomeric ratio. It is advisable to perform small-scale screening experiments to find the optimal conditions for the desired isomer.

Purification Protocol for Separating Dibromopyrazine Isomers:

Separating isomers can be challenging due to their similar physical properties.

  • Fractional Crystallization: If the isomers have sufficiently different solubilities in a particular solvent system, fractional crystallization can be an effective purification method.[6] This involves dissolving the mixture in a minimum amount of hot solvent and allowing it to cool slowly. The less soluble isomer will crystallize out first. Multiple recrystallizations may be necessary.

  • High-Performance Liquid Chromatography (HPLC): For difficult separations, preparative HPLC using a suitable stationary phase (e.g., C18 for reverse-phase or silica for normal-phase) and a carefully optimized mobile phase can be used to isolate pure isomers.[7]

  • Supercritical Fluid Chromatography (SFC): SFC can sometimes provide better resolution for isomer separation compared to HPLC.

Issue 3: Presence of Hydroxypyrazine Side Products in Sandmeyer Reactions

Symptoms:

  • Mass spectrometry of the crude product shows a peak corresponding to a bromohydroxypyrazine.

  • The ¹H NMR spectrum may show a broad singlet corresponding to a hydroxyl proton.

  • The product has a higher polarity on TLC than the expected dibromopyrazine.

Root Causes and Mechanistic Insights:

The Sandmeyer reaction involves the conversion of an amino group to a diazonium salt, which is then displaced by a halide.[3] Aryl diazonium salts are thermally unstable and can react with water, which is present in the reaction mixture, to form phenols (in this case, hydroxypyrazines).[3][8] This is a common side reaction in Sandmeyer chemistry, especially if the temperature is not carefully controlled or if there is a high concentration of water.

Mitigation Strategies:

  • Temperature Control: Maintain a low temperature (typically 0-5 °C) during the diazotization and the subsequent displacement reaction to minimize the decomposition of the diazonium salt and its reaction with water.[9]

  • Minimize Water Content: While aqueous acid is necessary for the diazotization, using highly concentrated acids and minimizing the addition of excess water can help to suppress the hydrolysis side reaction.

  • Use of Non-aqueous Diazotization Methods: In some cases, diazotization can be performed in organic solvents using reagents like tert-butyl nitrite or isoamyl nitrite, which can reduce the amount of water present.

Purification Protocol for Removing Hydroxypyrazines:

Hydroxypyrazines are significantly more polar than dibromopyrazines due to the presence of the hydroxyl group.

  • Acid-Base Extraction: The phenolic hydroxyl group is acidic and can be deprotonated with a mild base. An aqueous wash with a dilute sodium bicarbonate or sodium carbonate solution can selectively extract the hydroxypyrazine into the aqueous layer, leaving the desired dibromopyrazine in the organic layer.

  • Column Chromatography: If extraction is not sufficient, column chromatography on silica gel using a mobile phase of intermediate polarity (e.g., a mixture of hexanes and ethyl acetate) will effectively separate the polar hydroxypyrazine from the non-polar dibromopyrazine.

Experimental Protocols and Data

Protocol 1: Synthesis of 2-Amino-3,5-dibromopyrazine[4][5]
  • Dissolve 2-aminopyrazine (1.0 eq) in a mixture of DMSO and a small amount of water.

  • Cool the solution to below 15 °C in an ice bath.

  • Slowly add N-bromosuccinimide (NBS) (2.1 eq) portion-wise, maintaining the temperature below 15 °C.

  • After the addition is complete, stir the reaction mixture at room temperature for 6 hours.

  • Monitor the reaction by TLC. Upon completion, pour the reaction mixture into water and extract with ethyl acetate.

  • Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel (eluent: hexane/ethyl acetate gradient).

Protocol 2: Synthesis of 2,5-Dibromopyrazine via Sandmeyer Reaction[9]
  • To a solution of 5-bromo-2-aminopyrazine (1.0 eq) in aqueous hydrobromic acid at -15 °C, add bromine (3.0 eq).

  • Slowly add a solution of sodium nitrite (2.5 eq) in water, keeping the temperature below -10 °C.

  • Stir the mixture at 0 °C for 1 hour.

  • Carefully neutralize the reaction mixture with a cold aqueous solution of sodium hydroxide.

  • Extract the product with diethyl ether or dichloromethane.

  • Dry the combined organic layers over anhydrous sodium sulfate and concentrate under reduced pressure.

  • Purify the crude product by column chromatography or recrystallization.

Data Summary: Key Spectroscopic Data for Identification
Compound¹H NMR (CDCl₃, δ ppm)¹³C NMR (CDCl₃, δ ppm)MS (m/z)
Pyrazine~8.6 (s, 4H)~145.280
Monobromopyrazine~8.5-8.7 (m, 3H)~142-150158/160
2,3-Dibromopyrazine~8.4 (s, 2H)~138, 148236/238/240
2,5-Dibromopyrazine~8.7 (s, 2H)~135, 149236/238/240
2,6-Dibromopyrazine~8.5 (s, 2H)~140, 146236/238/240
2,3,5-Tribromopyrazine~8.6 (s, 1H)Not readily available314/316/318/320
2-Amino-3,5-dibromopyrazine~4.9 (br s, 2H), ~8.1 (s, 1H)~108, 125, 148, 153251/253/255

Note: NMR chemical shifts are approximate and can vary depending on the solvent and concentration. Mass spectrometry data reflects the isotopic pattern of bromine.

Visualizing Reaction Pathways and Troubleshooting

Workflow for Troubleshooting Dibromopyrazine Synthesis

G start Crude Reaction Mixture Analysis (TLC, GC-MS, NMR) main_product Desired Dibromopyrazine Isomer (Correct Mass and NMR) start->main_product Major Component over_bromination Over-bromination Products (e.g., Tribromopyrazine) start->over_bromination Higher MW impurities isomers Isomeric Dibromopyrazines start->isomers Same MW, different RT/Rf incomplete Incomplete Reaction (Monobromopyrazine/Starting Material) start->incomplete Lower MW impurities hydrolysis Hydrolysis Products (Hydroxypyrazines) start->hydrolysis Polar impurities purification Purification (Chromatography/Crystallization) main_product->purification final_product Pure Dibromopyrazine purification->final_product ts_over Troubleshoot: - Reduce brominating agent - Lower temperature - Monitor reaction time over_bromination->ts_over ts_isomers Troubleshoot: - Change synthetic route - Use directing groups - Optimize conditions isomers->ts_isomers ts_incomplete Troubleshoot: - Increase reaction time/temp - Increase brominating agent incomplete->ts_incomplete ts_hydrolysis Troubleshoot: - Strict temperature control (0-5 °C) - Minimize water hydrolysis->ts_hydrolysis

Caption: Troubleshooting workflow for dibromopyrazine synthesis.

Generalized Electrophilic Bromination of Pyrazine

G cluster_0 Reaction Pathway cluster_1 Potential Side Products Pyrazine Pyrazine Monobromo Monobromopyrazine (Incomplete Reaction) Pyrazine->Monobromo + Br+ Dibromo Desired Dibromopyrazine Monobromo->Dibromo + Br+ Monobromo->Dibromo Isomers Isomeric Dibromopyrazines Tribromo Tribromopyrazine (Over-bromination) Dibromo->Tribromo + Br+ Dibromo->Tribromo

Caption: Formation of common side products in pyrazine bromination.

References

Technical Support Center: Purification of Brominated Heterocyclic Compounds

Author: BenchChem Technical Support Team. Date: January 2026

From the Desk of a Senior Application Scientist

Welcome to the technical support center for researchers, scientists, and drug development professionals. The introduction of a bromine atom into a heterocyclic scaffold is a cornerstone of modern medicinal chemistry, providing a versatile handle for further functionalization, such as in cross-coupling reactions.[1] However, the unique electronic properties and reactivity of these molecules present distinct challenges during purification. This guide is designed to provide practical, experience-driven solutions to the common hurdles you may encounter. We will move beyond simple protocols to explain the underlying chemical principles, empowering you to troubleshoot effectively and ensure the integrity of your valuable compounds.

Section 1: Troubleshooting Guide

This section addresses specific, frequently encountered problems in a direct question-and-answer format.

Problem 1: My brominated heterocycle is co-eluting with the non-brominated starting material or other closely-related impurities during flash chromatography.

Probable Cause: The polarity difference between your desired product and the impurity is insufficient for separation under the selected conditions. This is a classic problem, particularly when purifying the product of a Suzuki or similar cross-coupling reaction where residual starting bromide is present.[2] The similar core structures often lead to nearly identical retention factors (Rf) in standard solvent systems like ethyl acetate/hexanes.

Solution Pathway: The key is to exploit subtle differences in the molecules' interactions with the stationary and mobile phases.

  • Optimize the Solvent System:

    • Reduce Eluent Strength: Aim for an Rf value of 0.1-0.2 for your target compound on TLC.[2] While this requires more solvent, it significantly improves the resolution between closely eluting spots.[2]

    • Introduce Orthogonal Solvents: Move away from standard ester/alkane mixtures. Experiment with systems that offer different intermolecular interactions.[2] Good alternatives to screen include:

      • Dichloromethane / Methanol

      • Toluene / Acetone

      • Diethyl ether / Hexanes

    • Utilize Modifiers: If your heterocycle has an acidic or basic site, adding a small amount of a modifier can dramatically alter its retention. For a basic nitrogen-containing heterocycle (like a pyridine or imidazole), adding 0.5-1% acetic acid to the eluent will protonate the compound, making it significantly more polar and slowing its elution.[2] Conversely, for acidic compounds (e.g., containing a phenol or carboxylic acid), adding 0.5-1% triethylamine can form a salt and achieve a similar effect.[2]

  • Refine Chromatographic Technique:

    • Dry Loading: Dissolving your crude product in a strong solvent (like DCM or MeOH) and loading it directly onto the column can cause band broadening and poor separation. Instead, adsorb your crude material onto a small amount of silica gel or Celite®, evaporate the solvent to a fine powder, and load this powder onto the top of your column.[3] This ensures the sample starts as a very narrow, concentrated band.

    • Use a Larger Column: Increasing the silica-to-sample ratio (aim for 50:1 to 100:1 for difficult separations) provides more surface area for interactions, improving separation efficiency.[2]

This protocol helps determine if your compound is degrading on the silica gel, which can be mistaken for co-eluting impurities.[4]

  • Spot your crude sample on the bottom-left corner of a square TLC plate.

  • Develop the plate using your chosen eluent system.

  • Remove the plate and allow it to dry completely. Do not visualize yet.

  • Rotate the plate 90 degrees counter-clockwise, so the line of separated spots is now at the bottom.[5]

  • Develop the plate again in the same solvent system.[5]

  • Visualize the plate. Stable compounds will appear on a diagonal line. Any spots that appear off-diagonal are degradation products that formed during the first elution and subsequent exposure to the silica.[4]

Problem 2: My compound appears to be degrading on the silica gel column, leading to low recovery and impure fractions.

Probable Cause: Silica gel is inherently acidic (pKa ≈ 4.5) and can catalyze the degradation of sensitive functional groups. Brominated heterocycles, especially those with electron-rich rings or acid-labile protecting groups, are susceptible to decomposition, hydrolysis, or rearrangement on standard silica.[4]

Solution Pathway:

  • Deactivate the Stationary Phase:

    • Basic Wash: The most common method is to use a mobile phase containing a small percentage (0.1-1%) of a non-nucleophilic base like triethylamine or pyridine.[3] This neutralizes the acidic silanol groups on the silica surface. It's often wise to pre-flush the column with this modified eluent before loading your sample.[3]

    • Ammonia Treatment: For very sensitive compounds, flushing the column with a 1-2% solution of ammonia in methanol, followed by the mobile phase, can be effective, though care must be taken to ensure the ammonia is fully removed before loading if it can react with your compound.

  • Switch to an Alternative Stationary Phase:

    • If deactivation is insufficient, changing the stationary phase is the next logical step.[4]

    • Neutral Alumina: This is an excellent choice for acid-sensitive compounds.[3] It is available in different activity grades (Brockmann I, II, III), with Grade I being the most active and III being the most deactivated (containing more water). Start with a moderately active grade (II or III).

    • Florisil®: A magnesium silicate-based adsorbent that is less acidic than silica and can offer different selectivity.[4]

    • Reversed-Phase (C18) Silica: For more polar brominated heterocycles, reversed-phase flash chromatography using solvents like water/acetonitrile or water/methanol can be a highly effective, albeit more expensive, alternative.

Problem 3: My product peak is tailing or fronting badly during automated flash chromatography, preventing good separation.

Probable Cause: Peak tailing is often caused by strong, non-linear interactions between the analyte and the stationary phase, particularly with basic nitrogen heterocycles interacting with acidic silanol groups.[6] Fronting can occur if the column is overloaded or if the sample is not sufficiently soluble in the mobile phase. Broad, flat peaks can be a sign of a "like dissolves like" issue where the compound has poor solubility in the eluent.[6]

Solution Pathway:

  • Address Tailing:

    • As with degradation issues, the primary cause is often the acidity of the silica. Add a modifier like triethylamine (for basic compounds) or acetic acid (for acidic compounds) to the eluent to disrupt these secondary interactions and produce more symmetrical peaks.[2][6]

  • Address Fronting/Broadening:

    • Reduce Sample Load: Overloading is a common cause of fronting. Reduce the amount of crude material loaded onto the column.

    • Use a Gradient Elution: Isocratic (single solvent composition) elutions often lead to broader peaks for later-eluting compounds.[6] A shallow gradient, where the polarity of the mobile phase is gradually increased, helps to keep peaks sharp and focused as they travel down the column.[6]

    • Change Solvent System: If solubility is the issue, find a solvent system that dissolves your compound well while still providing good separation on TLC.[4]

Problem 4: I can't get my purified brominated heterocycle to crystallize.

Probable Cause: Successful crystallization requires a supersaturated solution of a highly pure compound and finding a solvent where the compound has high solubility at elevated temperatures but low solubility at room or sub-ambient temperatures.[7] Residual impurities, even at low levels, can act as "crystal poisons," inhibiting lattice formation. The inherent rigidity of many heterocyclic systems can sometimes make them difficult to crystallize compared to more flexible aliphatic chains.[7]

Solution Pathway:

  • Ensure High Purity: Before attempting crystallization, confirm the purity of your material is >95% by HPLC or qNMR.[8][9] If it's not, an additional purification step may be required.

  • Systematic Solvent Screening:

    • Place a small amount (5-10 mg) of your compound in several different vials.

    • Add a few drops of a single solvent to each vial (e.g., hexanes, ethyl acetate, acetone, methanol, dichloromethane, toluene).

    • Observe solubility at room temperature. An ideal solvent will not dissolve the compound well.[7]

    • Gently heat the vials that showed poor solubility. If the compound dissolves completely upon heating, you have found a potential recrystallization solvent.[7]

    • Allow the promising candidates to cool slowly to room temperature, then place them in a refrigerator or freezer to induce crystallization.[10]

  • Advanced Crystallization Techniques:

    • Solvent/Anti-Solvent Method: Dissolve your compound in a minimal amount of a "good" solvent (in which it is very soluble). Then, slowly add a miscible "anti-solvent" (in which it is insoluble) dropwise until the solution becomes faintly turbid. Gently warm the solution until it becomes clear again, then allow it to cool slowly.

    • Vapor Diffusion: Place your compound, dissolved in a small amount of a relatively non-volatile "good" solvent, inside a small, open vial. Place this vial inside a larger, sealed jar that contains a layer of a more volatile "anti-solvent".[10] The anti-solvent vapor will slowly diffuse into the good solvent, gradually decreasing the compound's solubility and promoting slow crystal growth.[10]

    • Slow Evaporation: Loosely cap a vial containing your compound dissolved in a suitable solvent and allow the solvent to evaporate over several days or weeks. This is often a last resort but can be effective.

Problem 5: My final product is contaminated with residual palladium from a cross-coupling reaction.

Probable Cause: Palladium catalysts used in reactions like Suzuki, Heck, and Sonogashira can form soluble complexes that are difficult to remove by standard chromatography or extraction. These residual metals are highly undesirable, especially in a drug development context, as they can interfere with biological assays and are toxic.[11]

Solution Pathway: The most robust solution is to use a metal scavenger—a functionalized solid support with a high affinity for the metal impurity.[12]

  • Select the Right Scavenger: Silica-based scavengers are often preferred due to their high stability, lack of swelling in organic solvents, and ease of use.[11] For palladium, thiol- or thiourea-functionalized silicas are highly effective.[13][14]

    • SiliaMetS® Thiourea (Si-THU): A versatile scavenger for all forms of palladium.[13]

    • SiliaMetS® DMT (Dimercaptotriazine): Excellent for hindered palladium complexes and ruthenium.[13]

  • Implement the Scavenging Protocol:

    • After the reaction work-up, dissolve the crude product in a suitable solvent (e.g., THF, DCM, Toluene).

    • Add the scavenger resin (typically 4-8 molar equivalents relative to the initial catalyst loading).[15]

    • Stir the mixture at room temperature or with gentle heating (40-50 °C) for 1 to 24 hours. Progress can be monitored by taking small aliquots and analyzing for residual metal content via ICP-MS or by observing the scavenger resin becoming colored.[15]

    • Once scavenging is complete, simply filter off the solid resin and wash it with additional solvent.[15] The filtrate, now free of the metal catalyst, can be concentrated and subjected to further purification if needed.[15]

Scavenger NameFunctional GroupPrimary Metals ScavengedNotes
SiliaMetS Thiourea ThioureaPd , Ru, Ag, Cu, Os, RhWidely used for removing palladium catalysts from coupling reactions.[13]
SiliaMetS DMT DimercaptotriazinePd , Ru , Pt, Rh, Ag, NiEffective for more sterically hindered metal complexes.[13]
SiliaMetS Imidazole ImidazoleFe, Cu, Ni, Co, ZnUseful for removing iron or copper catalysts.[13]

Section 2: Frequently Asked Questions (FAQs)

Q1: How do I choose the best primary purification technique for my crude brominated heterocycle?

The choice depends on the physical properties of your compound and the nature of the impurities.[16] A decision-making workflow can guide your choice. Generally, if your compound is a solid and the major impurities have different solubility profiles, recrystallization is the most efficient and scalable method.[17] For most other cases, especially complex mixtures or oily products, chromatography is the method of choice.[17] Acid/base extraction is a powerful initial step if your compound or a major impurity has an ionizable functional group.[7][18]

G start Crude Reaction Mixture is_solid Is Product a Solid? start->is_solid is_ionizable Is Product or Impurity Ionizable? is_solid->is_ionizable No crystallization Attempt Recrystallization is_solid->crystallization Yes is_volatile Is Product Volatile (BP <150°C at 1 atm)? is_ionizable->is_volatile No extraction Perform Acid/Base Liquid-Liquid Extraction is_ionizable->extraction Yes chromatography Perform Flash Column Chromatography is_volatile->chromatography No distillation Perform Distillation is_volatile->distillation Yes end_point Pure Compound chromatography->end_point crystallization->chromatography Fails or Purity is Insufficient crystallization->end_point Successful extraction->chromatography Further Purification Needed distillation->end_point

Caption: Decision tree for selecting a primary purification method.

Q2: What is the best way to assess the purity of my final compound?

No single technique is sufficient. Orthogonal methods are essential for a complete picture of purity.[9]

  • High-Performance Liquid Chromatography (HPLC): This is the industry gold standard for determining purity as a percentage of peak area (e.g., area %).[8] A reversed-phase C18 column with a UV detector is a common starting point.[8]

  • Quantitative NMR (qNMR): This is an exceptionally powerful technique. By adding a known amount of an internal standard, you can determine the absolute purity (e.g., weight %) of your sample.[9] Crucially, qNMR can detect non-UV active impurities like water, residual solvents, or silica gel that are invisible to HPLC.[9]

  • Gas Chromatography-Mass Spectrometry (GC-MS): Best suited for compounds that are volatile and thermally stable.[19]

  • Elemental Analysis (CHN): Provides the percentage of Carbon, Hydrogen, and Nitrogen. A result within ±0.4% of the theoretical value is considered strong evidence of purity.

Q3: How do I handle chiral separations for brominated heterocycles?

Many brominated heterocycles developed as drug candidates are chiral.[1] Separating enantiomers is critical, as they often have different pharmacological and toxicological profiles.[20]

  • Chiral HPLC: This is the most common and effective method. It requires screening different chiral stationary phases (CSPs) and mobile phases to find conditions that resolve the enantiomers.[21] CSPs based on derivatized polysaccharides (e.g., amylose, cellulose) or macrocyclic glycopeptides are common starting points.[21]

  • Crystallization-Induced Dynamic Resolution: For certain classes of compounds with a stereocenter that can epimerize, it is sometimes possible to convert a racemic mixture almost entirely into a single diastereomeric salt through crystallization, which can then be isolated.[22]

Section 3: Standard Operating Protocols

Protocol 1: Optimized Flash Chromatography for Acid-Sensitive Brominated Heterocycles

Objective: To purify an acid-sensitive brominated heterocycle while preventing on-column degradation.

Methodology:

  • Solvent System Selection: Develop a solvent system using TLC. Target an Rf of ~0.2 for the desired compound. For this protocol, we will assume a system of 90:10 Hexanes:Ethyl Acetate with 0.5% Triethylamine (TEA).

  • Column Preparation:

    • Select a column with a silica-to-crude ratio of at least 50:1.

    • Prepare a slurry of silica gel in the mobile phase (Hexanes/EtOAc/TEA).

    • Pack the column uniformly, ensuring no air bubbles are trapped.[3] Add a thin layer of sand to the top.

  • Column Neutralization: Pass 2-3 column volumes of the TEA-containing mobile phase through the packed column to neutralize the silica surface before loading the sample.

  • Sample Loading (Dry Loading):

    • Dissolve the crude product (e.g., 1g) in a minimal amount of a volatile solvent like dichloromethane (DCM).

    • Add ~2-3g of silica gel to this solution.

    • Concentrate the mixture on a rotary evaporator until a dry, free-flowing powder is obtained.

    • Carefully add this powder to the top of the packed column.[3]

  • Elution:

    • Carefully add the mobile phase to the column without disturbing the sample layer.

    • Pressurize the column and begin collecting fractions.

    • Monitor the fractions by TLC to identify those containing the pure product.

  • Work-up: Combine the pure fractions. The TEA is volatile and will typically be removed upon concentration under high vacuum. If trace amounts remain, they can be removed by dissolving the residue in a non-polar solvent and washing with dilute acid (if the compound is stable) or water, followed by drying and reconcentrating.

Protocol 2: Removal of Residual Palladium using SiliaMetS® Thiourea

Objective: To remove trace palladium catalyst from a crude reaction mixture post-workup.

Methodology:

  • Preparation: After an initial aqueous workup of your coupling reaction, dissolve the dried crude product in a suitable solvent (e.g., THF, Toluene, or DCM) at a concentration of approximately 10-50 mg/mL.

  • Scavenger Addition: Calculate the initial moles of palladium catalyst used in the reaction. Add 4-8 molar equivalents of SiliaMetS® Thiourea resin to the solution.[15]

  • Scavenging: Stir the suspension at room temperature for 2-4 hours. For stubborn cases, the temperature can be increased to 40-50°C and the time extended up to 24 hours.[15]

  • Filtration: Filter the mixture through a pad of Celite® or a fritted funnel to remove the scavenger resin.[15]

  • Washing: Wash the resin on the filter with 2-3 portions of the same solvent to ensure complete recovery of the product.[15]

  • Concentration: Combine the filtrate and washes and concentrate under reduced pressure. The resulting crude product is now ready for final purification (e.g., chromatography or crystallization) without interference from the metal catalyst.

G cluster_0 Batch Reactor cluster_1 Filtration Setup A Crude Product Solution (Contaminated with Pd) B Add SiliaMetS® Thiourea Resin (4-8 eq.) A->B C Stir at RT - 40°C (2-24 h) B->C D Filter Slurry through Funnel/Celite Pad C->D Reaction Complete E Wash Resin with Fresh Solvent D->E F Solid Waste: Resin-Bound Pd D->F G Combined Filtrate: Pd-Free Product Solution E->G H Concentrate Under Vacuum G->H I Proceed to Final Purification Step H->I

References

Technical Support Center: Optimizing Reaction Conditions for Bromination of Pyrazine Rings

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for optimizing the bromination of pyrazine rings. As a Senior Application Scientist, my goal is to provide you with not just protocols, but a deep, mechanistic understanding to empower your experimental design. The pyrazine core is a cornerstone in pharmaceuticals and agrochemicals, yet its inherent electron-deficient nature presents unique challenges for functionalization via electrophilic aromatic substitution. This guide is structured to address your most pressing questions and troubleshoot common issues encountered in the lab.

Part 1: Frequently Asked Questions (FAQs)

This section addresses the fundamental principles governing pyrazine reactivity, providing the foundational knowledge needed for successful bromination.

Question: Why is the direct bromination of an unsubstituted pyrazine ring so challenging?

Answer: The pyrazine ring is a π-deficient heteroaromatic system. The two nitrogen atoms at the 1 and 4 positions are highly electronegative, exerting a strong electron-withdrawing inductive effect across the ring.[1] This significantly reduces the electron density of the carbon atoms, making the ring much less nucleophilic and therefore less reactive towards electrophiles like Br⁺ compared to benzene or even pyridine.[2][3] In acidic media, which often promotes bromination, the nitrogen atoms become protonated, further deactivating the ring and making electrophilic attack exceptionally difficult.[3]

Question: What are the primary strategies to achieve bromination on a pyrazine ring?

Answer: There are three main strategies to overcome the inherent low reactivity of the pyrazine ring:

  • Harsh Reaction Conditions: For unsubstituted or deactivated pyrazines, direct bromination with molecular bromine (Br₂) can sometimes be achieved, but it often requires high temperatures and pressures, conditions that are not always practical or compatible with sensitive functional groups.[3]

  • Introduction of Activating Groups: The most common and effective strategy is to have electron-donating groups (EDGs) present on the pyrazine ring. Groups like amines (-NH₂), hydroxyls (-OH), or ethers (-OR) increase the electron density of the ring, making it more susceptible to electrophilic attack.[4]

  • N-Oxidation of the Pyrazine Ring: Converting one or both of the ring nitrogens to an N-oxide is a powerful method to activate the ring.[3][5] The N-oxide group acts as an electron-donating group through resonance, increasing the electron density at the ortho and para positions and facilitating electrophilic substitution.[5][6]

Question: How do I choose the right brominating agent for my system?

Answer: The choice of brominating agent is critical and depends on the reactivity of your pyrazine substrate.

  • Molecular Bromine (Br₂): This is a strong brominating agent. It is typically used for less reactive pyrazine rings, often in the presence of a Lewis acid or under harsh conditions. However, its high reactivity can lead to over-bromination and side reactions.[7]

  • N-Bromosuccinimide (NBS): NBS is a milder and more selective source of electrophilic bromine, making it the preferred reagent for many applications, especially for activated pyrazine rings.[8][9] It is easier to handle than liquid bromine and often provides cleaner reactions with fewer byproducts.[10] Reactions with NBS can be initiated under neutral, acidic, or radical conditions, offering significant flexibility.[7][9]

  • Other Brominating Agents: Reagents like 1,3-dibromo-5,5-dimethylhydantoin (DBDMH) or pyridinium hydrobromide perbromide (PHP) can also be used and may offer advantages in specific cases where mild conditions are paramount.[8][11]

Question: How do existing substituents on the pyrazine ring direct the position of bromination?

Answer: Substituents direct the regioselectivity of bromination based on their electronic properties.

  • Electron-Donating Groups (EDGs) like -NH₂, -OH, and -OR are strong activators and direct bromination to the positions ortho and para to themselves. Due to the ring's geometry, this typically means the adjacent carbon atoms.

  • Electron-Withdrawing Groups (EWGs) like -NO₂, -CN, and -CF₃ are deactivating and direct incoming electrophiles to the meta position. However, since the ring is already highly deactivated, achieving bromination on a pyrazine with a strong EWG is extremely challenging and may require N-oxidation or other advanced synthetic strategies.[12]

Part 2: Troubleshooting Guide

This guide addresses specific experimental failures in a question-and-answer format, providing a logical path to a solution.

Question: I am observing no reaction or very low conversion. What are the likely causes and how can I fix it?

Answer: This is the most common issue and typically points to insufficient activation of the pyrazine ring or suboptimal reaction conditions.

  • Cause 1: Insufficient Ring Activation: Your pyrazine substrate is likely too electron-deficient for the chosen conditions.

    • Solution: If your substrate lacks a strong electron-donating group, consider synthesizing the corresponding pyrazine-N-oxide.[5] This will dramatically increase the ring's reactivity. Alternatively, if your synthesis allows, remodel your approach to start from a more activated precursor, such as a hydroxypyrazine.[13]

  • Cause 2: Reaction Conditions are too Mild: The temperature may be too low or the reaction time too short.

    • Solution: Gradually increase the reaction temperature and monitor the progress by TLC or LC-MS.[14] If using NBS, adding a catalytic amount of a strong acid like sulfuric acid or using a polar solvent like DMF can increase the electrophilicity of the bromine and promote the reaction.[15][16]

  • Cause 3: Inappropriate Brominating Agent: NBS may be too mild for your specific substrate.

    • Solution: Consider switching to a more powerful brominating system, such as Br₂ in acetic acid or Br₂ with a Lewis acid catalyst, but be mindful of potential side reactions.[7]

Question: My reaction is messy, with multiple products and poor regioselectivity. What's going wrong?

Answer: This usually indicates that the reaction conditions are too harsh or that multiple positions on the ring have similar reactivity.

  • Cause 1: Overly Harsh Conditions: High temperatures or a highly reactive brominating agent can overcome the subtle directing effects of substituents.

    • Solution: Lower the reaction temperature. If using Br₂, switch to the milder and more selective NBS.[10] Titrate the amount of brominating agent carefully, using just 1.0 to 1.1 equivalents for monobromination.

  • Cause 2: Competing Directing Effects: If multiple activating groups are present, they may direct bromination to different positions.

    • Solution: Analyze the combined electronic and steric effects of your substituents to predict the most likely site of reaction. If selectivity is still poor, you may need to introduce a blocking group at one position, perform the bromination, and then remove the blocking group.

Question: I am getting polybrominated products even when using only one equivalent of the brominating agent. How can I prevent this?

Answer: This occurs when the monobrominated product is more reactive than the starting material, which can happen if the newly introduced bromine atom does not significantly deactivate the ring.

  • Cause 1: High Local Concentration of Reagent: Adding the brominating agent all at once can create localized areas of high concentration, leading to over-bromination before the reagent has dispersed.

    • Solution: Add the brominating agent (especially Br₂) slowly and portion-wise, or as a solution via a syringe pump, to maintain a low concentration throughout the reaction.

  • Cause 2: Reaction Temperature is Too High: Elevated temperatures can accelerate the second bromination step.

    • Solution: Run the reaction at a lower temperature (e.g., 0 °C or room temperature) to favor the initial, faster monobromination.[8]

Part 3: Experimental Protocols & Data

To provide a practical starting point, here is a general protocol for the bromination of an activated pyrazine using NBS.

General Protocol: Monobromination of an Activated Pyrazine Derivative Using NBS

This protocol is a general guideline and must be adapted based on the specific substrate's reactivity, solubility, and stability.

  • Preparation: To a clean, dry round-bottom flask equipped with a magnetic stir bar, add the activated pyrazine substrate (1.0 eq).

  • Dissolution: Dissolve the substrate in a suitable anhydrous solvent (e.g., N,N-Dimethylformamide (DMF), acetonitrile, or chloroform). The choice of solvent can significantly impact selectivity.[10]

  • Inert Atmosphere (Optional but Recommended): Purge the flask with an inert gas like nitrogen or argon, especially if the substrate is sensitive to oxidation.

  • Reagent Addition: Cool the solution to the desired temperature (typically 0 °C to room temperature). Add N-Bromosuccinimide (NBS) (1.05 eq) portion-wise over 15-30 minutes. Adding it slowly helps control the reaction rate and minimize side products.[17]

  • Reaction Monitoring: Stir the reaction mixture at the chosen temperature. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is consumed.

  • Quenching: Once the reaction is complete, quench any remaining NBS by adding a saturated aqueous solution of sodium thiosulfate (Na₂S₂O₃).[15] Stir for 10-15 minutes until the yellow/orange color dissipates.

  • Workup: Transfer the mixture to a separatory funnel. If DMF was used as the solvent, add water and a suitable organic solvent like ethyl acetate for extraction. Wash the organic layer sequentially with water and brine to remove residual DMF and salts.

  • Purification: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel or recrystallization to obtain the desired brominated pyrazine.[14]

Table 1: Influence of Key Parameters on Pyrazine Bromination
ParameterEffect on ReactionOptimization Strategy
Temperature Higher temperatures increase reaction rate but can decrease selectivity and lead to product degradation.[14]Start at room temperature or below. Increase incrementally only if the reaction is too slow.
Solvent Solvent polarity can influence the reactivity of NBS and the regioselectivity of the reaction.[10]Screen a range of solvents (e.g., polar aprotic like DMF/acetonitrile, nonpolar like CCl₄/DCM).
Brominating Agent Determines reactivity and selectivity. Br₂ is more reactive; NBS is milder and more selective.[7][10]Use NBS for activated rings. Use Br₂ (with caution) for less reactive systems.
Catalyst (Acid/Base) Strong acids can protonate NBS, creating a more potent electrophile (Br⁺).[16]For sluggish reactions with NBS, add a catalytic amount of H₂SO₄ or another non-nucleophilic acid.
Substrate Activation The presence of EDGs or an N-oxide group is often essential for the reaction to proceed.[3][5]If the reaction fails, the primary strategy should be to increase substrate reactivity via N-oxidation.

Part 4: Visualizing the Troubleshooting Workflow

A logical workflow can streamline the troubleshooting process. The following diagram illustrates a decision-making tree for addressing common issues in pyrazine bromination.

Caption: A decision-making flowchart for troubleshooting common issues in pyrazine bromination experiments.

References

Technical Support Center: Enhancing the Solubility of Pyrazine-Based Compounds

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for researchers, scientists, and drug development professionals. This guide provides in-depth troubleshooting strategies and frequently asked questions to address the solubility challenges commonly encountered with pyrazine-based compounds. Our goal is to equip you with the scientific rationale and practical methodologies to overcome these hurdles in your experiments.

Introduction: The Pyrazine Solubility Challenge

Pyrazine and its derivatives are a cornerstone in medicinal chemistry, forming the structural core of numerous clinically significant drugs.[1] However, their often planar, aromatic, and sometimes crystalline nature can lead to poor aqueous solubility, a critical roadblock in drug discovery and development.[2] Low solubility can hinder formulation, compromise bioavailability, and lead to unreliable results in biological assays.[3][4] This guide is structured to provide a logical, step-by-step approach to systematically address and resolve these solubility issues.

Troubleshooting Guide: A Problem-Oriented Approach

This section addresses specific problems you might encounter during your experimental work. Each question is followed by a detailed explanation of the underlying principles and a step-by-step protocol to resolve the issue.

Q1: My new pyrazine derivative has crashed out of my standard aqueous buffer (e.g., PBS) during my assay. What is my first step?

Root Cause Analysis: Precipitation in a standard physiological buffer (typically pH ~7.4) is a classic sign of a compound with low intrinsic aqueous solubility. Pyrazines are weakly basic due to the two nitrogen atoms in the ring.[2][5] The pKa of the parent pyrazine is very low (around 0.65-0.88), meaning it is not significantly protonated at neutral pH.[2][5] If your derivative has a similar pKa, it exists predominantly in its neutral, less soluble form at pH 7.4.

Immediate Troubleshooting Strategy: pH Adjustment

Adjusting the pH is often the simplest and most effective initial step for compounds with ionizable groups.[4][6] By lowering the pH well below the compound's pKa, you can protonate the pyrazine nitrogens, forming a more soluble salt.

Experimental Protocol: pH-Solubility Profile

  • Preparation: Prepare a series of buffers with varying pH values (e.g., pH 2, 4, 6, 7.4, 8, 9).

  • Sample Addition: Add an excess amount of your solid pyrazine compound to a fixed volume of each buffer in separate vials.

  • Equilibration: Agitate the samples at a constant temperature (e.g., 25°C or 37°C) for a sufficient time (typically 24-48 hours) to ensure equilibrium is reached.

  • Separation: Separate the undissolved solid from the solution via centrifugation or filtration (using a filter that does not bind the compound).

  • Quantification: Analyze the concentration of the dissolved compound in the supernatant/filtrate using a suitable analytical method (e.g., HPLC-UV, LC-MS).

  • Analysis: Plot the measured solubility against the pH. This will reveal the pH range where your compound is most soluble. For a basic compound like a pyrazine, solubility should increase as the pH decreases.[7]

Self-Validation Check: After identifying an optimal pH, prepare your compound in that buffer and visually inspect for clarity over your experimental timeframe. Re-measure the pH to ensure it hasn't drifted.

Q2: I've tried adjusting the pH, but the solubility of my pyrazine compound is still too low for my needs. What's the next logical step?

Root Cause Analysis: If pH modification is insufficient, it indicates that the molecule's overall structure is highly lipophilic or has strong crystal lattice energy that even protonation cannot overcome. The next step is to alter the bulk solvent properties to make it more "friendly" to your compound.

Next Step: Co-Solvent Screening

Co-solvency is a powerful technique where a water-miscible organic solvent is added to the aqueous buffer to reduce the overall polarity of the solvent system.[8][9] This reduces the interfacial tension between your compound and the solvent, enhancing solubility.[8]

Commonly Used Co-solvents:

  • Dimethyl sulfoxide (DMSO)[10]

  • Ethanol[11]

  • Propylene glycol (PG)[11]

  • Polyethylene glycol (PEG), e.g., PEG 400[11]

Experimental Protocol: Co-Solvent Titration

  • Stock Solution: Prepare a high-concentration stock solution of your pyrazine compound in 100% of a chosen co-solvent (e.g., 50 mM in DMSO).

  • Buffer Preparation: Prepare your primary aqueous buffer (e.g., PBS pH 7.4).

  • Titration Series: In a series of microcentrifuge tubes or a 96-well plate, create a gradient of co-solvent concentrations. For example, for a final volume of 1 mL:

    • Tube 1: 990 µL Buffer + 10 µL Stock (1% Co-solvent)

    • Tube 2: 980 µL Buffer + 20 µL Stock (2% Co-solvent)

    • Tube 3: 950 µL Buffer + 50 µL Stock (5% Co-solvent)

    • ...and so on, up to the maximum tolerable co-solvent concentration for your assay.

  • Observation: Mix and let the samples equilibrate for at least 1 hour. Visually inspect for the lowest concentration of co-solvent that keeps your compound fully dissolved (i.e., no precipitation or cloudiness).

  • Validation: Ensure the final co-solvent concentration does not interfere with your downstream biological assay (e.g., enzyme activity, cell viability).

Causality Link: The co-solvent molecules disrupt the hydrogen-bonding network of water, creating a microenvironment that is less polar and more capable of solvating the lipophilic pyrazine ring.[11]

Data Summary: Co-Solvent Effectiveness

Co-SolventTypical Starting % (v/v)Mechanism of ActionKey Considerations
DMSO 0.5 - 5%Aprotic, highly polar solvent; good at dissolving a wide range of compounds.[10]Can be toxic to cells at >1%; may interfere with some assays.
Ethanol 1 - 10%Reduces solvent polarity.[9]Can precipitate proteins at higher concentrations.
PEG 400 1 - 20%Water-miscible polymer; less toxic than DMSO or ethanol.[11]Can increase viscosity of the solution.
Q3: My compound is for in vivo studies, and high concentrations of organic co-solvents are not an option. What advanced formulation strategies can I consider?

Root Cause Analysis: For preclinical or clinical development, toxicity and physiological compatibility are paramount. Standard co-solvents are often unsuitable for high-dose oral or parenteral administration.[4] In this scenario, you must move to more sophisticated formulation technologies designed to enhance solubility and bioavailability.

Advanced Strategies:

  • Amorphous Solid Dispersions (ASDs): This is a leading strategy for poorly soluble drugs.[12] An ASD involves dispersing the drug at a molecular level within a polymer matrix in a solid, amorphous (non-crystalline) state.[13][14] The amorphous form has a higher energy state than the stable crystalline form, which leads to significantly increased apparent solubility.[12][15]

    • How it Works: The polymer carrier helps maintain the drug in its high-energy amorphous state and can also act as a precipitation inhibitor upon dissolution.[14][15]

    • Common Polymers: HPMC, PVP, Soluplus®.

    • Preparation Methods: Spray drying, hot-melt extrusion.[12]

  • Lipid-Based Drug Delivery Systems (LBDDS): If your pyrazine compound is lipophilic (high LogP), LBDDS can be highly effective.[16][17] These systems use lipids and surfactants to keep the drug dissolved and facilitate its absorption in the gastrointestinal tract.[18][19]

    • How it Works: LBDDS mimic the body's natural process of fat digestion, using lipids and surfactants to form micelles or emulsions that solubilize the drug.[16][20]

    • System Types: Self-Emulsifying Drug Delivery Systems (SEDDS) and Self-Microemulsifying Drug Delivery Systems (SMEDDS) are common examples.[19][20]

Workflow for Advanced Formulation Selection

G cluster_0 Initial Assessment cluster_1 Strategy Selection A Characterize Compound (pKa, LogP, Crystal Form) B Ionizable? (pKa indicates) A->B C Lipophilic? (LogP > 3) B->C  No D pH Modification B->D  Yes E Lipid-Based Systems (SEDDS/SMEDDS) C->E  Yes F Amorphous Solid Dispersions (ASDs) C->F  No

Caption: Decision workflow for selecting an advanced solubility enhancement strategy.

Frequently Asked Questions (FAQs)

Q: Can I use surfactants like Tween® 80 or Cremophor® EL? A: Yes. Surfactants, or solubilizers, are amphiphilic molecules that form micelles in aqueous solutions above a certain concentration (the Critical Micelle Concentration, CMC).[9] Poorly soluble drugs can partition into the hydrophobic core of these micelles, increasing their overall solubility. They are often used in combination with co-solvents. However, be aware that some surfactants can have toxic effects or interfere with biological assays.[9]

Q: My pyrazine compound seems to degrade at low pH. How can I manage this? A: This is a critical stability issue. If your compound is acid-labile, prolonged exposure to low pH is not viable. You must find a compromise pH that provides some solubility benefit without causing unacceptable degradation over the course of your experiment. Alternatively, you must abandon pH modification and focus on other methods like co-solvents or advanced formulations (ASDs, LBDDS) that can work at or near neutral pH.

Q: What is hydrotropy and is it relevant for pyrazines? A: Hydrotropy is a solubilization phenomenon where adding a large amount of a second solute (the hydrotrope) results in an increase in the aqueous solubility of a primary solute.[9] Hydrotropes are typically small organic salts (e.g., sodium benzoate, nicotinamide). This method can be effective but often requires high concentrations of the hydrotrope, which may not be suitable for all applications. It is a less common but viable technique to consider.[4]

Q: How does chemical modification of the pyrazine scaffold itself affect solubility? A: Medicinal chemists frequently modify a core scaffold to improve properties like solubility. For a pyrazine ring, adding polar, hydrogen-bonding groups (e.g., -OH, -NH2, carboxylic acids) or groups that can be ionized (e.g., amines) can significantly increase aqueous solubility. For example, converting a simple alkyl-pyrazine to a pyrazine-carboxamide introduces a polar amide group capable of hydrogen bonding. This is a key strategy during the lead optimization phase of drug discovery.[2]

Solubility Enhancement Strategy Overview

G node_A Initial State Poorly Soluble Pyrazine Compound node_B Physicochemical Methods pH Adjustment Co-Solvents Surfactants node_A->node_B node_C Advanced Formulations Amorphous Solid Dispersions (ASDs) Lipid-Based Systems (LBDDS) node_A->node_C node_D Chemical Modification Add Polar Groups Add Ionizable Groups node_A->node_D node_E Goal Soluble & Stable Compound for Assay / Formulation node_B->node_E node_C->node_E node_D->node_E

Caption: Overview of strategies to improve pyrazine compound solubility.

References

preventing decomposition of 3,6-Dibromopyrazine-2-carboxylic acid during reactions

Author: BenchChem Technical Support Team. Date: January 2026

A Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

3,6-Dibromopyrazine-2-carboxylic acid is a versatile building block in medicinal chemistry, frequently utilized in the synthesis of novel therapeutics, particularly as a scaffold for protein degrader building blocks.[1] However, its reactivity also makes it susceptible to decomposition under various reaction conditions, leading to reduced yields, complex purification challenges, and potentially misleading biological data. This guide provides in-depth technical support to help you navigate the common challenges associated with this compound, ensuring the integrity of your synthetic pathways and the reliability of your results.

This document is structured to provide immediate, actionable solutions to common problems through a troubleshooting guide and a frequently asked questions (FAQ) section. We will delve into the underlying chemical principles governing its stability and provide validated protocols to mitigate decomposition.

Troubleshooting Guide: Preventing Decomposition in Reactions

This section addresses specific issues you may encounter during your experiments with this compound. Each problem is followed by a detailed explanation of the potential causes and a step-by-step solution.

Problem 1: Significant Decarboxylation Observed During Heating

Symptoms:

  • Formation of 2,5-dibromopyrazine as a major byproduct.

  • Gas evolution (CO2) from the reaction mixture.

  • Low yield of the desired carboxylated product.

Root Cause Analysis: Pyrazinecarboxylic acids, particularly when substituted with electron-withdrawing groups like bromine, are prone to thermal decarboxylation.[2] The electron-deficient nature of the pyrazine ring stabilizes the carbanion intermediate formed upon loss of CO2. This process is often accelerated by high temperatures, prolonged reaction times, and the presence of certain metals or basic/acidic conditions.[3]

Solution Workflow:

Caption: Troubleshooting workflow for decarboxylation.

Detailed Protocol: Carboxylic Acid Protection (Esterification)

If lowering the temperature is not feasible for your desired transformation, protecting the carboxylic acid as an ester is a robust strategy.

  • Esterification:

    • Suspend this compound (1.0 eq) in methanol or ethanol.

    • Add thionyl chloride (1.2 eq) dropwise at 0 °C.

    • Allow the reaction to warm to room temperature and stir for 4-6 hours, or until TLC/LCMS indicates complete conversion to the ester.

    • Remove the solvent under reduced pressure. The resulting ester can often be used in the next step without further purification.

  • Perform Subsequent Reaction:

    • Use the protected methyl or ethyl ester in your coupling or substitution reaction under the previously problematic conditions.

  • Deprotection (Saponification):

    • Dissolve the ester product in a mixture of THF/water or methanol/water.

    • Add LiOH or NaOH (1.5 - 2.0 eq) and stir at room temperature until hydrolysis is complete.

    • Acidify the reaction mixture with aqueous HCl to precipitate the carboxylic acid product.

    • Isolate the product by filtration.

Problem 2: Debromination or Protodebromination in Palladium-Catalyzed Cross-Coupling Reactions (e.g., Suzuki-Miyaura)

Symptoms:

  • Formation of monobrominated pyrazine or pyrazine-2-carboxylic acid byproducts.[4]

  • Low conversion of the starting material.

  • Complex mixture of products observed by LCMS.

Root Cause Analysis: Protodebromination is a common side reaction in Suzuki-Miyaura couplings.[5] It can occur through several pathways, including the reaction of the organopalladium intermediate with trace water or other proton sources. The choice of palladium catalyst, ligand, base, and solvent system significantly influences the prevalence of this side reaction.[6][7]

Solution: Optimization of Suzuki-Miyaura Coupling Conditions

A systematic approach to optimizing your reaction conditions is crucial. The following table provides a starting point for troubleshooting.

ParameterStandard ConditionTroubleshooting Action & Rationale
Catalyst Pd(PPh3)4Switch to a more active catalyst system like Pd(dppf)Cl2 or a combination of Pd2(dba)3 with a bulky phosphine ligand (e.g., P(t-Bu)3).[7] This can accelerate the desired cross-coupling relative to decomposition pathways.
Base Na2CO3, K2CO3Try a milder or non-aqueous base like Cs2CO3 or K3PO4.[3] Strong aqueous bases can promote hydrolysis of the C-Br bond or facilitate protodeboronation of the boronic acid partner.[8]
Solvent Dioxane/H2O, Toluene/H2OUse anhydrous solvents (e.g., dry THF, dry DME) to minimize proton sources. Ensure all reagents are thoroughly dried before use.
Boronic Acid 1.1 - 1.5 eqIncrease the equivalents of the boronic acid (up to 2.0 eq) to favor the transmetalation step over competing side reactions.

Step-by-Step Protocol for Optimized Suzuki Coupling:

  • Reaction Setup: To a dried Schlenk flask, add this compound (or its methyl ester) (1.0 eq), the arylboronic acid (1.5 eq), and the base (e.g., K3PO4, 3.0 eq).

  • Inert Atmosphere: Evacuate and backfill the flask with an inert gas (Argon or Nitrogen) three times.

  • Solvent and Catalyst Addition: Add anhydrous solvent (e.g., 1,4-dioxane) via syringe. Degas the solution by bubbling with the inert gas for 10-15 minutes. Add the palladium catalyst (e.g., Pd(dppf)Cl2, 0.05 eq) under a positive pressure of the inert gas.

  • Reaction: Heat the reaction to the desired temperature (e.g., 80-100 °C) and monitor by TLC or LCMS.

  • Workup: Upon completion, cool the reaction, dilute with an organic solvent, and wash with water to remove the base and inorganic byproducts.

Problem 3: Poor Yields in Amide Coupling Reactions

Symptoms:

  • Low conversion to the desired amide.

  • Recovery of unreacted starting material.

  • Formation of byproducts from the decomposition of coupling reagents.

Root Cause Analysis: The electron-deficient nature of the pyrazine ring deactivates the carboxylic acid, making it less susceptible to nucleophilic attack by the amine. Standard amide coupling reagents may be inefficient.[9] Furthermore, forcing conditions (high heat) can lead to the decarboxylation discussed in Problem 1.

Solution: Enhanced Amide Coupling Protocol

For challenging substrates like this, more potent activating agents are often required.

Recommended Coupling Agents:

  • HATU (Hexafluorophosphate Azabenzotriazole Tetramethyl Uronium): Highly effective for coupling electron-deficient acids.[10]

  • T3P (Propylphosphonic Anhydride): A powerful water scavenger that drives the reaction to completion.[11]

  • MsCl/NMI (Methanesulfonyl Chloride/N-Methylimidazole): This combination forms a highly activated intermediate suitable for coupling with electron-deficient amines and acids.[9]

Step-by-Step Protocol using HATU:

  • Initial Mixture: In a round-bottom flask, dissolve this compound (1.0 eq), the desired amine (1.1 eq), and HATU (1.2 eq) in an anhydrous aprotic solvent like DMF or NMP.

  • Base Addition: Cool the mixture to 0 °C and add a non-nucleophilic base such as DIPEA (N,N-Diisopropylethylamine) (3.0 eq).

  • Reaction: Allow the reaction to warm to room temperature and stir for 4-24 hours. Monitor the reaction progress by TLC or LCMS.

  • Workup: Dilute the reaction mixture with ethyl acetate and wash successively with saturated aqueous NaHCO3, water, and brine. Dry the organic layer over Na2SO4, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography.

Frequently Asked Questions (FAQs)

Q1: What is the primary decomposition pathway for this compound?

A1: The most common decomposition pathway is thermal decarboxylation, where the molecule loses CO2 to form 2,5-dibromopyrazine.[2] This is particularly prevalent at temperatures above 100-120°C and can be catalyzed by acid, base, or certain metal catalysts.[3]

Q2: Can I perform a substitution reaction on one of the bromine atoms without affecting the carboxylic acid group?

A2: Yes, this is a common synthetic strategy. However, to prevent decomposition of the carboxylic acid, it is highly recommended to either:

  • Run the reaction at a moderate temperature (typically < 90 °C).

  • Protect the carboxylic acid as a methyl or ethyl ester before performing the substitution reaction.[12][13] This is the most reliable approach, especially if the subsequent reaction requires high temperatures or strongly basic conditions.

Q3: My compound appears to be darkening and changing color during storage. How can I prevent this?

A3: this compound should be stored in a cool, dry, and dark place. While it is generally stable at room temperature, prolonged exposure to light and air can cause gradual decomposition.[1] For long-term storage, keeping it in a desiccator under an inert atmosphere is advisable.

Q4: I am observing hydrolysis of the bromine atoms during my reaction workup. How can this be avoided?

A4: Hydrolysis of the C-Br bonds can occur under strongly acidic or basic aqueous conditions, especially with prolonged exposure or heating. To minimize this, use milder conditions during workup. For example, use saturated sodium bicarbonate solution instead of strong bases like NaOH for neutralization, and avoid prolonged contact with strong acids.[14] Perform extractions and washes promptly and at room temperature.

Q5: What is the key to achieving selective monosubstitution in Suzuki-Miyaura reactions with this dibrominated compound?

A5: Achieving high selectivity can be challenging. The bromine at the 6-position is generally more reactive towards palladium-catalyzed cross-coupling than the bromine at the 3-position due to electronic effects. To favor monosubstitution:

  • Use a slight excess of the dibromopyrazine starting material relative to the boronic acid (e.g., 1.2:1 ratio).

  • Carefully monitor the reaction and stop it once the desired monosubstituted product is the major component, before significant disubstitution occurs.

  • Lowering the reaction temperature can sometimes improve selectivity.

Caption: Key issues and solutions for this compound.

References

alternative synthetic routes to 3,6-Dibromopyrazine-2-carboxylic acid

Author: BenchChem Technical Support Team. Date: January 2026

An essential building block in medicinal chemistry and materials science, 3,6-Dibromopyrazine-2-carboxylic acid (CAS 957230-68-1) is a key intermediate for synthesizing a range of functional molecules, including protein degrader building blocks.[1] Its synthesis, however, can present challenges related to regioselectivity, reaction conditions, and purification.

This technical support guide, designed for researchers and drug development professionals, provides in-depth troubleshooting advice and answers to frequently asked questions regarding the synthesis of this important compound. The content is structured to explain the causality behind experimental choices, ensuring that every protocol is a self-validating system.

Q1: What are the primary synthetic routes to this compound?

There are several viable pathways to synthesize this compound. The optimal choice depends on the availability of starting materials, scalability, and desired purity. The three most common strategies are:

  • Direct Bromination of Pyrazine-2-carboxylic Acid: This is a conceptually straightforward approach involving the direct electrophilic bromination of the pyrazine ring. However, controlling the regioselectivity and preventing over-bromination can be challenging.[2]

  • Halogen Exchange from Dichloro Precursors: This route starts with the more readily available 3,6-Dichloropyrazine-2-carboxylic acid and involves a substitution reaction to replace the chlorine atoms with bromine.

  • Sandmeyer Reaction from an Amino Precursor: This classic transformation involves the diazotization of an aminopyrazine derivative, such as 3-Amino-6-bromopyrazine-2-carboxylic acid, followed by a copper(I) bromide-mediated substitution to install the second bromine atom.[3][4] This method is particularly useful for achieving specific substitution patterns that are difficult to obtain through direct halogenation.[5][6]

  • Synthesis from a Nitrile Intermediate: This involves the synthesis of 3,6-dibromo-2-cyanopyrazine, followed by hydrolysis to the carboxylic acid. This can be an effective route if the nitrile intermediate is accessible.[7][8]

Diagram 1: Overview of Synthetic Pathways

Synthetic_Routes cluster_0 Starting Materials cluster_1 Key Transformation cluster_2 Target Molecule Pyrazine-2-carboxylic Acid Pyrazine-2-carboxylic Acid Direct Bromination Direct Bromination Pyrazine-2-carboxylic Acid->Direct Bromination Br₂, NBS 3,6-Dichloropyrazine-2-CA 3,6-Dichloropyrazine-2-CA Halogen Exchange Halogen Exchange 3,6-Dichloropyrazine-2-CA->Halogen Exchange HBr, NaBr 3-Amino-6-bromo\npyrazine-2-CA 3-Amino-6-bromo pyrazine-2-CA Sandmeyer Reaction Sandmeyer Reaction 3-Amino-6-bromo\npyrazine-2-CA->Sandmeyer Reaction 1. NaNO₂, H⁺ 2. CuBr 3,6-Dibromo-2-\ncyanopyrazine 3,6-Dibromo-2- cyanopyrazine Nitrile Hydrolysis Nitrile Hydrolysis 3,6-Dibromo-2-\ncyanopyrazine->Nitrile Hydrolysis H₃O⁺ or OH⁻ Target 3,6-Dibromopyrazine- 2-carboxylic acid Direct Bromination->Target Halogen Exchange->Target Sandmeyer Reaction->Target Nitrile Hydrolysis->Target Sandmeyer_Mechanism cluster_catalyst Catalytic Cycle Start Ar-NH₂ (3-Amino-6-bromopyrazine-2-CA) Diazonium Ar-N₂⁺ (Diazonium Salt) Start->Diazonium NaNO₂, HBr (0-5 °C) Aryl_Radical Ar• (Aryl Radical) Diazonium->Aryl_Radical Cu(I)Br (catalyst) - N₂ Product Ar-Br (Target Molecule) Aryl_Radical->Product + Br⁻ (from CuBr₂) Cu(I) Cu(I)Br Aryl_Radical->Cu(I) Br transfer Cu(II) Cu(II)Br₂ Cu(I)->Cu(II) e⁻ transfer to Ar-N₂⁺

References

Technical Support Center: Managing Regioselectivity in the Functionalization of Dihalopyrazines

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for navigating the complexities of dihalopyrazine functionalization. This guide is designed for researchers, medicinal chemists, and process development scientists who are leveraging the unique properties of the pyrazine scaffold. The electron-deficient nature of the pyrazine ring presents both opportunities and challenges, particularly concerning the regioselective introduction of substituents.[1][2] This resource provides in-depth, experience-driven answers to common troubleshooting questions, helping you to rationalize your experimental outcomes and strategically design your next synthetic steps.

Frequently Asked Questions (FAQs) & Troubleshooting

Section 1: Palladium-Catalyzed Cross-Coupling Reactions

Palladium-catalyzed cross-coupling reactions are indispensable tools for C-C and C-N bond formation on dihalopyrazine cores.[3] However, achieving high regioselectivity can be a significant hurdle.

Question 1: My Suzuki-Miyaura coupling on 2,5-dichloropyrazine is giving me a mixture of mono-substituted products, and the reaction stalls before reaching full conversion to the di-substituted product. How can I improve selectivity and drive the reaction to completion?

Answer: This is a classic challenge rooted in the differential reactivity of the two chlorine atoms. Generally, the chlorine at the 2-position is more reactive in Suzuki couplings.[4] Several factors can be tuned to address this:

  • Catalyst and Ligand Choice: The selection of the palladium catalyst and its associated ligand is paramount.[5][6]

    • For mono-arylation, milder catalysts like Pd(PPh₃)₄ can be effective.[5]

    • To achieve di-substitution, more robust catalyst systems are often necessary. Consider using a pre-catalyst like a palladacycle or a combination of Pd(OAc)₂ with a sterically hindered, electron-rich phosphine ligand such as SPhos.[5][7] These ligands promote the challenging oxidative addition step, especially for the second, less reactive C-Cl bond.[8]

  • Reaction Conditions:

    • Temperature: Higher temperatures will generally favor the di-substituted product. If you are seeing stalling, a modest increase in temperature (e.g., from 80 °C to 100 °C) could be beneficial.

    • Base: The choice of base can influence the reaction rate. Stronger bases like K₃PO₄ or Cs₂CO₃ are often more effective than weaker bases like K₂CO₃, particularly for the second coupling.[5][8]

    • Solvent: A solvent system like dioxane/water or toluene/water is standard.[4] Ensure your solvents are thoroughly degassed to prevent catalyst decomposition.[7]

  • Stoichiometry: To favor di-substitution, ensure you are using a slight excess of the boronic acid (e.g., 2.2-2.5 equivalents).

Troubleshooting Flowchart: Improving Di-substitution in Suzuki Coupling

G start Low Yield of Di-substituted Product q1 Are you using a robust catalyst system (e.g., Pd(OAc)₂/SPhos)? start->q1 sol1 Switch to a more active catalyst system. Consider PdCl₂(dppf) or a Buchwald pre-catalyst. q1->sol1 No q2 Is the reaction temperature optimal? q1->q2 Yes a1_yes Yes a1_no No sol1->q2 sol2 Increase temperature incrementally (e.g., 90°C -> 110°C). q2->sol2 No q3 Is your base strong enough (e.g., K₃PO₄)? q2->q3 Yes a2_yes Yes a2_no No sol2->q3 sol3 Switch to a stronger base like K₃PO₄ or Cs₂CO₃. q3->sol3 No q4 Have you confirmed the quality of your boronic acid? q3->q4 Yes a3_yes Yes a3_no No sol3->q4 sol4 Consider boronic acid decomposition. Use fresh reagent or convert to a more stable trifluoroborate salt. q4->sol4 No end_node Improved Di-substitution q4->end_node Yes a4_yes Yes a4_no No sol4->end_node

Caption: Troubleshooting workflow for Suzuki-Miyaura di-substitution.

Question 2: I am attempting a Buchwald-Hartwig amination on 2,6-dichloropyrazine with a primary amine and observing significant amounts of hydrodehalogenation (loss of chlorine) and starting material decomposition. What is causing this and how can I fix it?

Answer: This is a common issue in Buchwald-Hartwig reactions, especially with challenging substrates.[9][10] The problems you're observing point to a few potential culprits in the catalytic cycle.[11][12]

  • Catalyst Deactivation: Aryl chlorides are generally less reactive than bromides or iodides, requiring more active catalysts.[9] If your catalyst system is not robust enough, side reactions can dominate.

    • Ligand Choice is Critical: For electron-deficient heteroaryl chlorides, bulky, electron-rich biaryl phosphine ligands (e.g., XPhos, RuPhos) are often the solution. They accelerate the rate-limiting oxidative addition and promote reductive elimination over side reactions like beta-hydride elimination.

    • Pre-catalysts: Using a well-defined pre-catalyst (e.g., XPhos Pd G3) can provide more consistent results than generating the active catalyst in situ from Pd(OAc)₂ or Pd₂(dba)₃.[9]

  • Base Selection: The choice and strength of the base are crucial.

    • A base that is too strong or has poor solubility can lead to decomposition. Sodium tert-butoxide (NaOtBu) is common, but if you are seeing issues, consider switching to lithium bis(trimethylsilyl)amide (LHMDS) or potassium phosphate (K₃PO₄).

    • Ensure your base is fresh and anhydrous.

  • Solvent Effects: While toluene and dioxane are common, they are not always optimal.[13] Sometimes, a more polar solvent like t-BuOH or CPME can improve results. Ensure the solvent is rigorously degassed.

Experimental Protocol: Optimized Buchwald-Hartwig Mono-Amination of 2,6-Dichloropyrazine

Reagent/ParameterAmount/ConditionRationale
2,6-Dichloropyrazine1.0 equivLimiting reagent
Amine1.1-1.2 equivSlight excess to drive reaction
Pd Pre-catalyst (e.g., RuPhos Pd G3)1-2 mol%Robust catalyst for C-Cl activation
RuPhos (ligand)1.5-3 mol%Ensures sufficient ligand present
NaOtBu or LHMDS1.4 equivStrong, non-nucleophilic base
Solvent (e.g., Toluene or CPME)0.1 M concentrationAnhydrous and degassed
Temperature80-110 °COptimize for substrate reactivity
AtmosphereInert (Argon or Nitrogen)Critical to prevent catalyst oxidation
Section 2: Directed Ortho-Metalation (DoM)

Directed ortho-metalation is a powerful strategy for C-H functionalization, but its application to electron-deficient pyrazines requires careful control.[14][15]

Question 3: I am trying to perform a directed ortho-lithiation on a 2-substituted pyrazine, but I am getting a complex mixture of products, including what appears to be addition to the pyrazine ring. How can I achieve clean ortho-lithiation?

Answer: The high electrophilicity of the pyrazine ring makes it susceptible to nucleophilic attack by common lithiating agents like n-BuLi.[2] To achieve selective deprotonation, you must mitigate this side reaction.

  • Choice of Base: This is the most critical parameter.

    • Avoid n-BuLi and s-BuLi: These are often too nucleophilic.

    • Use Hindered Amide Bases: Lithium diisopropylamide (LDA) or lithium 2,2,6,6-tetramethylpiperidide (LiTMP) are the bases of choice.[16][17] Their steric bulk disfavors nucleophilic addition and promotes proton abstraction.

  • Directing Metalating Group (DMG): The effectiveness of your directing group is key. Strong directing groups are essential for pyrazines.[14]

    • Strong DMGs: Amides (-CONR₂), carbamates (-OCONR₂), and pivaloylamino (-NHPiv) groups are highly effective.[14][18]

    • Weak DMGs: Alkoxy groups (-OR) are generally not strong enough to direct lithiation on a pyrazine without significant side reactions.

  • Temperature Control: These reactions must be performed at low temperatures (typically -78 °C) to control reactivity and prevent side reactions or decomposition of the lithiated intermediate.

Logical Relationship: Achieving Selective DoM on Pyrazines

G cluster_0 Key Factors cluster_1 Desired Outcome Base Hindered Base (LDA, LiTMP) Outcome Selective Ortho-Lithiation Base->Outcome DMG Strong DMG (-CONR₂, -NHPiv) DMG->Outcome Temp Low Temperature (-78 °C) Temp->Outcome

Caption: Key parameters for successful ortho-lithiation.

Section 3: C-H Functionalization

Direct C-H functionalization offers an atom-economical approach to pyrazine modification but often struggles with regiocontrol.[19][20][21]

Question 4: I am attempting a Minisci-type C-H arylation on 2-chloropyrazine and the reaction is sluggish with poor regioselectivity. How can I improve this transformation?

Answer: Minisci-type reactions involve radical intermediates and are highly sensitive to the electronic properties of the heterocycle. The electron-deficient nature of the pyrazine ring generally directs functionalization to the positions ortho and para to the nitrogen atoms.[19]

  • Activating the Heterocycle: Protonation of the pyrazine ring under acidic conditions further enhances its electrophilicity, making it more susceptible to radical attack. Ensure your reaction medium is sufficiently acidic.

  • Radical Generation: The method of radical generation is crucial. A common method involves the reaction of an arylboronic acid with an oxidant like silver nitrate and a persulfate.[19] Ensure all reagents are of high quality.

  • Solvent: The choice of solvent can influence the reaction outcome. Often a mixture of an organic solvent and water is used.

  • Controlling Regioselectivity: While innate reactivity often dictates the outcome, some strategies can influence regioselectivity:

    • Steric Hindrance: A bulky substituent on the pyrazine ring can sterically block certain positions, directing the incoming radical to less hindered sites.

    • Temporary De-aromatization: Advanced strategies involve the temporary de-aromatization of the pyridine or pyrazine ring to alter its electronic properties and achieve functionalization at otherwise inaccessible positions.[22][23][24] These methods, while powerful, are more synthetically involved.

References

Technical Support Center: Catalyst Selection for Cross-Coupling with 3,6-Dibromopyrazine-2-carboxylic Acid

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for cross-coupling reactions involving 3,6-Dibromopyrazine-2-carboxylic acid. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of this challenging substrate. Here, you will find field-proven insights, troubleshooting guides, and detailed protocols to enhance the success of your experiments.

Introduction: Understanding the Substrate's Challenges

This compound is a valuable building block, but its structure presents a unique combination of challenges for palladium-catalyzed cross-coupling reactions:

  • Electron-Deficient Ring: The pyrazine core is highly electron-deficient, which activates the C-Br bonds for oxidative addition but also increases susceptibility to side reactions like hydrodebromination.[1][2]

  • Presence of Two Bromine Atoms: The dibromo substitution raises the issue of selective mono- versus di-functionalization. Controlling the reaction stoichiometry and conditions is critical to achieve the desired outcome.

  • Coordinating Carboxylic Acid Group: The carboxylic acid moiety can act as a ligand, potentially coordinating to the palladium center and inhibiting catalysis.[3] It can also lead to unwanted decarboxylation under certain conditions, especially at elevated temperatures.[4][5]

  • Heteroatom Interference: The nitrogen atoms in the pyrazine ring can coordinate to the palladium catalyst, potentially altering its reactivity or leading to catalyst deactivation.

This guide provides a structured approach to overcoming these hurdles through logical catalyst selection and reaction optimization.

Part 1: Frequently Asked Questions (FAQs)

This section addresses common initial questions researchers face when designing a cross-coupling strategy for this substrate.

Q1: Which bromine is more reactive, the one at C3 or C6? A1: The bromine at the C6 position is generally more reactive towards oxidative addition. The C3 position is flanked by both a nitrogen atom and the carboxylic acid group, which can sterically hinder the approach of the palladium catalyst and electronically influence the C-Br bond. Selective mono-arylation or amination will typically occur at the C6 position first under carefully controlled conditions.

Q2: My reaction is not working at all. What is the most common reason for complete failure? A2: The most frequent cause of reaction failure is improper catalyst activation or catalyst inhibition. The carboxylic acid can interfere with the formation of the active LPd(0) species.[3] Using a pre-formed, air-stable palladium precatalyst can often resolve this issue, as they are designed for efficient and reliable generation of the active catalyst.[6][7][8][9][10] Additionally, ensure your reagents and solvent are anhydrous and the reaction is performed under a strict inert atmosphere.[2]

Q3: I'm seeing a lot of the debrominated starting material (3-bromo-pyrazine-2-carboxylic acid). What causes this? A3: This side product arises from hydrodebromination, a common issue with electron-deficient heteroaryl halides.[1] It is often caused by the formation of a palladium-hydride (Pd-H) species. Key factors that promote this are:

  • High Temperatures: The activation energy for debromination can be overcome at elevated temperatures.[2]

  • Base Choice: Stronger bases or the presence of protic impurities (like water in the solvent or base) can generate Pd-H species.[1]

  • Ligand Choice: While bulky, electron-rich ligands are often necessary for high activity, they can sometimes promote this side reaction if conditions are not optimized.[1]

Q4: Can the carboxylic acid group be lost during the reaction? A4: Yes, decarboxylation is a known side reaction, particularly under harsh conditions (high temperatures and strong bases).[4][5][11] If you observe the formation of 2,5-dibromopyrazine, decarboxylation is likely occurring. To mitigate this, use milder bases (e.g., K₃PO₄ instead of NaOt-Bu) and the lowest effective reaction temperature.

Part 2: Troubleshooting Guides for Specific Reactions

Guide 1: Suzuki-Miyaura Coupling (C-C Bond Formation)

Issue 1: Low to moderate yield of the desired mono-arylated product at C6.

Potential Cause Troubleshooting Action & Rationale
Inefficient Catalyst Activation Switch from a Pd(II) source like Pd(OAc)₂ to a modern palladium precatalyst (e.g., XPhos Pd G3, SPhos Pd G2). These ensure reliable formation of the active LPd(0) species, which is crucial for initiating the catalytic cycle.[6][8][10]
Inappropriate Base The base is critical for activating the boronic acid.[12][13][14] For this substrate, a moderately strong, non-nucleophilic base like K₃PO₄ or Cs₂CO₃ is often a good starting point. Stronger bases like hydroxides can promote side reactions.
Suboptimal Ligand The electron-deficient nature of the pyrazine requires an electron-rich and sterically hindered phosphine ligand to promote both oxidative addition and reductive elimination.[15] Screen bulky biarylphosphine ligands like XPhos, SPhos, or RuPhos.[1]
Solvent Effects A polar aprotic solvent is typically required. Start with a mixture like Dioxane/H₂O or Toluene/H₂O. The water is often necessary to dissolve the base and facilitate boronate formation.

Issue 2: Significant formation of the di-arylated product, even with 1 equivalent of boronic acid.

Potential Cause Troubleshooting Action & Rationale
Reaction Temperature/Time The second coupling at C3 is slower but will occur if the reaction is heated for too long or at too high a temperature. Reduce the reaction temperature and monitor carefully by TLC or LC-MS to stop the reaction upon consumption of the starting material.
Stoichiometry Use a slight excess of the this compound relative to the boronic acid (e.g., 1.2 to 1.0 equivalents) to favor mono-substitution.
Guide 2: Buchwald-Hartwig Amination (C-N Bond Formation)

Issue 1: No reaction or very low conversion to the C6-aminated product.

Potential Cause Troubleshooting Action & Rationale
Base Incompatibility Buchwald-Hartwig amination often requires a strong, non-nucleophilic base.[16][17][18] Sodium tert-butoxide (NaOt-Bu) or Lithium bis(trimethylsilyl)amide (LHMDS) are standard choices. However, these strong bases can also promote decomposition. Consider K₃PO₄ or Cs₂CO₃ as milder alternatives.
Incorrect Ligand Choice This is one of the most critical parameters. The choice of ligand depends heavily on the amine coupling partner. For primary amines, bulky biarylphosphine ligands like XPhos or RuPhos are excellent starting points.[19] For hindered secondary amines, more specialized ligands may be required.
Catalyst Deactivation The amine substrate or the pyrazine nitrogens can coordinate to the palladium and inhibit catalysis. Using a higher ligand:palladium ratio (e.g., 2:1 or 4:1) can sometimes help maintain a catalytically active species.[20]

Issue 2: Observation of hydrodebromination is greater than amination.

Potential Cause Troubleshooting Action & Rationale
Excessively High Temperature This is a primary cause.[2] Screen lower temperatures (e.g., start at 80 °C instead of 110 °C). A more active catalyst system may allow for milder conditions.
Base/Solvent Combination The combination of a very strong base like NaOt-Bu with a protic solvent or water impurity is a major source of Pd-H species.[1] Ensure the use of anhydrous solvent and consider a weaker base if the problem persists.
Guide 3: Sonogashira Coupling (C-C Alkyne Formation)

Issue 1: Low yield and formation of Glaser-Hay homocoupling byproduct (di-yne).

Potential Cause Troubleshooting Action & Rationale
Copper Co-catalyst Issues The traditional Sonogashira coupling uses a copper(I) co-catalyst (e.g., CuI), which facilitates the formation of a copper acetylide.[21] However, Cu(I) also promotes the oxidative homocoupling of the alkyne. Ensure the reaction is run under strictly anaerobic conditions to minimize this.
Inefficient Palladium Catalyst For challenging substrates, standard catalysts like Pd(PPh₃)₄ may be inefficient. Consider a more active system, such as a combination of Pd₂(dba)₃ with a bulky phosphine ligand.
Copper-Free Conditions To completely avoid the Glaser-Hay side reaction, consider a copper-free Sonogashira protocol. These reactions typically require a more active palladium catalyst system and a stronger base, but can provide cleaner product profiles.

Issue 2: Selective coupling at C6 is difficult to achieve.

Potential Cause Troubleshooting Action & Rationale
Ligand Control Regioselectivity in Sonogashira couplings can sometimes be controlled by the ligand.[22][23] A less bulky ligand like PPh₃ may favor reaction at the more accessible C6 position, while a bulkier ligand might be required for the second coupling. A screening of ligands is recommended.
Low Temperature Run the reaction at the lowest possible temperature that still affords a reasonable reaction rate (e.g., room temperature to 50 °C) and use only a slight excess (1.1 equiv.) of the terminal alkyne.

Part 3: Key Concepts & Experimental Protocols

The Critical Role of the Palladium Precatalyst

Generating the active, monoligated LPd(0) species is the first and most critical step in the catalytic cycle.[10] Traditional methods using Pd(OAc)₂ or Pd₂(dba)₃ require an in situ reduction that can be inefficient and sensitive to substrate functionalities like carboxylic acids.[6][7][9]

Modern Palladium Precatalysts (e.g., Buchwald G2, G3, G4 precatalysts) are air- and moisture-stable Pd(II) complexes that are designed for easy activation under mild basic conditions.[8] They provide a reliable and stoichiometric amount of the active LPd(0) species, leading to more reproducible results and often allowing for lower catalyst loadings.[6][9]

Diagram: Catalyst Activation & The Catalytic Cycle

This diagram illustrates the activation of a G2 precatalyst and the subsequent catalytic cycle for a generic cross-coupling reaction, highlighting where common side reactions occur.

G2_Activation_and_Catalytic_Cycle cluster_activation Precatalyst Activation cluster_cycle Catalytic Cycle cluster_substrates Reagents cluster_side_reactions Side Reactions Precatalyst XPhos Pd G2 (Air-Stable Pd(II)) ActiveCatalyst "LPd(0)" (Active Catalyst) Precatalyst->ActiveCatalyst Reductive Elimination Base Base (e.g., K₃PO₄) OxAdd Oxidative Addition (LPd(II) Complex) ActiveCatalyst->OxAdd R¹-X Transmetal Transmetalation OxAdd->Transmetal R²-M Debromination Hydrodebromination (Pyrazine-H) OxAdd->Debromination RedElim Reductive Elimination Transmetal->RedElim RedElim->ActiveCatalyst Product Coupled Product RedElim->Product R¹-R² ArylHalide Pyrazine-Br (R¹-X) Decarboxylation Decarboxylation ArylHalide->Decarboxylation High Temp. CouplingPartner R²-M (e.g., Ar-B(OH)₂) HydrideSource [H]⁻ Source (e.g., H₂O) HydrideSource->OxAdd

Caption: Catalyst activation and the catalytic cycle with potential side reactions.

Generalized Experimental Protocols

Safety Note: Always perform these reactions in a well-ventilated fume hood. Palladium catalysts and phosphine ligands should be handled with appropriate personal protective equipment. Solvents should be properly degassed, and reactions run under an inert atmosphere (Nitrogen or Argon).

Protocol 1: General Procedure for Suzuki-Miyaura Mono-Arylation

  • Reaction Setup: To an oven-dried Schlenk flask, add this compound (1.0 equiv.), the arylboronic acid (1.1-1.2 equiv.), and potassium phosphate (K₃PO₄, 2.0-3.0 equiv.).

  • Catalyst Addition: Add the palladium precatalyst (e.g., XPhos Pd G3, 1-3 mol%) and any additional ligand if required.

  • Inert Atmosphere: Seal the flask, then evacuate and backfill with an inert gas three times.[2]

  • Solvent Addition: Add degassed 1,4-dioxane and degassed water (typically a 5:1 to 10:1 ratio).

  • Reaction: Heat the mixture with stirring to 80-100 °C. Monitor the reaction progress by TLC or LC-MS.

  • Work-up: Upon completion, cool the reaction to room temperature. Dilute with ethyl acetate and water. Acidify the aqueous layer with 1M HCl to pH ~3-4 to protonate the carboxylic acid, then extract with ethyl acetate. The organic layers are combined, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure. The crude product is then purified by column chromatography.

Protocol 2: General Procedure for Buchwald-Hartwig Mono-Amination

  • Reaction Setup: To an oven-dried Schlenk flask, add this compound (1.0 equiv.), the amine (1.2-1.5 equiv.), and sodium tert-butoxide (NaOt-Bu, 1.5-2.0 equiv.). Note: Add the base last, as it is highly reactive.

  • Catalyst Addition: In a glovebox or under a positive flow of inert gas, add the palladium precatalyst (e.g., RuPhos Pd G3, 1-3 mol%).

  • Inert Atmosphere: Seal the flask, then evacuate and backfill with an inert gas three times.[24]

  • Solvent Addition: Add anhydrous, degassed toluene or 1,4-dioxane via syringe.

  • Reaction: Heat the mixture with stirring to 90-110 °C. Monitor the reaction progress by TLC or LC-MS.

  • Work-up: After cooling, carefully quench the reaction with a saturated aqueous solution of ammonium chloride. Extract the product with an organic solvent like ethyl acetate. The organic phase is washed with brine, dried over anhydrous sodium sulfate, and concentrated. The crude material is purified by column chromatography.

Part 4: Data Tables & Decision Workflow

Table 1: Recommended Starting Conditions for Mono-Functionalization
Reaction TypePalladium Source (mol%)Ligand (mol%)Base (equiv.)SolventTemp (°C)
Suzuki-Miyaura XPhos Pd G3 (2%)(none needed)K₃PO₄ (2.5)Dioxane/H₂O (10:1)80-100
Buchwald-Hartwig RuPhos Pd G3 (2%)(none needed)NaOt-Bu (1.5)Toluene90-110
Sonogashira (Cu-free) Pd₂(dba)₃ (2%)SPhos (4-5%)Cs₂CO₃ (2.0)Dioxane50-80

Note: These are starting points. Optimization is essential for each specific substrate combination.

Diagram: Troubleshooting Workflow for Low Yield

This flowchart provides a logical sequence of steps to diagnose and solve the common problem of low product yield.

Troubleshooting_Workflow Start Low Yield Observed Check_Catalyst Is the catalyst system optimal? Using a modern precatalyst? Start->Check_Catalyst Check_Side_Products Analyze crude reaction mixture. What are the main components? Start->Check_Side_Products Check_Conditions Are reaction conditions appropriate? (Temp, Time, Concentration) Start->Check_Conditions Catalyst_No No Check_Catalyst->Catalyst_No If using Pd(OAc)₂ or Pd₂(dba)₃ Debromination Mainly Debromination? Check_Side_Products->Debromination Decarboxylation Mainly Decarboxylation? Check_Side_Products->Decarboxylation No_Reaction Mainly Starting Material? Check_Side_Products->No_Reaction Conditions_No Unsure Check_Conditions->Conditions_No Switch_Precatalyst Action: Switch to a G2/G3 precatalyst (e.g., XPhos Pd G3). Catalyst_No->Switch_Precatalyst Action_Debrom Action: Lower temperature. Screen milder bases (K₃PO₄). Ensure anhydrous conditions. Debromination->Action_Debrom Action_Decarb Action: Lower temperature significantly. Use a non-nucleophilic, mild base. Decarboxylation->Action_Decarb Action_No_Rxn Action: Screen more electron-rich ligands (XPhos, RuPhos). Increase temperature cautiously. No_Reaction->Action_No_Rxn Action_Conditions Action: Screen temperature range (e.g., 80-120°C). Run a time course study. Conditions_No->Action_Conditions

Caption: A systematic workflow for troubleshooting low-yield reactions.

References

Validation & Comparative

A Researcher's Guide to the 1H NMR Spectrum of 3,6-Dibromopyrazine-2-carboxylic acid: A Comparative Analysis

Author: BenchChem Technical Support Team. Date: January 2026

For researchers and professionals in drug development, the precise structural elucidation of novel chemical entities is paramount. Nuclear Magnetic Resonance (NMR) spectroscopy, particularly proton (1H) NMR, stands as a cornerstone technique for this purpose. This guide provides an in-depth analysis of the 1H NMR spectrum of 3,6-Dibromopyrazine-2-carboxylic acid, a valuable building block in medicinal chemistry. By comparing its expected spectral features with those of related pyrazine derivatives, we offer a comprehensive reference for its characterization.

The Predicted 1H NMR Spectrum: A Singular Signal

The structure of this compound dictates a simple yet informative 1H NMR spectrum. The pyrazine ring contains only one proton at the C5 position. The bromine atoms at C3 and C6, along with the carboxylic acid group at C2, are all electron-withdrawing groups. This electronic environment significantly influences the chemical shift of the remaining C5 proton.

Key Spectral Features:

  • Chemical Shift (δ): The lone proton at the C5 position is expected to appear as a singlet in the downfield region of the spectrum, likely between δ 8.5 and 9.0 ppm . This significant downfield shift is a direct consequence of the deshielding effect of the two electronegative nitrogen atoms in the pyrazine ring, compounded by the electron-withdrawing nature of the two bromine atoms and the carboxylic acid group.[1][2][3]

  • Multiplicity: With no adjacent protons, the signal for the C5 proton will be a singlet .

  • Carboxylic Acid Proton: The proton of the carboxylic acid group (-COOH) will be observed as a broad singlet, typically in the region of δ 10-13 ppm .[4][5] Its broadness is due to hydrogen bonding and chemical exchange with residual water in the NMR solvent.[6] This signal can be confirmed by its disappearance upon the addition of a few drops of deuterium oxide (D₂O) to the NMR tube.

dot graph "" { graph [rankdir=LR, layout=neato, concentrate=true, nodesep=0.5, splines=ortho] node [shape=plaintext] edge [arrowhead=none]

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Molecular structure of this compound with key atoms highlighted.

Comparative Spectral Analysis

To appreciate the distinct spectral signature of this compound, a comparison with related, less substituted pyrazines is instructive.

CompoundStructureKey 1H NMR Signals (in DMSO-d6)Rationale for Differences
Pyrazine δ ~8.6 ppm (s, 4H)The four equivalent protons give a single sharp signal. This serves as a baseline for the chemical shift of pyrazine protons.[7][8]
2-Pyrazinecarboxylic acid δ ~8.8-9.2 ppm (m, 3H)The carboxylic acid group is electron-withdrawing, causing a downfield shift of all ring protons compared to pyrazine. The protons are no longer equivalent, leading to a more complex multiplet pattern.[9][10]
2,5-Dibromopyrazine δ ~8.7 ppm (s, 2H)The two bromine atoms are strongly electron-withdrawing, deshielding the two equivalent protons and shifting them downfield.[11][12][13][14]
This compound δ ~8.5-9.0 ppm (s, 1H)The combined electron-withdrawing effects of two bromine atoms and a carboxylic acid group lead to a significant downfield shift of the single remaining proton.

This comparative analysis underscores the predictable nature of substituent effects in 1H NMR spectroscopy. The progressive downfield shift with the addition of electron-withdrawing groups is a key takeaway for researchers working with substituted heteroaromatic systems.

Experimental Protocol for 1H NMR Spectrum Acquisition

To obtain a high-quality 1H NMR spectrum of this compound, the following protocol is recommended:

1. Sample Preparation:

  • Accurately weigh 5-10 mg of this compound.

  • Dissolve the sample in approximately 0.6-0.7 mL of a deuterated solvent, such as DMSO-d6 or CDCl3, in a clean, dry NMR tube. DMSO-d6 is often preferred for carboxylic acids due to its ability to solubilize polar compounds and shift the residual water peak away from the region of interest.

  • Add a small amount of an internal standard, such as tetramethylsilane (TMS), if quantitative analysis is required. For routine characterization, the residual solvent peak can be used for referencing (DMSO-d6 at δ 2.50 ppm).[1]

2. NMR Instrument Parameters (for a 400 MHz spectrometer):

  • Pulse Program: A standard one-pulse sequence (e.g., 'zg30').

  • Spectral Width: Approximately 16 ppm, centered around 8 ppm.

  • Acquisition Time: 2-4 seconds.

  • Relaxation Delay: 5 seconds to ensure full relaxation of the carboxylic acid proton.

  • Number of Scans: 16 to 64 scans, depending on the sample concentration, to achieve an adequate signal-to-noise ratio.

  • Temperature: 298 K (25 °C).

3. Data Processing:

  • Apply Fourier transformation to the acquired Free Induction Decay (FID).

  • Phase correct the resulting spectrum to obtain pure absorption peaks.

  • Perform baseline correction to ensure a flat baseline.

  • Calibrate the chemical shift axis using the internal standard or the residual solvent peak.

  • Integrate the signals to determine the relative number of protons.

dot graph "" { graph [rankdir=TB, splines=ortho] node [shape=box, style=filled, fillcolor="#F1F3F4", fontcolor="#202124"]; edge [color="#4285F4"];

}

A streamlined workflow for the acquisition and analysis of the 1H NMR spectrum.

Conclusion

The 1H NMR spectrum of this compound is characterized by a single, downfield-shifted singlet for the pyrazine proton and a broad singlet for the carboxylic acid proton. This straightforward spectral signature, when understood in the context of substituent effects and compared with related compounds, provides unambiguous confirmation of its chemical structure. The detailed protocol provided herein will enable researchers to confidently acquire and interpret the NMR data for this important synthetic intermediate, facilitating its use in the development of novel therapeutics.

References

Navigating the Spectroscopic Landscape: A Comparative Guide to the ¹³C NMR of 3,6-Dibromopyrazine-2-carboxylic Acid

Author: BenchChem Technical Support Team. Date: January 2026

In the intricate world of drug discovery and materials science, the precise characterization of novel heterocyclic compounds is paramount. 3,6-Dibromopyrazine-2-carboxylic acid stands as a key intermediate, its structural integrity underpinning the efficacy and safety of downstream products. This guide provides an in-depth analysis of its ¹³C Nuclear Magnetic Resonance (NMR) spectral data, offering a predictive framework and a comparative study with structurally related analogs. By understanding the electronic nuances imparted by its substituent groups, researchers can accelerate their development pipelines with greater confidence.

Predicted ¹³C NMR Spectral Data for this compound

Due to the absence of publicly available experimental ¹³C NMR data for this compound, this guide presents a robust prediction based on established NMR principles and extensive data from analogous compounds. The predicted chemical shifts (δ) are summarized in Table 1. These values are calculated considering the additive effects of the bromine and carboxylic acid substituents on the pyrazine ring.

Table 1: Predicted ¹³C NMR Chemical Shifts (δ, ppm) for this compound (in DMSO-d₆)

Carbon AtomPredicted Chemical Shift (δ, ppm)Rationale
C-2145 - 150Attached to the electron-withdrawing carboxylic acid group and a nitrogen atom, leading to a downfield shift.
C-3138 - 143Directly bonded to a bromine atom, which has a significant deshielding effect.[1][2][3] The proximity to the carboxylic acid group further contributes to the downfield shift.
C-5148 - 153Flanked by a nitrogen atom and a bromine-substituted carbon, resulting in a notable downfield shift.
C-6135 - 140Directly attached to a bromine atom, causing a downfield shift.[1][2][3]
-COOH165 - 170The carbonyl carbon of the carboxylic acid group characteristically appears in this downfield region.[4][5]

Comparative Analysis with Structurally Related Pyrazine Derivatives

To substantiate our predictions, a comparative analysis with experimentally determined ¹³C NMR data of related pyrazine derivatives is essential. This comparison highlights the influence of bromine and carboxylic acid functional groups on the chemical shifts of the pyrazine core.

Table 2: Experimental ¹³C NMR Data for Selected Pyrazine Derivatives

CompoundC-2 (ppm)C-3 (ppm)C-5 (ppm)C-6 (ppm)Other Carbons (ppm)Source
N-methylpyrazine-2-carboxamide163.91143.14142.29156.9026.03 (-CH₃)[6]
3-amino-N-methylpyrazine-2-carboxamide166.6155.9126.7146.525.9 (-CH₃)
2-Hydroxy-5-methylpyrazine (Predicted)155 - 160125 - 130140 - 145130 - 13520 - 25 (-CH₃)[7]

The data in Table 2 reveals key trends. The presence of an amide group at C-2 in N-methylpyrazine-2-carboxamide results in a significant downfield shift for C-2 (163.91 ppm).[6] The introduction of an amino group at C-3, as seen in 3-amino-N-methylpyrazine-2-carboxamide, dramatically shifts C-3 downfield to 155.9 ppm. These observations support our prediction of significant downfield shifts for the substituted carbons in this compound. The electron-withdrawing nature of the bromine atoms and the carboxylic acid group is expected to have a pronounced deshielding effect on the pyrazine ring carbons.[3][8]

Experimental Protocol for ¹³C NMR Spectroscopy

To validate the predicted data, the following experimental protocol is recommended for acquiring the ¹³C NMR spectrum of this compound.

I. Sample Preparation
  • Sample Weighing: Accurately weigh approximately 20-30 mg of high-purity this compound.

  • Solvent Selection: Due to the presence of the carboxylic acid group, a polar aprotic solvent is recommended. Deuterated dimethyl sulfoxide (DMSO-d₆) is an excellent choice as it will solubilize the compound and its deuterium signal can be used for locking the spectrometer's magnetic field.

  • Dissolution: Dissolve the sample in approximately 0.7 mL of DMSO-d₆ in a standard 5 mm NMR tube.

  • Homogenization: Gently vortex the NMR tube to ensure a homogeneous solution.

II. NMR Instrument Setup and Acquisition
  • Spectrometer: Utilize a 400 MHz or higher field NMR spectrometer for optimal resolution and sensitivity.

  • Probe Tuning: Tune and match the NMR probe for the ¹³C frequency.

  • Locking and Shimming: Lock the spectrometer on the deuterium signal of DMSO-d₆. Perform automated or manual shimming to optimize the magnetic field homogeneity.

  • Acquisition Parameters:

    • Pulse Program: A standard proton-decoupled single-pulse experiment (e.g., 'zgpg30').

    • Spectral Width: Approximately 250 ppm, centered around 125 ppm.

    • Acquisition Time: 1-2 seconds.

    • Relaxation Delay (d1): 2-5 seconds. A longer delay is crucial for quantitative analysis of quaternary carbons.

    • Number of Scans: 2048-8192 scans, or more, may be necessary to achieve an adequate signal-to-noise ratio due to the low natural abundance of ¹³C and the presence of quaternary carbons.

    • Temperature: 298 K.

III. Data Processing
  • Fourier Transform: Apply an exponential multiplication with a line broadening factor of 1-2 Hz to the Free Induction Decay (FID) before Fourier transformation.

  • Phasing and Baseline Correction: Manually phase the spectrum and apply a baseline correction to obtain a flat baseline.

  • Referencing: Reference the spectrum to the solvent peak of DMSO-d₆ (δ ≈ 39.52 ppm) and recalculate the chemical shifts relative to tetramethylsilane (TMS) at 0 ppm.

Logical Workflow for Spectral Analysis

The following diagram illustrates the logical workflow from sample preparation to the final interpretation of the ¹³C NMR spectrum.

G cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Processing cluster_interp Interpretation weigh Weigh Sample dissolve Dissolve in DMSO-d6 weigh->dissolve setup Instrument Setup (400+ MHz) dissolve->setup acquire Acquire FID (zgpg30) setup->acquire ft Fourier Transform acquire->ft phase Phase & Baseline Correction ft->phase ref Reference to TMS phase->ref assign Assign Peaks ref->assign compare Compare with Predictions & Analogs assign->compare

References

A Comparative Guide to the Mass Spectrometry Analysis of 3,6-Dibromopyrazine-2-carboxylic Acid

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Analytical Challenge of 3,6-Dibromopyrazine-2-carboxylic Acid

This compound, with the molecular formula C₅H₂Br₂N₂O₂ and a molecular weight of approximately 281.89 g/mol , is a halogenated heterocyclic compound of interest in pharmaceutical and materials science research.[1] Its structure, featuring a pyrazine ring, a carboxylic acid group, and two bromine atoms, presents a unique set of challenges and opportunities for mass spectrometric analysis. The presence of the bromine atoms provides a distinct isotopic signature, aiding in identification, while the carboxylic acid and pyrazine nitrogen atoms offer sites for protonation or deprotonation, influencing the choice of ionization technique.

This guide will compare and contrast the most effective mass spectrometry techniques for the characterization and quantification of this molecule, with a focus on providing practical, data-driven insights for researchers.

Strategic Selection of Ionization Techniques: ESI vs. APCI

The choice of ionization source is paramount for achieving optimal sensitivity and generating informative mass spectra. For this compound, the primary candidates are Electrospray Ionization (ESI) and Atmospheric Pressure Chemical Ionization (APCI).

Electrospray Ionization (ESI): The Preferred Method for Polar Analytes

ESI is a soft ionization technique that is particularly well-suited for polar, thermally labile, and high-molecular-weight compounds.[2] Given that this compound possesses a polar carboxylic acid group, ESI is a logical starting point for its analysis.

  • Mechanism of Ionization: In ESI, a high voltage is applied to a liquid sample, creating an aerosol of charged droplets. As the solvent evaporates, the charge density on the droplets increases, eventually leading to the ejection of gas-phase ions. For carboxylic acids, ESI can be performed in either positive or negative ion mode.

    • Negative Ion Mode (-ESI): This is often the preferred mode for carboxylic acids as they readily deprotonate to form [M-H]⁻ ions.[3] This process is generally efficient and results in a strong signal for the molecular ion.

    • Positive Ion Mode (+ESI): While less common for acidic compounds, protonation of the pyrazine nitrogen atoms can occur, leading to the formation of [M+H]⁺ ions. The efficiency of this process can be enhanced by the use of an acidic mobile phase.

  • Advantages for this compound:

    • High Sensitivity for Polar Groups: The carboxylic acid moiety makes the molecule amenable to ionization by ESI.

    • Soft Ionization: ESI typically results in minimal fragmentation in the source, providing a clear molecular ion peak which is crucial for molecular weight confirmation.

    • Compatibility with Liquid Chromatography (LC): ESI is seamlessly integrated with modern LC systems, allowing for the separation of the analyte from complex matrices prior to detection.[4][5]

  • Potential Challenges:

    • Ion Suppression: The presence of salts or other non-volatile components in the sample or mobile phase can interfere with the ionization process, leading to reduced sensitivity.

    • Solvent Effects: The choice of solvent can significantly impact ionization efficiency.

Atmospheric Pressure Chemical Ionization (APCI): An Alternative for Less Polar and Thermally Stable Compounds

APCI is another soft ionization technique that is often complementary to ESI. It is particularly effective for less polar, volatile, and thermally stable compounds with molecular weights typically below 1500 Da.[2]

  • Mechanism of Ionization: In APCI, the sample is vaporized in a heated nebulizer. A corona discharge then ionizes the solvent molecules, which in turn ionize the analyte molecules through gas-phase reactions (proton transfer or charge exchange).[6][7]

  • Applicability to this compound:

    • Thermal Stability: The aromatic nature of the pyrazine ring suggests that the molecule may possess sufficient thermal stability for APCI.

    • Reduced Polarity: While the carboxylic acid group is polar, the overall molecule has significant non-polar character due to the dibrominated pyrazine ring. This makes it a potential candidate for APCI.

  • Advantages over ESI in Specific Scenarios:

    • Tolerance to Less Pure Samples: APCI can be less susceptible to ion suppression from non-volatile matrix components compared to ESI.

    • Compatibility with Normal-Phase Chromatography: For separations where normal-phase LC is preferred, APCI can be a more suitable interface than ESI.

Head-to-Head Comparison: ESI vs. APCI for this compound
FeatureElectrospray Ionization (ESI)Atmospheric Pressure Chemical Ionization (APCI)
Analyte Polarity Ideal for polar compounds.Suitable for low to medium polarity compounds.[2]
Thermal Stability Suitable for thermally labile compounds.Requires thermal stability.[6]
Ionization Mode Efficient in both positive and negative modes.Primarily positive ion mode, but negative mode is possible.
Fragmentation Minimal in-source fragmentation (soft ionization).Generally soft, but can induce more fragmentation than ESI.
Matrix Effects More susceptible to ion suppression.Less susceptible to ion suppression.
Flow Rate Compatibility Optimal at lower flow rates.Compatible with higher flow rates.

Recommendation: For initial analysis of this compound, ESI in negative ion mode is the recommended starting point due to the presence of the acidic carboxylic acid group. However, if sensitivity is low or if the analysis is performed in a complex matrix, APCI should be investigated as a viable alternative.

Understanding the Fragmentation Pattern: A Predictive Approach

As of the writing of this guide, a publicly available experimental mass spectrum for this compound is not readily accessible. Therefore, a predicted fragmentation pattern is presented based on the known fragmentation of analogous structures, including halogenated aromatics, carboxylic acids, and N-heterocyclic compounds.[8][9][10]

The characteristic isotopic pattern of bromine (approximately 1:1 ratio of ⁷⁹Br and ⁸¹Br) will be a key feature in the mass spectrum, with the molecular ion appearing as a triplet (for two bromine atoms) with a characteristic M, M+2, and M+4 pattern.[11]

Predicted Fragmentation Pathways (Electron Ionization - for structural elucidation):

Key Predicted Fragments:

m/z (Nominal)Proposed FragmentFragmentation Pathway
280/282/284[M]⁺˙ (Molecular Ion)Electron Ionization
235/237/239[M-COOH]⁺ Loss of the carboxyl group as a radical.
201/203[M-Br]⁺ Loss of a bromine radical.
199/201/203[M-HBr]⁺˙ Elimination of hydrogen bromide.
156/158[M-COOH-Br]⁺ Sequential loss of a carboxyl group and a bromine radical.

Tandem Mass Spectrometry (MS/MS) Fragmentation (ESI):

In a tandem MS experiment (e.g., using a triple quadrupole or Q-TOF instrument), the [M-H]⁻ ion (m/z 279/281/283) would be selected as the precursor ion. Collision-induced dissociation (CID) would likely lead to the following product ions:

Recommended Analytical Workflow: LC-MS/MS

For the sensitive and selective quantification of this compound in complex matrices, a liquid chromatography-tandem mass spectrometry (LC-MS/MS) method is recommended.

Experimental Protocol: LC-MS/MS Method

1. Sample Preparation:

  • For simple matrices (e.g., reaction mixtures), dilute the sample in the initial mobile phase.

  • For complex matrices (e.g., biological fluids, environmental samples), a solid-phase extraction (SPE) or liquid-liquid extraction (LLE) may be necessary to remove interfering substances.

  • Filter all samples through a 0.22 µm filter before injection.

2. Liquid Chromatography Conditions:

  • Column: A reversed-phase C18 column (e.g., 100 mm x 2.1 mm, 1.8 µm particle size) is a good starting point.

  • Mobile Phase A: Water with 0.1% formic acid.

  • Mobile Phase B: Acetonitrile with 0.1% formic acid.

  • Gradient: A typical gradient would start at 5-10% B, ramp to 95% B over several minutes, hold, and then return to initial conditions for equilibration. The exact gradient should be optimized for the specific application.

  • Flow Rate: 0.3 - 0.5 mL/min.

  • Column Temperature: 40 °C.

3. Mass Spectrometry Conditions:

  • Ionization Source: Electrospray Ionization (ESI) in negative ion mode.

  • Scan Type: Multiple Reaction Monitoring (MRM) for quantification.

  • Precursor Ion: m/z 279.8 (corresponding to [C₅HBr₂N₂O₂ - H]⁻ for the ⁷⁹Br isotope).

  • Product Ions: Monitor at least two product ions for confirmation (e.g., m/z 235.9 from loss of CO₂ and m/z 200.9 from loss of Br). The collision energy for each transition must be optimized.

  • Source Parameters: Optimize capillary voltage, source temperature, and gas flows for maximum signal intensity.

Alternative Analytical Approaches

While LC-MS is the gold standard for this type of analysis, other techniques can provide complementary information.

  • Gas Chromatography-Mass Spectrometry (GC-MS): Due to the low volatility of the carboxylic acid, derivatization (e.g., esterification) would be required prior to GC-MS analysis. This adds a sample preparation step but can be a highly sensitive method.

  • High-Resolution Mass Spectrometry (HRMS): Using instruments like a Q-TOF or Orbitrap allows for accurate mass measurements, which can confirm the elemental composition of the parent and fragment ions, increasing confidence in identification.

Conclusion

The mass spectrometric analysis of this compound is most effectively approached using LC-ESI-MS/MS in negative ion mode. This method provides the sensitivity, selectivity, and structural information required for both qualitative and quantitative analysis in complex matrices. While APCI offers a viable alternative, particularly in cases of low ESI efficiency or significant matrix effects, ESI is the recommended initial approach. A thorough understanding of the predicted fragmentation patterns, guided by the principles outlined in this guide, will enable researchers to develop and validate robust and reliable analytical methods for this and structurally related compounds.

References

A Comparative Guide to the Reactivity of 3,6-Dibromo- and 3,6-Dichloropyrazine-2-carboxylic Acid for Pharmaceutical Development

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

Pyrazine derivatives are a cornerstone in medicinal chemistry, forming the structural core of numerous therapeutic agents.[1] Among these, halogenated pyrazines are particularly valuable as versatile intermediates, enabling the construction of complex molecular architectures through various cross-coupling and substitution reactions. This guide provides a detailed comparative analysis of the reactivity of two key building blocks: 3,6-dibromopyrazine-2-carboxylic acid and 3,6-dichloropyrazine-2-carboxylic acid. Understanding the nuanced differences in their chemical behavior is paramount for researchers and drug development professionals aiming to optimize synthetic routes and accelerate the discovery of new chemical entities.

The reactivity of these compounds is fundamentally governed by the electron-deficient nature of the pyrazine ring, which is further influenced by the electron-withdrawing effects of the halogen and carboxylic acid substituents.[2] This guide will delve into the principles of transition metal-catalyzed cross-coupling reactions and nucleophilic aromatic substitution (SNAr), providing experimental insights and protocols to aid in the strategic selection and application of these important synthons.

The Underlying Principles: Electronic and Steric Effects

The reactivity of haloarenes and haloheteroarenes is a delicate balance of inductive and resonance effects. Halogens are electronegative, withdrawing electron density from the aromatic ring through the sigma bonds (inductive effect), which deactivates the ring toward electrophilic attack but activates it for nucleophilic attack.[3][4][5] Conversely, the lone pairs on the halogens can participate in resonance, donating electron density back to the ring.[3][4]

In the context of 3,6-dihalopyrazine-2-carboxylic acids, the pyrazine ring itself is inherently electron-poor due to the two nitrogen atoms. The addition of two halogens and a carboxylic acid group further enhances this electron deficiency, making the ring highly susceptible to nucleophilic attack.[6][7] The primary difference in reactivity between the bromo and chloro derivatives stems from the distinct properties of bromine and chlorine.

  • Bond Strength: The C-Br bond is weaker than the C-Cl bond. This is a critical factor in reactions where the carbon-halogen bond is cleaved, such as in the oxidative addition step of many cross-coupling reactions.

  • Electronegativity and Polarizability: Chlorine is more electronegative than bromine, leading to a stronger inductive effect. Bromine, being larger and having more diffuse orbitals, is more polarizable.

These fundamental differences translate into distinct reactivity profiles, particularly in palladium-catalyzed cross-coupling reactions and nucleophilic aromatic substitution.

Comparative Reactivity in Key Transformations

Palladium-Catalyzed Cross-Coupling Reactions (e.g., Suzuki-Miyaura Coupling)

The Suzuki-Miyaura coupling is a powerful and widely used method for the formation of C-C bonds, particularly in the synthesis of biaryl and heteroaryl compounds, which are prevalent in pharmaceuticals.[8][9][10] The general mechanism involves the oxidative addition of a palladium(0) catalyst to the carbon-halogen bond, followed by transmetalation with a boronic acid or ester, and reductive elimination to yield the coupled product and regenerate the catalyst.

The key differentiating step for our two compounds is the initial oxidative addition. Due to the weaker C-Br bond, This compound generally exhibits higher reactivity in Suzuki-Miyaura coupling reactions compared to its dichloro counterpart . This often translates to milder reaction conditions, lower catalyst loadings, and higher yields.

Data Presentation: Suzuki-Miyaura Coupling Reactivity

FeatureThis compound3,6-Dichloropyrazine-2-carboxylic AcidRationale
Relative Reactivity HigherLowerThe C-Br bond is weaker and more readily undergoes oxidative addition with the Pd(0) catalyst.
Typical Reaction Temp. Room Temperature to moderate heating (e.g., 80°C)Often requires higher temperatures (e.g., >100°C)Higher energy is needed to cleave the stronger C-Cl bond.
Catalyst Loading Can often be achieved with lower catalyst loadings (e.g., 1-5 mol%)May require higher catalyst loadings or more specialized, highly active catalyst systems.To overcome the higher activation energy of C-Cl bond cleavage.
Ligand Choice A wide range of phosphine ligands are effective.Often requires bulky, electron-rich phosphine ligands (e.g., Buchwald ligands) to promote oxidative addition.These ligands stabilize the Pd(0) species and facilitate the difficult oxidative addition step.

Experimental Protocol: Representative Suzuki-Miyaura Coupling

This protocol provides a general procedure for a Suzuki-Miyaura coupling reaction. Optimization of the base, solvent, and temperature may be necessary for specific substrates.

Suzuki_Workflow cluster_prep Reaction Setup cluster_reaction Reaction Execution cluster_workup Work-up and Purification start Combine dihalopyrazine, boronic acid, base, and solvent in a reaction vessel. purge Purge with an inert gas (e.g., Argon or Nitrogen). start->purge add_cat Add Pd catalyst and ligand. purge->add_cat heat Heat the mixture to the desired temperature with stirring. add_cat->heat monitor Monitor reaction progress by TLC or LC-MS. heat->monitor cool Cool to room temperature and dilute with solvent (e.g., Ethyl Acetate). monitor->cool wash Wash with water and brine. cool->wash dry Dry the organic layer over Na2SO4 or MgSO4. wash->dry concentrate Concentrate under reduced pressure. dry->concentrate purify Purify the crude product by column chromatography. concentrate->purify

Caption: General workflow for a Suzuki-Miyaura cross-coupling reaction.

Methodology:

  • To a reaction vessel, add 3,6-dihalopyrazine-2-carboxylic acid (1.0 equiv.), arylboronic acid (1.2-1.5 equiv.), and a base (e.g., K₂CO₃, Cs₂CO₃, 2-3 equiv.).

  • Add a suitable solvent system (e.g., dioxane/water, DME/water, or toluene/ethanol/water).

  • De-gas the mixture by bubbling argon or nitrogen through the solution for 15-20 minutes.

  • Add the palladium catalyst (e.g., Pd(PPh₃)₄, PdCl₂(dppf), 1-5 mol%) and ligand if necessary.

  • Heat the reaction mixture to the appropriate temperature (e.g., 80-110°C) and stir until the starting material is consumed as monitored by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature, dilute with an organic solvent like ethyl acetate, and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the residue by silica gel column chromatography to obtain the desired product.

Nucleophilic Aromatic Substitution (SNAr)

SNAr reactions are another cornerstone of heterocyclic chemistry, allowing for the introduction of a wide range of nucleophiles (e.g., amines, alcohols, thiols) onto the aromatic ring.[6][7][11] The reaction proceeds via a two-step addition-elimination mechanism, forming a resonance-stabilized intermediate known as a Meisenheimer complex.[6][11]

The rate of an SNAr reaction is influenced by:

  • The electrophilicity of the aromatic ring.

  • The nature of the leaving group.

  • The strength of the nucleophile.

In this case, the reactivity order is often the reverse of that seen in cross-coupling. 3,6-Dichloropyrazine-2-carboxylic acid is generally more reactive in SNAr reactions than the dibromo analogue . This is because the rate-determining step is typically the initial attack of the nucleophile on the aromatic ring to form the Meisenheimer complex. The greater electronegativity of chlorine enhances the electrophilicity of the carbon atom to which it is attached, making it more susceptible to nucleophilic attack.

Data Presentation: SNAr Reactivity

Feature3,6-Dichloropyrazine-2-carboxylic AcidThis compoundRationale
Relative Reactivity HigherLowerChlorine's higher electronegativity makes the carbon center more electrophilic and susceptible to nucleophilic attack.
Typical Reaction Temp. Can proceed at lower temperatures.May require more forcing conditions (higher temperatures or stronger bases).The initial nucleophilic attack is the rate-determining step, which is favored by the more electron-deficient chloro-substituted ring.
Side Reactions Generally cleaner reactions.More prone to side reactions like benzyne formation under strongly basic conditions.Bromine is a better leaving group in elimination reactions that can lead to benzyne intermediates.

Experimental Protocol: Representative SNAr Reaction with an Amine

This protocol outlines a general procedure for the reaction of a dihalopyrazine with an amine nucleophile.

SNAr_Workflow cluster_prep Reaction Setup cluster_reaction Reaction Execution cluster_workup Work-up and Purification start Dissolve dihalopyrazine and amine in a polar aprotic solvent (e.g., DMSO, DMF). add_base Add a non-nucleophilic base (e.g., DIPEA, K2CO3). start->add_base heat Heat the mixture to the desired temperature. add_base->heat monitor Monitor reaction progress by TLC or LC-MS. heat->monitor cool Cool to room temperature and pour into water. monitor->cool extract Extract the product with an organic solvent. cool->extract wash Wash the organic layer with water and brine. extract->wash dry Dry the organic layer and concentrate. wash->dry purify Purify the crude product by chromatography or recrystallization. dry->purify

Caption: General workflow for a nucleophilic aromatic substitution (SNAr) reaction.

Methodology:

  • In a reaction vessel, dissolve the 3,6-dihalopyrazine-2-carboxylic acid (1.0 equiv.) and the amine nucleophile (1.1-2.0 equiv.) in a polar aprotic solvent such as DMSO or DMF.

  • Add a base, such as diisopropylethylamine (DIPEA) or potassium carbonate (K₂CO₃) (2-3 equiv.), to act as a proton scavenger.

  • Heat the reaction mixture to a temperature typically ranging from 80°C to 150°C.

  • Monitor the reaction by TLC or LC-MS until the starting material is consumed.

  • After completion, cool the reaction mixture and pour it into ice-water.

  • If a precipitate forms, it can be collected by filtration. Otherwise, extract the aqueous mixture with an appropriate organic solvent (e.g., ethyl acetate, DCM).

  • Wash the combined organic layers with water and brine, then dry over anhydrous sodium sulfate.

  • Filter and concentrate the solvent under reduced pressure.

  • Purify the crude product by silica gel chromatography or recrystallization.

Conclusion and Strategic Recommendations

The choice between this compound and 3,6-dichloropyrazine-2-carboxylic acid is a strategic one that should be dictated by the desired chemical transformation.

  • For transition metal-catalyzed cross-coupling reactions (e.g., Suzuki, Sonogashira, Buchwald-Hartwig), this compound is the preferred substrate. Its higher reactivity, stemming from the weaker C-Br bond, allows for milder reaction conditions and greater synthetic efficiency.

  • For nucleophilic aromatic substitution (SNAr) reactions, 3,6-dichloropyrazine-2-carboxylic acid is generally the more reactive and advantageous choice. The enhanced electrophilicity of the carbon center due to the more electronegative chlorine atom facilitates the key nucleophilic attack step.

By understanding these fundamental principles of reactivity, researchers and drug development professionals can make informed decisions in the design and execution of synthetic routes, ultimately leading to more efficient and successful development of novel pyrazine-based therapeutics.

References

Navigating the Bioactive Landscape of Dihalogenated Pyrazine-2-Carboxylic Acid Derivatives: A Comparative Guide

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

The pyrazine ring is a privileged scaffold in medicinal chemistry, forming the core of numerous biologically active compounds.[1] Among these, derivatives of pyrazine-2-carboxylic acid have garnered significant attention for their diverse pharmacological activities, including antimycobacterial, antifungal, and anticancer properties.[2][3] This guide focuses on the biological potential of 3,6-dihalogenated pyrazine-2-carboxylic acid derivatives, with a particular emphasis on the 3,6-dibromo scaffold. While direct experimental data on the biological activities of 3,6-dibromopyrazine-2-carboxylic acid derivatives are not extensively available in peer-reviewed literature, a comparative analysis of structurally related halogenated pyrazine-2-carboxamides provides valuable insights into their potential as therapeutic agents. This guide will synthesize the available data on these analogs to build a comprehensive overview of their structure-activity relationships (SAR), experimental validation, and future potential.

The this compound Scaffold: A Versatile Building Block

This compound is a commercially available building block, offering a unique starting point for the synthesis of novel derivatives.[4] The presence of two bromine atoms at positions 3 and 6 provides opportunities for diverse chemical modifications, such as cross-coupling reactions or nucleophilic substitutions, allowing for the exploration of a wide chemical space. The carboxylic acid moiety serves as a convenient handle for the introduction of various amide, ester, or other functional groups, further enabling the fine-tuning of physicochemical and pharmacological properties.

Comparative Biological Activities of Halogenated Pyrazine-2-Carboxamides

While specific data for 3,6-dibromo derivatives is limited, extensive research on other halogenated pyrazine-2-carboxamides, particularly chloro-substituted analogs, offers a strong foundation for understanding their biological potential. The primary activities reported for this class of compounds are antimycobacterial, antifungal, and kinase inhibition.

Antimycobacterial Activity

Pyrazinamide, a derivative of pyrazine-2-carboxamide, is a first-line drug for the treatment of tuberculosis.[5] This has spurred extensive research into other pyrazine-2-carboxamide derivatives as potential antimycobacterial agents. Halogenation of the pyrazine ring has been shown to significantly influence this activity.

A study on substituted pyrazinecarboxamides revealed that 5-tert-Butyl-6-chloro-N-(3-trifluoromethylphenyl)pyrazine-2-carboxamide exhibited potent activity against Mycobacterium tuberculosis H37Rv with a minimum inhibitory concentration (MIC) of 3.13 µg/mL.[3] Another investigation into N-benzylpyrazine-2-carboxamides demonstrated that 5-tert-butyl-6-chloro-N-(4-methoxybenzyl)pyrazine-2-carboxamide had a MIC of 6.25 µg/mL against M. tuberculosis.[6] These findings suggest that a combination of halogen and other bulky substituents on the pyrazine ring can lead to potent antimycobacterial compounds.

Table 1: Comparative Antimycobacterial Activity of Halogenated Pyrazine-2-Carboxamides against M. tuberculosis

CompoundStructureMIC (µg/mL)Reference
5-tert-Butyl-6-chloro-N-(3-trifluoromethylphenyl)pyrazine-2-carboxamide5-tert-Butyl, 6-Chloro, N-(3-trifluoromethylphenyl)3.13[3]
5-tert-Butyl-6-chloro-N-(4-methoxybenzyl)pyrazine-2-carboxamide5-tert-Butyl, 6-Chloro, N-(4-methoxybenzyl)6.25[6]
Pyrazinamide (Standard)Unsubstituted amide>100 (at neutral pH)[7]
Antifungal Activity

The antifungal potential of pyrazine carboxamides has also been explored. Research has shown that N-(3-trifluoromethylphenyl)pyrazine-2-carboxamide displayed the highest antifungal effect against Trichophyton mentagrophytes, with a MIC of 62.5 µmol/mL.[3] The presence of a halogenated substituent on the phenyl ring of the amide appears to be a key determinant of antifungal activity.

Table 2: Comparative Antifungal Activity of Pyrazine-2-Carboxamides

CompoundFungal StrainMIC (µmol/mL)Reference
N-(3-trifluoromethylphenyl)pyrazine-2-carboxamideTrichophyton mentagrophytes62.5[3]
Fluconazole (Standard)Candida albicans-[2]
Kinase Inhibitory Activity

Pyrazine-based compounds have emerged as a significant class of kinase inhibitors, with several approved drugs and clinical candidates.[8] The pyrazine scaffold can effectively mimic the hinge-binding region of ATP in the kinase domain. While specific dihalo-derivatives of pyrazine-2-carboxylic acid are not extensively documented as kinase inhibitors, the broader class of pyrazine derivatives shows significant promise. For instance, some pyrazine derivatives have been identified as potent inhibitors of protein kinases, which are crucial regulators in cancer cell signaling.[9] The electronic properties endowed by halogen atoms can influence the binding affinity and selectivity of these compounds for specific kinases.

Structure-Activity Relationship (SAR) Insights

Based on the available data for halogenated pyrazine-2-carboxamides, several SAR trends can be inferred, providing a predictive framework for the biological activity of 3,6-dibromo derivatives.

Caption: Conceptual Structure-Activity Relationship Diagram.

  • Halogenation at Positions 3 and 6: The presence of halogens, such as chlorine, at the 5 and 6 positions of the pyrazine ring has been shown to be beneficial for antimycobacterial activity. It is plausible that di-bromo substitution at the 3 and 6 positions would also confer potent biological activity, potentially through enhanced lipophilicity and favorable electronic interactions with biological targets.

  • Amide Substituent: The nature of the substituent on the amide nitrogen is critical for activity. Aromatic and heteroaromatic rings, often with electron-withdrawing groups like trifluoromethyl, are commonly found in active compounds. This suggests that these groups may be involved in key binding interactions with the target enzymes or receptors.

  • Lipophilicity: A correlation between lipophilicity and biological activity has been observed in some series of pyrazine-2-carboxamides. The introduction of two bromine atoms would significantly increase the lipophilicity of the molecule, which could enhance membrane permeability and target engagement, but may also impact solubility and metabolic stability.

Experimental Protocols

To facilitate further research in this area, this section provides detailed, step-by-step methodologies for the synthesis of N-substituted pyrazine-2-carboxamides and for assessing their antimycobacterial and antifungal activities.

General Synthesis of N-Substituted Pyrazine-2-carboxamides

Synthesis_Workflow start This compound step1 Thionyl Chloride (SOCl2) or Oxalyl Chloride start->step1 intermediate 3,6-Dibromopyrazine-2-carbonyl chloride step1->intermediate step2 Substituted Amine (R-NH2) Pyridine or other base intermediate->step2 product N-Substituted 3,6-Dibromopyrazine-2-carboxamide step2->product

Caption: General synthetic workflow for N-substituted pyrazine-2-carboxamides.

Step-by-Step Protocol:

  • Acid Chloride Formation: To a solution of this compound (1.0 eq) in an anhydrous solvent such as toluene or dichloromethane, add thionyl chloride (1.5-2.0 eq) or oxalyl chloride (1.5-2.0 eq) with a catalytic amount of dimethylformamide (DMF).[2][10]

  • Reflux the reaction mixture for 1-3 hours, monitoring the reaction progress by thin-layer chromatography (TLC).

  • Once the starting material is consumed, remove the excess thionyl chloride or oxalyl chloride and solvent under reduced pressure to obtain the crude acid chloride.

  • Amide Coupling: Dissolve the crude 3,6-dibromopyrazine-2-carbonyl chloride in an anhydrous solvent like dichloromethane or tetrahydrofuran (THF).

  • In a separate flask, dissolve the desired substituted amine (1.0-1.2 eq) and a base such as pyridine or triethylamine (1.5-2.0 eq) in the same anhydrous solvent.

  • Cool the amine solution to 0 °C and add the acid chloride solution dropwise with stirring.

  • Allow the reaction to warm to room temperature and stir for 2-12 hours, monitoring by TLC.

  • Work-up and Purification: Upon completion, quench the reaction with water and extract the product with an organic solvent (e.g., ethyl acetate).

  • Wash the organic layer sequentially with dilute acid (e.g., 1M HCl), saturated sodium bicarbonate solution, and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel or by recrystallization to afford the desired N-substituted 3,6-dibromopyrazine-2-carboxamide.[10]

In Vitro Antimycobacterial Activity Assay (Microplate Alamar Blue Assay)
  • Preparation of Mycobacterial Culture: Grow Mycobacterium tuberculosis H37Rv in Middlebrook 7H9 broth supplemented with 0.2% glycerol, 10% ADC (albumin-dextrose-catalase), and 0.05% Tween 80 to mid-log phase.

  • Compound Preparation: Prepare stock solutions of the test compounds in dimethyl sulfoxide (DMSO). Serially dilute the compounds in 7H9 broth in a 96-well microplate.

  • Inoculation: Adjust the turbidity of the mycobacterial culture to a McFarland standard of 1.0 and dilute 1:20 in 7H9 broth. Add the diluted culture to each well of the microplate containing the test compounds.

  • Incubation: Incubate the plates at 37 °C for 5-7 days.

  • Alamar Blue Addition: After incubation, add Alamar Blue reagent to each well.

  • Reading: Incubate for another 24 hours and then read the fluorescence (excitation 530 nm, emission 590 nm) or absorbance (570 nm and 600 nm).

  • MIC Determination: The minimum inhibitory concentration (MIC) is defined as the lowest concentration of the compound that prevents a color change from blue to pink (or a significant reduction in fluorescence).[3]

In Vitro Antifungal Susceptibility Testing (Broth Microdilution)
  • Preparation of Fungal Inoculum: Grow the fungal strain (e.g., Candida albicans, Aspergillus niger) on an appropriate agar medium. Prepare a suspension of fungal spores or cells in sterile saline and adjust the turbidity to a 0.5 McFarland standard.

  • Compound Preparation: Prepare serial dilutions of the test compounds in RPMI-1640 medium buffered with MOPS in a 96-well microplate.

  • Inoculation: Add the fungal inoculum to each well.

  • Incubation: Incubate the plates at 35 °C for 24-48 hours.

  • MIC Determination: The MIC is determined as the lowest concentration of the compound that causes a significant inhibition of fungal growth (e.g., ≥50% inhibition) compared to the drug-free control, as determined visually or by spectrophotometry.[2]

Conclusion and Future Directions

While the direct biological evaluation of this compound derivatives is a nascent area of research, the extensive studies on structurally related halogenated pyrazine-2-carboxamides provide a compelling rationale for their investigation. The available data strongly suggest that this class of compounds holds significant potential as antimycobacterial, antifungal, and kinase inhibitory agents. The 3,6-dibromo substitution pattern offers a unique opportunity to explore novel chemical space and potentially discover compounds with improved potency, selectivity, and pharmacokinetic properties.

Future research should focus on the systematic synthesis and biological screening of a library of 3,6-dibromopyrazine-2-carboxamide derivatives. A thorough investigation of their structure-activity relationships will be crucial for optimizing their therapeutic potential. Furthermore, elucidation of their mechanisms of action will provide a deeper understanding of their biological effects and guide the development of next-generation therapeutic agents based on this promising scaffold.

References

A Comparative Guide to the Synthetic Methodologies of Pyrazine Carboxylic Acids

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

Pyrazine carboxylic acids and their derivatives are a cornerstone in the development of pharmaceuticals, agrochemicals, and functional materials. Their rigid, planar structure and hydrogen bonding capabilities make them privileged scaffolds in medicinal chemistry. Notably, pyrazinamide, an analog of pyrazine carboxylic acid, remains a first-line treatment for tuberculosis, acting as a prodrug that is hydrolyzed in vivo to its active form, pyrazinoic acid.[1][2] The critical role of these compounds necessitates a deep understanding of their synthetic routes to enable the efficient and scalable production of diverse analogs for research and development.

This guide provides a comparative analysis of the most prevalent and effective synthetic methods for preparing pyrazine carboxylic acids. We will delve into the mechanistic underpinnings, substrate scope, and practical considerations of each technique, supported by experimental data and detailed protocols. This document is intended for researchers, scientists, and drug development professionals seeking to make informed decisions in the synthesis of these vital heterocyclic compounds.

I. Oxidation of Alkylpyrazines and Fused Systems

The oxidation of an alkyl group on the pyrazine ring is one of the most direct and classical methods for the synthesis of pyrazine carboxylic acids. This approach leverages the relative stability of the pyrazine ring to oxidative conditions, allowing for the selective transformation of a side chain.

A. Mechanism and Rationale

The oxidation of alkyl side chains, particularly methyl groups, is typically achieved using strong oxidizing agents such as potassium permanganate (KMnO₄). The reaction is thought to proceed through a free-radical mechanism at the benzylic-like position of the alkylpyrazine. The presence of the electron-withdrawing pyrazine ring activates the C-H bonds of the alkyl group, facilitating their oxidation.

B. Oxidation of Alkylpyrazines with Potassium Permanganate

This method is widely applicable for the conversion of methyl- or other alkylpyrazines to their corresponding carboxylic acids. The reaction conditions can be tuned to control the extent of oxidation, which is particularly relevant when multiple alkyl groups are present.

A notable example is the one-step oxidation of 2,5-dimethylpyrazine to 5-methylpyrazine-2-carboxylic acid. By carefully controlling the stoichiometry of KMnO₄, selective mono-oxidation can be achieved in high yields.[1]

C. Oxidation of Fused Systems: The Quinoxaline Route

A robust and high-yielding method for producing 2,3-pyrazinedicarboxylic acid involves the oxidative cleavage of the benzene ring of quinoxaline.[3][4][5] This method highlights the exceptional stability of the pyrazine ring compared to the benzene ring under strong oxidative conditions. The reaction proceeds smoothly with potassium permanganate in a hot aqueous solution.

Experimental Protocol: Synthesis of 2,3-Pyrazinedicarboxylic Acid from Quinoxaline[5]

Step 1: Synthesis of Quinoxaline

  • Dissolve 135 g (1.25 moles) of o-phenylenediamine in 2 L of water and heat to 70°C.

  • In a separate flask, dissolve 344 g (1.29 moles) of glyoxal-sodium bisulfite in 1.5 L of hot water (approx. 80°C).

  • With stirring, add the glyoxal-sodium bisulfite solution to the o-phenylenediamine solution. Let the mixture stand for 15 minutes, then cool to room temperature.

  • Add 500 g of sodium carbonate monohydrate. The quinoxaline will separate.

  • Extract the mixture with three 300-mL portions of ether. Dry the combined extracts over anhydrous magnesium sulfate, filter, and concentrate.

  • Distill the residue under reduced pressure. The fraction boiling at 108–112°C/12 mm is collected, yielding 138–147 g (85–90%) of quinoxaline.

Step 2: Oxidation to 2,3-Pyrazinedicarboxylic Acid

  • In a 12-L three-necked flask with a mechanical stirrer and reflux condenser, place 4 L of hot (approx. 90°C) water and 145 g (1.12 moles) of quinoxaline.

  • With rapid stirring, add a saturated aqueous solution of 1050 g (6.6 moles) of potassium permanganate through a dropping funnel at a rate that maintains gentle boiling (approx. 1.5 hours).

  • Cool the reaction mixture and filter to remove the manganese dioxide cake. Wash the cake with hot water.

  • Combine the filtrates and evaporate under reduced pressure to a volume of approximately 3 L.

  • Cautiously add 550 mL of 36% hydrochloric acid.

  • Cool the solution in an ice bath to precipitate the crude product. Filter and wash with cold water.

  • Recrystallize the crude product from acetone to yield 140–145 g (75–77%) of 2,3-pyrazinedicarboxylic acid.

G cluster_0 Quinoxaline Synthesis cluster_1 Oxidation cluster_2 Purification o-Phenylenediamine o-Phenylenediamine Quinoxaline Quinoxaline o-Phenylenediamine->Quinoxaline Condensation Glyoxal-sodium bisulfite Glyoxal-sodium bisulfite Glyoxal-sodium bisulfite->Quinoxaline Pyrazine-2,3-dicarboxylic acid Pyrazine-2,3-dicarboxylic acid Quinoxaline->Pyrazine-2,3-dicarboxylic acid Oxidation KMnO4 KMnO4 KMnO4->Pyrazine-2,3-dicarboxylic acid Crude Product Crude Product Pyrazine-2,3-dicarboxylic acid->Crude Product Acidification & Filtration Pure Product Pure Product Crude Product->Pure Product Recrystallization

Caption: Workflow for the synthesis of 2,3-pyrazinedicarboxylic acid.

II. Grignard Carboxylation of Halopyrazines

The reaction of a Grignard reagent with carbon dioxide is a classic and effective method for the formation of carboxylic acids. This method can be applied to the synthesis of pyrazine carboxylic acids starting from halopyrazines.

A. Mechanism and Rationale

The Grignard reagent, formed by the reaction of an organohalide with magnesium metal, is a potent nucleophile. The carbon-magnesium bond is highly polarized, rendering the carbon atom strongly nucleophilic. This nucleophilic carbon attacks the electrophilic carbon of carbon dioxide (dry ice), forming a magnesium carboxylate salt. Subsequent acidification protonates the carboxylate to yield the desired carboxylic acid.[6][7]

B. Applicability to Pyrazines

This method is particularly useful for introducing a carboxylic acid group at a specific position on the pyrazine ring, dictated by the position of the halogen atom on the starting material. Both chloro- and bromopyrazines can be used as precursors. The reaction must be carried out under strictly anhydrous conditions to prevent the quenching of the highly basic Grignard reagent by water.

Experimental Protocol: General Procedure for Grignard Carboxylation of a Halopyrazine

Step 1: Formation of the Grignard Reagent

  • Ensure all glassware is oven-dried and the reaction is assembled under an inert atmosphere (e.g., nitrogen or argon).

  • In a round-bottom flask equipped with a reflux condenser and a dropping funnel, place magnesium turnings (1.2 equivalents).

  • Add a small amount of anhydrous diethyl ether or THF to cover the magnesium.

  • Dissolve the halopyrazine (1.0 equivalent) in anhydrous ether or THF and add it to the dropping funnel.

  • Add a small portion of the halopyrazine solution to the magnesium. The reaction may need to be initiated by gentle warming or the addition of a small crystal of iodine.

  • Once the reaction has started (indicated by bubbling and a cloudy appearance), add the remaining halopyrazine solution dropwise at a rate that maintains a gentle reflux.

  • After the addition is complete, reflux the mixture for an additional 30-60 minutes to ensure complete formation of the Grignard reagent.

Step 2: Carboxylation and Work-up

  • Cool the Grignard reagent solution in an ice bath.

  • In a separate beaker, place an excess of crushed dry ice.

  • Slowly pour the Grignard solution onto the dry ice with vigorous stirring.

  • Allow the mixture to warm to room temperature, during which the excess CO₂ will sublime.

  • Add a dilute acid (e.g., 1 M HCl) to the reaction mixture to protonate the carboxylate and dissolve the magnesium salts.

  • Extract the aqueous layer with an organic solvent (e.g., diethyl ether or ethyl acetate).

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude pyrazine carboxylic acid.

  • Purify the product by recrystallization or column chromatography.

G cluster_0 Grignard Formation cluster_1 Carboxylation cluster_2 Work-up Halopyrazine Halopyrazine Pyrazinylmagnesium halide Pyrazinylmagnesium halide Halopyrazine->Pyrazinylmagnesium halide Anhydrous Ether/THF Mg Mg Mg->Pyrazinylmagnesium halide Magnesium Carboxylate Salt Magnesium Carboxylate Salt Pyrazinylmagnesium halide->Magnesium Carboxylate Salt Nucleophilic Attack CO2 (Dry Ice) CO2 (Dry Ice) CO2 (Dry Ice)->Magnesium Carboxylate Salt Pyrazine Carboxylic Acid Pyrazine Carboxylic Acid Magnesium Carboxylate Salt->Pyrazine Carboxylic Acid Protonation Acid (e.g., HCl) Acid (e.g., HCl) Acid (e.g., HCl)->Pyrazine Carboxylic Acid G Halopyrazine Halopyrazine Oxidative Addition Oxidative Addition Halopyrazine->Oxidative Addition Pd(0) Catalyst Pd(0) Catalyst Pd(0) Catalyst->Oxidative Addition CO Insertion CO Insertion Oxidative Addition->CO Insertion Pyrazinoyl-Pd(II) complex CO CO CO->CO Insertion Reductive Elimination Reductive Elimination CO Insertion->Reductive Elimination H2O H2O H2O->Reductive Elimination Reductive Elimination->Pd(0) Catalyst Catalyst Regeneration Pyrazine Carboxylic Acid Pyrazine Carboxylic Acid Reductive Elimination->Pyrazine Carboxylic Acid

References

A Senior Application Scientist's Guide to Purity Assessment of Halogenated Heterocycles

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Critical Role of Purity in Halogenated Heterocyclic APIs

Halogenated heterocyclic compounds form the structural core of a vast number of active pharmaceutical ingredients (APIs). The introduction of halogen atoms (F, Cl, Br, I) into a heterocyclic scaffold profoundly influences a molecule's physicochemical properties, including lipophilicity, metabolic stability, and binding affinity to biological targets. However, the same reactivity that makes these compounds synthetically versatile also presents significant challenges in controlling their purity.

Impurities, even at trace levels, can alter a drug's efficacy, introduce toxicity, or affect its stability.[1][2][3] Regulatory bodies like the U.S. Food and Drug Administration (FDA) and the International Council for Harmonisation (ICH) mandate rigorous impurity profiling to ensure drug safety and quality.[1][4][5][6] This guide provides a comparative analysis of the principal analytical techniques used for the purity assessment of halogenated heterocycles, offering field-proven insights into method selection, experimental design, and data interpretation for researchers, scientists, and drug development professionals.

The Analytical Workflow: A Strategic Approach to Purity Assessment

A robust purity assessment strategy is not a single measurement but a multi-faceted investigation. The goal is to detect, identify, and quantify all relevant impurities, including starting materials, by-products, intermediates, and degradation products. A typical workflow involves orthogonal methods to ensure a comprehensive profile.

Purity_Assessment_Workflow cluster_0 Phase 1: Initial Screening & Method Development cluster_1 Phase 2: Impurity Identification cluster_2 Phase 3: Quantification & Validation Start Drug Substance Sample HPLC_Screen HPLC-UV Screening (Primary Purity Check) Start->HPLC_Screen GC_Screen GC-FID/MS Screening (Volatiles & Residual Solvents) Start->GC_Screen NMR_Qual Qualitative NMR (Structural Confirmation) Start->NMR_Qual LCMS LC-MS/MS (Non-Volatile ID) HPLC_Screen->LCMS GCMS GC-MS (Volatile ID) GC_Screen->GCMS HPLC_Quant Validated HPLC-UV Method (Relative Purity) LCMS->HPLC_Quant GC_Quant Validated GC Method (Specific Impurities) GCMS->GC_Quant NMR_ID 2D NMR / LC-NMR (Definitive Structure) qNMR Quantitative NMR (qNMR) (Absolute Purity) NMR_ID->qNMR Isolation Preparative Chromatography (Impurity Isolation) Isolation->NMR_ID Report Final Purity Report & Specification Setting HPLC_Quant->Report qNMR->Report GC_Quant->Report

Figure 1: A generalized workflow for the comprehensive purity assessment of a new halogenated heterocyclic entity.

Chromatographic Techniques: The Workhorses of Separation

Chromatography is the cornerstone of impurity profiling, enabling the physical separation of the main compound from its impurities.[7][8]

High-Performance Liquid Chromatography (HPLC) and Ultra-High-Performance Liquid Chromatography (UHPLC)

Principle of Operation: HPLC separates compounds based on their differential partitioning between a liquid mobile phase and a solid stationary phase.[9] Reversed-phase (RP-HPLC), with its nonpolar stationary phase and polar mobile phase, is the most common mode, separating compounds primarily based on hydrophobicity.[9]

Expertise & Causality in Method Development: The choice of stationary phase is critical for halogenated heterocycles. While a standard C18 column is a universal starting point, the unique electronic properties of these molecules often necessitate alternative chemistries.[10]

  • Why a Phenyl-Hexyl or Biphenyl Phase? The π-π interactions offered by phenyl-based stationary phases provide alternative selectivity for aromatic heterocycles, often resolving impurities that co-elute on a C18 phase. The electron-rich phenyl rings can interact favorably with the electron-deficient rings of many halogenated heterocycles.

  • Why a Pentafluorophenyl (F5) Phase? The F5 phase is exceptionally useful for halogenated compounds. It offers a combination of hydrophobic, shape-selective, and dipole-dipole interactions. This can be particularly effective for separating positional isomers of halogenated heterocycles, a notoriously difficult analytical challenge.[10]

  • Mobile Phase Considerations: The mobile phase pH must be carefully controlled to be at least 1.5-2 pH units away from the pKa of any ionizable heterocycle to ensure consistent retention and peak shape.[10] The presence of halogens can increase the acidity of N-H protons in heterocycles like pyrroles or indoles, making pH control paramount.

Advantages:

  • Wide applicability to a broad range of polar, non-volatile, and thermally labile compounds.[11]

  • High resolution and sensitivity, especially with UV detectors.[7]

  • Robust and reproducible, making it the gold standard for quality control (QC) release testing.

Limitations:

  • Provides no definitive structural information on its own.

  • Some highly reactive halogenated compounds (e.g., certain acyl chlorides) may degrade on the column or in aqueous mobile phases.[12]

  • Requires reference standards for the quantification of identified impurities.

Gas Chromatography (GC)

Principle of Operation: GC separates compounds based on their volatility and interaction with a stationary phase coated on the inside of a long capillary column.[13] Analytes are volatilized in a heated inlet and carried through the column by an inert gas.

Expertise & Causality in Method Development: GC is ideal for analyzing volatile impurities, such as residual solvents or low-boiling-point starting materials.[2][7]

  • Why an Electron Capture Detector (ECD)? An ECD is exceptionally sensitive to electronegative compounds, making it the detector of choice for trace analysis of halogenated molecules.[14][15] Its selectivity can dramatically reduce interference from non-halogenated matrix components.[15]

  • Why a Halogen-Specific Detector (XSD)? An XSD is even more selective than an ECD, responding almost exclusively to halogenated compounds.[16] This is invaluable when analyzing complex matrices where hydrocarbon interferences might plague an ECD.[16]

  • Thermal Stability: The primary consideration is whether the halogenated heterocycle and its potential impurities are thermally stable. The high temperatures of the GC inlet (often >250 °C) can cause degradation of more complex or labile structures.[17]

Advantages:

  • Unmatched resolution for volatile compounds.[14]

  • Extremely high sensitivity for halogenated compounds when using an ECD or XSD.[14][16]

  • The method of choice for residual solvent analysis as per ICH Q3C guidelines.

Limitations:

  • Limited to volatile and thermally stable analytes.[11]

  • Complex, non-volatile APIs cannot be analyzed directly without derivatization.[11]

Spectroscopic Techniques: The Keys to Structure and Quantity

While chromatography separates, spectroscopy identifies and quantifies.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Principle of Operation: NMR provides detailed structural information by probing the magnetic properties of atomic nuclei (like ¹H, ¹³C, ¹⁹F) in a strong magnetic field. The chemical environment of each nucleus dictates its resonance frequency, providing a fingerprint of the molecule's structure.[18]

Application in Purity Assessment: NMR, specifically quantitative NMR (qNMR), is a powerful primary method for purity assessment.[19] Unlike chromatography, which provides a relative purity (e.g., area percent), qNMR can determine absolute purity against a certified internal standard without needing an isolated sample of the impurity itself.[20][21]

  • ¹H qNMR: The most common method. The integral of a signal is directly proportional to the number of protons it represents. By comparing the integral of a signal from the main compound to a signal from a certified internal standard of known purity and weight, the absolute purity of the main compound can be calculated.[19]

  • ¹⁹F NMR: For fluorinated heterocycles, ¹⁹F NMR is a superb tool. It offers a wide chemical shift range, high sensitivity, and a background-free spectrum, often allowing for the detection and quantification of fluoro-isomers or impurities at very low levels.[22][23]

Advantages:

  • Provides definitive structural confirmation.[7]

  • A primary ratio method for determining absolute purity (qNMR), reducing reliance on impurity reference standards.[19]

  • Non-destructive technique.

  • Highly effective for identifying and quantifying isomers.

Limitations:

  • Relatively low sensitivity compared to chromatographic methods.[12]

  • Signal overlap in complex molecules can complicate quantification.[22]

  • Requires higher sample concentrations.

Mass Spectrometry (MS)

Principle of Operation: MS measures the mass-to-charge ratio (m/z) of ionized molecules. High-resolution mass spectrometry (HRMS) can determine the mass with such precision that it allows for the calculation of an elemental formula.[24]

Application in Purity Assessment: MS is rarely used as a standalone technique for purity assessment but is indispensable when hyphenated with a separation method. Its primary role is the identification of unknown impurities detected by HPLC or GC.[7][24] The characteristic isotopic patterns of chlorine (³⁵Cl/³⁷Cl ≈ 3:1) and bromine (⁷⁹Br/⁸¹Br ≈ 1:1) are powerful diagnostic tools in MS for identifying halogenated impurities.

Advantages:

  • Exceptional sensitivity and selectivity.[24]

  • Provides molecular weight and elemental composition (with HRMS), which is critical for identifying unknown impurities.[24]

  • Tandem MS (MS/MS) provides fragmentation data for structural elucidation.[25]

Limitations:

  • Poor quantitative capability without an isotopic internal standard.

  • Susceptible to ion suppression effects, which can complicate detection in complex matrices.[26]

  • Does not distinguish between isomers without prior chromatographic separation.

Hyphenated Techniques: The Best of Both Worlds

Hyphenation, the online coupling of a separation technique with a spectroscopic one, has revolutionized impurity profiling.[25][27][28]

  • LC-MS: This is the most powerful and versatile hyphenated technique for the analysis of pharmaceutical impurities.[8][29] It combines the superior separation of HPLC/UHPLC with the sensitive and specific detection of MS.[29] It allows for the rapid detection and tentative identification of non-volatile impurities in a single run.

  • GC-MS: The gold standard for the separation and identification of volatile and semi-volatile impurities.[7][29] It is routinely used for confirming the identity of residual solvents and detecting process-related volatile by-products.

  • LC-NMR: While less common due to its complexity and cost, LC-NMR provides the ultimate in online analysis, coupling HPLC separation directly with NMR detection for unambiguous, on-the-fly structural elucidation of impurities.

Comparative Guide and Technique Selection

Choosing the right analytical technique requires balancing the analytical goal with the physicochemical properties of the compound and its potential impurities.

Decision Logic for Technique Selection

The following diagram provides a logical pathway for selecting the appropriate analytical tools for a given purity assessment challenge.

Technique_Selection_Tree A Purity Assessment Goal? B Routine QC Purity Check (Known Impurities) A->B Quantification C Identify Unknown Impurity A->C Identification D Absolute Purity (Primary Standard) A->D Certification E Volatile Impurities & Residual Solvents A->E Specific Test B_sub Is the analyte thermally stable & volatile? B->B_sub C_sub Was it detected by HPLC or GC? C->C_sub D_qNMR Quantitative NMR (qNMR) D->D_qNMR E_GC Headspace GC-MS E->E_GC B_GC Validated GC-FID or GC-ECD B_sub->B_GC Yes B_HPLC Validated HPLC-UV B_sub->B_HPLC No C_LCMS LC-MS/MS C_sub->C_LCMS HPLC C_GCMS GC-MS C_sub->C_GCMS GC C_NMR Isolate + NMR for definitive structure C_LCMS->C_NMR C_GCMS->C_NMR

Figure 2: Decision tree for selecting an analytical technique based on the specific purity assessment goal.

Performance Comparison Table
FeatureHPLC-UVGC-FID/ECDqNMRLC-MS
Primary Use Routine Purity, QuantificationVolatiles, Halogen TracesAbsolute Purity, StructureImpurity Identification
Sensitivity High (ng)Very High (pg-fg with ECD)Low (µg-mg)Very High (pg-fg)
Selectivity Moderate to HighHigh (Very High with ECD/XSD)High (Structural)Very High (Mass)
Quantitative Accuracy High (Relative)High (Relative)Very High (Absolute)Low to Moderate
Structural Info NoneLimited (Retention Time)DefinitiveHigh (MW, Formula, Fragments)
Sample Throughput HighHighLowMedium
Analyte Scope Broad (Non-volatile)Volatile, Thermally StableSoluble CompoundsBroad (Non-volatile)
Cost (Instrument)
$
$

Experimental Protocols

The following are generalized, self-validating protocols. They serve as a starting point and must be optimized and validated for each specific analyte and its matrix according to ICH Q2(R1) guidelines.

Protocol 1: General Purpose Purity by RP-HPLC
  • Instrumentation: UHPLC/HPLC system with a Diode Array Detector (DAD) or UV detector.

  • Sample Preparation: Accurately weigh ~10 mg of the halogenated heterocycle and dissolve in 10 mL of diluent (typically 50:50 acetonitrile:water) to create a 1 mg/mL stock. Further dilute to ~0.1 mg/mL for analysis.

  • Chromatographic Conditions:

    • Column: Start with a C18 column (e.g., 100 x 2.1 mm, 1.8 µm). If resolution is poor, screen Phenyl-Hexyl and F5 columns.[10]

    • Mobile Phase A: 0.1% Formic Acid in Water.

    • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

    • Gradient: 5% B to 95% B over 10 minutes. Hold at 95% B for 2 minutes. Return to 5% B and equilibrate for 3 minutes.

    • Flow Rate: 0.4 mL/min.

    • Column Temperature: 30 °C.

    • Injection Volume: 2 µL.

    • Detection: Monitor at a wavelength where the API has significant absorbance (e.g., 254 nm) and also collect full spectra with DAD to check for peak purity.

  • Data Analysis: Integrate all peaks. Calculate purity as the area of the main peak divided by the total area of all peaks, expressed as a percentage (Area % Method). This assumes all impurities have a similar response factor to the API at the chosen wavelength. For accurate quantification, a relative response factor (RRF) for each impurity must be determined using isolated standards.

Protocol 2: Trace Halogenated Volatiles by GC-ECD
  • Instrumentation: Gas chromatograph with an Electron Capture Detector (ECD).

  • Sample Preparation: Accurately weigh ~50 mg of the API into a 10 mL volumetric flask. Dissolve and dilute to volume with a suitable solvent (e.g., Ethyl Acetate) that does not interfere with the analysis.

  • Chromatographic Conditions:

    • Column: A low- to mid-polarity column, such as a 5% Phenyl Polysilphenylene-siloxane (e.g., 30 m x 0.25 mm, 0.25 µm).

    • Carrier Gas: Helium or Hydrogen at 1.2 mL/min (constant flow).

    • Inlet Temperature: 250 °C.

    • Injection Volume: 1 µL in split mode (e.g., 20:1 split ratio).

    • Oven Program: Initial 50 °C for 2 min, ramp at 15 °C/min to 280 °C, hold for 5 min.

    • Detector Temperature: 300 °C.

    • Makeup Gas (ECD): Nitrogen or Argon/Methane, as per manufacturer's recommendation.[15]

  • Data Analysis: Identify and quantify impurities based on retention time and response relative to a calibrated external standard of the known impurity.

Protocol 3: Absolute Purity by ¹H qNMR
  • Instrumentation: NMR spectrometer (≥400 MHz recommended for resolution).

  • Standard Preparation: Accurately weigh ~20 mg of a certified internal standard (e.g., maleic acid, dimethyl sulfone) into a vial. Record weight to 0.01 mg.

  • Sample Preparation: To the same vial, accurately weigh ~20 mg of the halogenated heterocycle. Record weight to 0.01 mg. Dissolve the mixture in ~0.7 mL of a deuterated solvent (e.g., DMSO-d₆, CDCl₃) ensuring complete dissolution.

  • NMR Acquisition Parameters (Self-Validating Checks):

    • Experiment: Standard 1D proton experiment.

    • Relaxation Delay (d1): Must be at least 5 times the longest T₁ relaxation time of any proton to be integrated (both standard and analyte). A T₁ inversion recovery experiment should be run first to determine this. A conservative d1 of 30-60 seconds is often sufficient.

    • Pulse Angle: Use a calibrated 90° pulse.

    • Scans: Acquire sufficient scans for a high signal-to-noise ratio (>250:1) on the signals to be integrated.

  • Data Processing & Analysis:

    • Apply phasing and baseline correction meticulously across the entire spectrum.

    • Select a well-resolved signal for the analyte (Integral_Analyte) corresponding to a known number of protons (Protons_Analyte).

    • Select a well-resolved signal for the internal standard (Integral_Standard) corresponding to its known number of protons (Protons_Standard).

    • Calculate purity using the formula: Purity (%) = (Integral_Analyte / Protons_Analyte) * (MW_Analyte / Weight_Analyte) * (Weight_Standard / MW_Standard) * (Protons_Standard / Integral_Standard) * Purity_Standard Where MW is molecular weight and Purity_Standard is the certified purity of the internal standard.

Conclusion

The purity assessment of halogenated heterocycles is a complex but manageable task that relies on the strategic application of orthogonal analytical techniques. While HPLC and GC form the backbone of separation and routine quality control, they must be complemented by spectroscopic methods. Mass spectrometry is the premier tool for the identification of unknown impurities, and quantitative NMR stands as an essential, primary method for determining absolute purity. By understanding the principles, advantages, and limitations of each technique, and by explaining the causality behind methodological choices, researchers and drug development professionals can design robust, self-validating analytical strategies that ensure the safety, efficacy, and quality of these vital pharmaceutical compounds.

References

A Researcher's Guide to the Structural Universe of Pyrazine-2-Carboxylic Acid Derivatives: An X-ray Crystallography Perspective

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Significance of Three-Dimensional Structure in Pyrazine-Based Drug Discovery

Pyrazine-2-carboxylic acid and its derivatives are cornerstone scaffolds in modern medicinal chemistry and materials science. From the frontline anti-tubercular agent pyrazinamide to novel functional materials, the biological activity and physicochemical properties of these compounds are intrinsically linked to their three-dimensional architecture.[1][2][3] Understanding the precise arrangement of atoms, the nuances of intermolecular interactions, and the potential for polymorphism is not merely an academic exercise; it is a critical component of rational drug design and materials engineering. X-ray crystallography stands as the gold standard for elucidating this structural information, providing an unparalleled atomic-level view of these molecules.[4][5]

This guide offers a comprehensive comparison of crystallographic techniques for pyrazine-2-carboxylic acid derivatives, providing researchers with the foundational knowledge and practical insights necessary to navigate the path from synthesis to a refined crystal structure. We will delve into the causality behind experimental choices, present detailed protocols, and objectively compare X-ray crystallography with alternative analytical methods.

The Art and Science of Crystallization: A Comparative Guide to Growing High-Quality Crystals

The journey to a crystal structure begins with the often-challenging task of growing a single, high-quality crystal. The choice of crystallization method can profoundly impact the success of a diffraction experiment. For pyrazine-2-carboxylic acid derivatives, which often exhibit a range of polarities and intermolecular interaction capabilities, a systematic approach to screening crystallization conditions is paramount.

Crystallization Technique Principle Advantages Disadvantages Best Suited For
Slow Evaporation A solution of the compound is allowed to slowly evaporate, increasing the concentration until supersaturation and crystallization occur.[6]Simple setup, requires minimal sample manipulation.Can lead to the formation of multiple small crystals or crusts. Difficult to control the rate of evaporation.Milligram quantities of material where the solvent system is known.[6]
Vapor Diffusion (Hanging & Sitting Drop) A drop containing the compound and a precipitant is equilibrated against a larger reservoir of the precipitant. The slow diffusion of vapor leads to gradual supersaturation.Excellent control over the rate of crystallization, ideal for small quantities of material.More complex setup, requires careful optimization of precipitant concentrations.Screening a wide range of conditions for novel compounds.
Slow Cooling A saturated solution at an elevated temperature is slowly cooled, decreasing the solubility of the compound and inducing crystallization.[7][8]Can produce large, well-formed crystals. The cooling rate can be precisely controlled.Requires a compound with a significant temperature-dependent solubility.Compounds that are stable at elevated temperatures.[8]
Solvent/Non-Solvent Diffusion (Layering) A solution of the compound is carefully layered with a miscible "non-solvent" in which the compound is insoluble. Diffusion at the interface induces crystallization.[6]Effective for compounds that are difficult to crystallize by other methods.Can be challenging to set up without disturbing the layers.Compounds that are highly soluble in one solvent but insoluble in another miscible solvent.
Sublimation The solid compound is heated under vacuum, and the vapor is allowed to deposit as crystals on a cold surface.[6]Excellent for purifying volatile compounds and can yield high-quality crystals.Only applicable to compounds that can sublime without decomposition.Air-sensitive and highly volatile pyrazine derivatives.[6]

From Crystal to Structure: A Step-by-Step Workflow for X-ray Diffraction Analysis

Once a suitable crystal is obtained, the process of determining its atomic structure involves a series of well-defined steps. This workflow, from data collection to structure refinement, is a testament to the power of modern crystallography.[9][10]

Experimental Protocol: Single-Crystal X-ray Diffraction
  • Crystal Mounting: A single crystal of appropriate size (typically 0.1-0.3 mm) is carefully selected under a microscope and mounted on a goniometer head using a cryoprotectant to prevent ice formation during data collection at low temperatures.

  • Data Collection: The mounted crystal is placed in a stream of cold nitrogen gas (typically 100 K) and exposed to a monochromatic X-ray beam. The crystal is rotated, and a series of diffraction images are collected on a detector.[4]

  • Data Processing: The collected images are processed to determine the unit cell dimensions, space group, and the intensities of the diffracted X-ray reflections.

  • Structure Solution: The processed data is used to solve the "phase problem" and generate an initial electron density map. For small molecules like pyrazine-2-carboxylic acid derivatives, direct methods are typically successful.

  • Structure Refinement: An atomic model is built into the electron density map and refined against the experimental data to improve the agreement between the calculated and observed diffraction patterns. This iterative process yields the final, highly accurate atomic coordinates.[4]

Caption: A typical workflow for small molecule crystal structure determination.[9]

A Comparative Look at the Crystal Structures of Pyrazine-2-Carboxylic Acid and Its Derivatives

The true power of X-ray crystallography lies in its ability to reveal the subtle yet significant structural differences between related molecules. By comparing the crystal structures of pyrazine-2-carboxylic acid and its derivatives, we can gain insights into how chemical modifications influence their solid-state properties.

Compound Key Structural Features Intermolecular Interactions Significance
Pyrazine-2-carboxylic acid The molecule is planar and exists in a centrosymmetric space group (Pnma) in its orthorhombic polymorph.[11]O-H···N hydrogen bonds form chains, and C-H···O interactions create sheets. No face-to-face π-stacking is observed in this polymorph.[11]Understanding the fundamental packing of the parent acid is crucial for interpreting the structures of its derivatives.
Pyrazinamide The prodrug form of pyrazinoic acid, it is a key anti-tubercular agent.[12][13] The crystal structure of the enzyme pyrazinamidase (PncA) in complex with pyrazinamide has been determined, revealing the active site.[14][15]In protein-ligand complexes, hydrogen bonds to the pyrazine nitrogen and amide group are critical for binding.[2]The crystal structure provides a basis for understanding its mechanism of action and for designing new anti-tubercular drugs.[14]
Pyrazine-2-carboxamide complexes Pyrazine-2-carboxamide can act as a versatile ligand, coordinating to metal ions through its nitrogen atoms and amide group to form coordination polymers.[16]The coordination geometry and bridging modes of the ligand lead to the formation of diverse one-, two-, or three-dimensional networks.[16]These complexes have potential applications in materials science, for example, as metal-organic frameworks (MOFs).[1]

Beyond Diffraction: A Comparative Analysis of Analytical Techniques

While X-ray crystallography provides the ultimate structural detail, a comprehensive characterization of pyrazine-2-carboxylic acid derivatives often requires a multi-technique approach. The following table compares X-ray crystallography with other common analytical methods.

Technique Information Provided Sample Requirements Advantages Limitations
Single-Crystal X-ray Diffraction (SC-XRD) Precise 3D atomic structure, bond lengths, bond angles, intermolecular interactions.[4][5]Single crystal (0.1-0.3 mm).Unambiguous structure determination.Requires high-quality single crystals, which can be difficult to obtain.
Powder X-ray Diffraction (PXRD) Crystalline phase identification, unit cell parameters, crystal purity.[5][17]Polycrystalline powder.Rapid analysis, useful for quality control.Does not provide detailed atomic coordinates.
Nuclear Magnetic Resonance (NMR) Spectroscopy Connectivity of atoms, solution-state conformation and dynamics.[18][19][20]Soluble sample.Provides information about the molecule in solution, which may be more biologically relevant.[20]Structure determination is indirect and can be complex. Less precise than X-ray crystallography.[18][19]
Mass Spectrometry (MS) Molecular weight and fragmentation patterns.Small amount of sample.High sensitivity, allows for determination of molecular formula.Provides no information about the 3D structure.
Thermal Analysis (DSC, TGA) Melting point, decomposition temperature, polymorphism.Solid sample.Provides information about the thermal stability and phase transitions.Does not provide structural information at the atomic level.

Conclusion: The Indispensable Role of X-ray Crystallography

In the study of pyrazine-2-carboxylic acid derivatives, X-ray crystallography remains an indispensable tool. It provides the high-resolution structural data that is essential for understanding structure-activity relationships, optimizing drug candidates, and designing novel materials. While other analytical techniques offer complementary information, none can match the definitive and detailed picture of the solid state provided by X-ray diffraction. The insights gained from crystallographic studies will continue to drive innovation in the fields of medicine and materials science, unlocking the full potential of this versatile class of compounds.

References

The Pyrazine Nucleus: A Privileged Scaffold for Diverse Biological Targets - A Comparative Guide

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and drug development professionals, the pyrazine heterocycle represents a cornerstone of modern medicinal chemistry. This deceptively simple six-membered aromatic ring, with its two nitrogen atoms in a 1,4-para orientation, possesses a unique combination of electronic and steric properties that make it a privileged scaffold for engaging a wide array of biological targets.[1][2][3] Its ability to act as a hydrogen bond acceptor, coupled with its metabolic stability and synthetic tractability, has led to its incorporation into numerous FDA-approved drugs and clinical candidates.[4]

This in-depth technical guide provides a comparative analysis of the key biological targets of pyrazine-based compounds. Moving beyond a simple catalog of activities, we will delve into the mechanistic underpinnings of these interactions, present comparative quantitative data against non-pyrazine alternatives, and provide detailed, field-proven experimental protocols for their evaluation.

Protein Kinase Inhibition: A Dominant Theme

Protein kinases are a major class of enzymes that regulate a vast number of cellular processes, and their dysregulation is a hallmark of many diseases, particularly cancer.[5] The pyrazine ring has proven to be an exceptional pharmacophore for kinase inhibitors, often serving as a bioisostere for other aromatic systems like benzene or pyridine, and frequently forming critical hydrogen bonds with the hinge region of the kinase ATP-binding pocket.[4][6]

Fibroblast Growth Factor Receptors (FGFRs)

Aberrant FGFR signaling is a key driver in various cancers, including urothelial and bile duct carcinomas.[7] Pyrazine-based compounds have emerged as potent FGFR inhibitors.

  • Pyrazine-Based Inhibitor Example: Erdafitinib Erdafitinib (Balversa®) is an oral pan-FGFR inhibitor approved for the treatment of metastatic urothelial carcinoma with susceptible FGFR3 genetic alterations.[8][9] It contains a quinoxaline core, which is a fused pyrazine-benzene ring system. Erdafitinib binds to and inhibits the enzymatic activity of FGFR1, FGFR2, FGFR3, and FGFR4.[8][10] This inhibition blocks downstream signaling pathways, including the RAS-MAPK-ERK and PI3K-AKT pathways, thereby impeding tumor cell proliferation and survival.[11]

  • Non-Pyrazine Alternatives: Pemigatinib & Infigratinib Pemigatinib (Pemazyre®) and Infigratinib (Truseltiq®) are other potent FGFR inhibitors.[4][12][13][14] While also targeting the FGFR family, they are based on different heterocyclic scaffolds (pyrimidine and pyridine, respectively), providing a basis for comparing the influence of the core chemical structure on activity and selectivity.

Comparative Potency of FGFR Inhibitors

CompoundCore ScaffoldTargetIC50 (nM)Reference(s)
Erdafitinib Quinoxaline (Pyrazine-based)FGFR11.2[15]
FGFR22.5[15]
FGFR33.0[15]
FGFR45.7[15]
Pemigatinib Pyrido[2,3-d]pyrimidineFGFR10.4[16]
FGFR20.5[16]
FGFR31.2[16]
FGFR430[16]
Infigratinib PyridineFGFR1-3High Potency[17]

Experimental Protocol: In Vitro FGFR Kinase Inhibition Assay (ADP-Glo™ Kinase Assay)

This protocol outlines a luminescent-based assay to determine the in vitro potency of a test compound against an FGFR kinase. The principle involves quantifying the amount of ADP produced during the kinase reaction, which correlates with enzyme activity.

Materials:

  • Recombinant human FGFR enzyme (e.g., FGFR1, FGFR2, FGFR3)

  • Poly(Glu, Tyr) 4:1 peptide substrate

  • ATP

  • Kinase Assay Buffer (e.g., 40mM Tris, pH 7.5; 20mM MgCl2; 0.1mg/ml BSA; 50μM DTT)

  • Test compound (e.g., Erdafitinib) and DMSO for dilution

  • ADP-Glo™ Kinase Assay Kit (Promega)

  • 384-well white assay plates

  • Multichannel pipettes and a plate reader capable of measuring luminescence

Procedure:

  • Compound Preparation: Prepare a serial dilution of the test compound in DMSO. A typical starting concentration is 10 mM, diluted to create a 10-point, 3-fold dilution series.

  • Reaction Setup: In a 384-well plate, add the following components in order:

    • 1 µL of test compound dilution or DMSO (for positive and negative controls).

    • 2 µL of a solution containing the FGFR enzyme and the peptide substrate in kinase buffer.

    • 2 µL of ATP solution in kinase buffer to initiate the reaction. The final ATP concentration should be at or near the Km for the specific FGFR isoform.

  • Kinase Reaction: Incubate the plate at room temperature for 60 minutes.

  • ADP-Glo™ Reagent Addition: Add 5 µL of ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete the remaining ATP. Incubate for 40 minutes at room temperature.

  • Kinase Detection Reagent Addition: Add 10 µL of Kinase Detection Reagent to each well to convert the generated ADP to ATP and produce a luminescent signal. Incubate for 30 minutes at room temperature.

  • Data Acquisition: Measure the luminescence of each well using a plate reader.

  • Data Analysis: The luminescence signal is proportional to the amount of ADP produced and thus to the kinase activity. Plot the luminescence signal against the logarithm of the inhibitor concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.[18][19]

Diagram: FGFR Signaling Pathway Inhibition

FGFR_Pathway cluster_membrane Cell Membrane FGF FGF Ligand FGFR FGFR FGF->FGFR Binding & Dimerization RAS_RAF_MEK_ERK RAS-MAPK-ERK Pathway FGFR->RAS_RAF_MEK_ERK Activation PI3K_AKT PI3K-AKT Pathway FGFR->PI3K_AKT Activation Erdafitinib Erdafitinib (Pyrazine-based) Erdafitinib->FGFR Inhibition Proliferation Cell Proliferation & Survival RAS_RAF_MEK_ERK->Proliferation PI3K_AKT->Proliferation

Caption: Inhibition of the FGFR signaling cascade by Erdafitinib.

Janus Kinases (JAKs)

The JAK-STAT signaling pathway is crucial for cytokine-mediated immune responses.[1] Inhibitors of JAKs are effective treatments for autoimmune diseases like rheumatoid arthritis.

  • Pyrazine-Based Inhibitor Example: Upadacitinib Upadacitinib (Rinvoq®) is a selective JAK1 inhibitor that contains a pyrrolo[2,3-b]pyrazine core.[20][21] It is approved for treating rheumatoid arthritis and other inflammatory conditions.[22] By selectively inhibiting JAK1, upadacitinib modulates the signaling of several pro-inflammatory cytokines.[23]

  • Non-Pyrazine Alternatives: Tofacitinib & Baricitinib Tofacitinib (Xeljanz®) and Baricitinib (Olumiant®) are other JAK inhibitors used for similar indications.[1][3][6][24] Tofacitinib is based on a pyrrolo[2,3-d]pyrimidine scaffold, while Baricitinib also has a pyrrolo[2,3-d]pyrimidine core. These compounds exhibit different selectivity profiles across the JAK family, highlighting the impact of the core heterocycle on target specificity.

Comparative Potency of JAK Inhibitors

CompoundCore ScaffoldTargetIC50 (nM)Reference(s)
Upadacitinib Pyrrolo[2,3-b]pyrazineJAK143[23]
JAK2120[23]
JAK32300[23]
Tofacitinib Pyrrolo[2,3-d]pyrimidineJAK1112[3]
JAK220[3]
JAK31[3]
Baricitinib Pyrrolo[2,3-d]pyrimidineJAK15.9[1]
JAK25.7[1]
JAK3>400[1]

Proteasome Inhibition: Targeting Protein Homeostasis

The ubiquitin-proteasome system is responsible for the degradation of most intracellular proteins, and its inhibition is a validated strategy for treating certain cancers, particularly multiple myeloma.[12]

  • Pyrazine-Based Inhibitor Example: Bortezomib Bortezomib (Velcade®) is a first-in-class proteasome inhibitor containing a pyrazine ring.[4] It is a dipeptidyl boronic acid that reversibly inhibits the 26S proteasome, primarily targeting the chymotrypsin-like activity of the β5 subunit.[12] This leads to the accumulation of ubiquitinated proteins, causing cell cycle arrest and apoptosis in cancer cells.

  • Non-Pyrazine Alternatives: Carfilzomib & Ixazomib Carfilzomib (Kyprolis®) and Ixazomib (Ninlaro®) are second-generation proteasome inhibitors.[13][16][25] Carfilzomib is an epoxyketone that irreversibly inhibits the proteasome, while Ixazomib is an orally bioavailable boronic ester.[13][26] These compounds offer different pharmacological profiles compared to the pyrazine-containing bortezomib.

Comparative Features of Proteasome Inhibitors

CompoundCore FeatureInhibitionTarget ActivityReference(s)
Bortezomib Pyrazine-dipeptidyl boronic acidReversibleChymotrypsin-like[12]
Carfilzomib Tetrapeptide epoxyketoneIrreversibleChymotrypsin-like[4][13]
Ixazomib Boronic esterReversibleChymotrypsin-like[14][25][26]

Experimental Protocol: Cell-Based Proteasome Chymotrypsin-Like Activity Assay (Proteasome-Glo™)

This protocol describes a method to measure the chymotrypsin-like activity of the proteasome in cultured cells treated with an inhibitor.

Materials:

  • Human multiple myeloma cell line (e.g., RPMI-8226)

  • Cell culture medium and supplements

  • Test compound (e.g., Bortezomib) and DMSO

  • Proteasome-Glo™ Chymotrypsin-Like Cell-Based Assay Kit (Promega)

  • 96-well white, clear-bottom cell culture plates

  • Luminometer

Procedure:

  • Cell Seeding: Seed cells in a 96-well plate at a density that ensures they are in the exponential growth phase at the time of the assay. Incubate overnight.

  • Compound Treatment: Treat the cells with a serial dilution of the test compound or DMSO (vehicle control) for a specified period (e.g., 2-4 hours).

  • Reagent Preparation: Reconstitute the Proteasome-Glo™ Reagent according to the manufacturer's instructions. This reagent contains the luminogenic substrate Suc-LLVY-aminoluciferin.

  • Assay Initiation: Add an equal volume of the prepared Proteasome-Glo™ Reagent to each well of the plate.

  • Incubation: Mix the plate on a plate shaker for 2 minutes and then incubate at room temperature for 10-15 minutes to allow the signal to stabilize.

  • Luminescence Measurement: Measure the luminescence using a plate reader.

  • Data Analysis: The luminescent signal is proportional to the proteasome activity. Calculate the percentage of inhibition for each compound concentration relative to the vehicle control and determine the IC50 value by non-linear regression analysis.[7][15][22][27]

Diagram: Proteasome Inhibition Workflow

Proteasome_Workflow cluster_prep Preparation cluster_exp Experiment cluster_acq Data Acquisition & Analysis Cells Seed Myeloma Cells in 96-well plate Treat Treat Cells with Bortezomib (2-4h) Cells->Treat Compound Prepare Serial Dilution of Bortezomib Compound->Treat Reagent Add Proteasome-Glo™ Reagent Treat->Reagent Incubate Incubate (10 min) Reagent->Incubate Read Measure Luminescence Incubate->Read Analyze Calculate IC50 Read->Analyze

Caption: Workflow for a cell-based proteasome inhibition assay.

Other Notable Biological Targets

The versatility of the pyrazine scaffold extends beyond kinases and the proteasome, with important drugs targeting viral proteases, ion channels, and bacterial enzymes.

HCV NS3/4A Protease

The Hepatitis C virus (HCV) NS3/4A serine protease is essential for viral replication, making it a prime target for antiviral therapy.

  • Pyrazine-Based Inhibitor Example: Telaprevir Telaprevir (Incivek®), though no longer marketed, was a pioneering direct-acting antiviral for HCV. It features a pyrazine-containing P2 moiety and acts as a reversible, covalent inhibitor of the NS3/4A protease.[23][28][29]

  • Non-Pyrazine Alternatives: Boceprevir & Glecaprevir Boceprevir (Victrelis®) and Glecaprevir are other HCV protease inhibitors that lack a pyrazine core, utilizing different chemical scaffolds to achieve high potency.[1][3][10][24][30][31][32][33][34]

Comparative Potency of HCV NS3/4A Protease Inhibitors

CompoundCore FeatureTargetKi (nM)IC50 (nM)Reference(s)
Telaprevir Pyrazine-containingHCV NS3/4A7350[28][29]
Glecaprevir Non-pyrazineHCV NS3/4A-3.5 - 11.3[31][32]
Epithelial Sodium Channel (ENaC)

ENaC plays a critical role in sodium and water homeostasis, and its blockade leads to diuretic effects.

  • Pyrazine-Based Inhibitor Example: Amiloride Amiloride is a potassium-sparing diuretic that directly blocks the ENaC in the kidneys.[9][17][35] Its pyrazine ring is crucial for its activity.

  • Non-Pyrazine Alternative: Triamterene Triamterene is another potassium-sparing diuretic that also blocks ENaC but is based on a pteridine scaffold.[17][18][36][37]

Comparative Potency of ENaC Blockers

CompoundCore ScaffoldTargetIC50 (µM)Reference(s)
Amiloride PyrazineENaC0.1 - 0.5[35][38]
Benzamil PyrazineENaC0.004[8][39][40]
Triamterene PteridineENaC5 (at -90 mV)[18]
Mycobacterial Targets

Pyrazinamide is a first-line drug for tuberculosis, a disease caused by Mycobacterium tuberculosis.

  • Pyrazinamide's Unique Mechanism Pyrazinamide is a prodrug that is converted to its active form, pyrazinoic acid (POA), by a mycobacterial enzyme.[5][6][41][42] The exact mechanism of POA is complex and not fully elucidated, but it is known to disrupt membrane transport and energetics, and may inhibit fatty acid synthase I, particularly in the acidic environment of granulomas.[2][6][41]

Conclusion

The pyrazine ring is a remarkably versatile and enduring scaffold in medicinal chemistry. Its presence in drugs targeting a wide range of biological macromolecules—from kinases and proteasomes to viral proteases and ion channels—underscores its privileged status. This guide has provided a comparative overview of these interactions, supported by quantitative data and actionable experimental protocols. By understanding these precedents, researchers can better leverage the unique properties of the pyrazine nucleus to design the next generation of innovative therapeutics.

References

Safety Operating Guide

A Guide to the Safe Disposal of 3,6-Dibromopyrazine-2-carboxylic Acid

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and professionals in drug development, the proper handling and disposal of specialized chemical reagents is a cornerstone of laboratory safety and operational excellence. This guide provides a detailed, step-by-step protocol for the safe disposal of 3,6-Dibromopyrazine-2-carboxylic acid (CAS No. 957230-68-1), ensuring the safety of personnel and compliance with environmental regulations. Our commitment is to furnish you with not just a procedure, but a framework of understanding, building a foundation of trust through scientific integrity.

I. Hazard Assessment and Personal Protective Equipment (PPE)

The primary principle in handling any chemical of unknown comprehensive toxicity is to treat it with a high degree of caution. The molecular structure of this compound, featuring a halogenated heterocyclic ring and a carboxylic acid functional group, suggests that it should be handled with care to avoid exposure.

Anticipated Hazards:

Hazard ClassificationAnticipated EffectSource of Analogy
Acute Oral Toxicity Harmful if swallowed[1][2][3][5]
Skin Corrosion/Irritation Causes skin irritation[1][2][3][5]
Serious Eye Damage/Irritation Causes serious eye irritation[1][2][3]
Specific Target Organ Toxicity May cause respiratory irritation[6][3]

Mandatory Personal Protective Equipment (PPE):

To mitigate the risks of exposure, the following PPE must be worn at all times when handling this compound:

  • Eye Protection: Chemical safety goggles are required. In situations with a higher risk of splashing, a face shield should be worn in addition to goggles.[6][1]

  • Hand Protection: Chemically resistant gloves, such as nitrile or neoprene, are mandatory. Gloves should be inspected for integrity before each use and disposed of after handling the compound.[1]

  • Skin and Body Protection: A laboratory coat is essential to protect against skin contact. For larger quantities or in the event of a spill, a chemically resistant apron or coveralls should be utilized.[6][1]

  • Respiratory Protection: Work should be conducted in a well-ventilated area, preferably within a certified chemical fume hood, to minimize the inhalation of any dust or aerosols.[6][1][3]

II. Spill Management Protocol

In the event of a spill, immediate and appropriate action is critical to prevent the spread of contamination and ensure the safety of laboratory personnel.

Step-by-Step Spill Cleanup:

  • Evacuate and Secure: Immediately alert others in the vicinity and evacuate the immediate area of the spill. Restrict access to the area to authorized personnel only.

  • Ventilate: Ensure the area is well-ventilated, utilizing a chemical fume hood if the spill is contained within it.

  • Don Appropriate PPE: Before attempting to clean the spill, don the full PPE as outlined in the previous section.

  • Contain the Spill: For solid spills, carefully sweep up the material and place it into a clearly labeled, sealed container for hazardous waste.[1] Avoid generating dust. For liquid spills, use an inert absorbent material (e.g., vermiculite, sand, or commercial sorbent pads) to contain and absorb the liquid.

  • Decontaminate the Area: Once the bulk of the spill has been removed, decontaminate the affected surfaces with a suitable solvent (e.g., ethanol or isopropanol), followed by a thorough cleaning with soap and water.

  • Dispose of Cleanup Materials: All materials used for spill cleanup, including absorbent pads, contaminated gloves, and wipes, must be placed in a sealed, labeled hazardous waste container for proper disposal.

III. Disposal of this compound Waste

As a halogenated organic compound, this compound must be disposed of as hazardous waste. Under no circumstances should it be disposed of down the drain or in regular trash.

Disposal Workflow Diagram:

DisposalWorkflow Disposal Decision Workflow for this compound start Start: Unused or Contaminated This compound assess_waste Is the waste contaminated with other hazardous materials? start->assess_waste separate_waste Segregate from incompatible waste streams (e.g., strong oxidizers, acids, bases). assess_waste->separate_waste Yes / No label_container Place in a designated, sealed, and properly labeled hazardous waste container for 'Halogenated Organic Waste'. separate_waste->label_container consult_ehs Consult with your institution's Environmental Health & Safety (EHS) office for specific guidance and to schedule a waste pickup. label_container->consult_ehs end End: Proper Disposal consult_ehs->end

Caption: Disposal Workflow for this compound.

Step-by-Step Disposal Procedure:

  • Waste Segregation: It is imperative to segregate waste containing this compound from other waste streams. In particular, it should not be mixed with strong oxidizing agents, strong acids, or strong bases, as this could lead to vigorous and potentially hazardous reactions.[1]

  • Containerization: All waste containing this compound, whether it is the pure substance, contaminated labware, or cleanup debris, must be collected in a designated hazardous waste container. This container should be made of a material compatible with the chemical, be in good condition, and have a secure, tight-fitting lid.

  • Labeling: The waste container must be clearly and accurately labeled. The label should include:

    • The words "Hazardous Waste"

    • The full chemical name: "this compound"

    • The associated hazards (e.g., "Harmful," "Irritant")

    • The date of accumulation

  • Storage: The sealed and labeled waste container should be stored in a designated, well-ventilated, and secure waste accumulation area. This area should be away from general laboratory traffic and incompatible materials.

  • Final Disposal: Arrange for the disposal of the hazardous waste through your institution's Environmental Health and Safety (EHS) department or a licensed hazardous waste disposal contractor.[6][1][3] They will ensure that the waste is transported, treated, and disposed of in accordance with all local, state, and federal regulations.

By adhering to these procedures, you contribute to a safe and responsible laboratory environment. The principles of proactive hazard assessment, diligent use of personal protective equipment, and meticulous waste management are paramount in the handling of all chemical substances.

References

A Senior Application Scientist's Guide to Personal Protective Equipment for Handling 3,6-Dibromopyrazine-2-carboxylic Acid

Author: BenchChem Technical Support Team. Date: January 2026

As researchers and scientists in the field of drug development, our work with novel chemical entities like 3,6-Dibromopyrazine-2-carboxylic acid (CAS No. 957230-68-1) is foundational to innovation.[1][2] This halogenated aromatic carboxylic acid serves as a critical building block in medicinal chemistry. However, its structure necessitates a robust and informed approach to laboratory safety. This guide provides essential, field-tested guidance on the personal protective equipment (PPE) required for handling this compound, moving beyond a simple checklist to explain the causality behind each safety measure. Our goal is to foster a deep-rooted culture of safety that protects you, your colleagues, and the integrity of your research.

Hazard Assessment: Understanding the Risks of Halogenated Aromatics

While comprehensive toxicological data for this compound is not extensively documented, the principles of chemical safety demand that we assess risk based on its structural class. As a halogenated aromatic compound, it belongs to a family of chemicals known for a range of potential health effects, including carcinogenicity, genetic defects, and impacts on fertility.[3] Many halogenated organic compounds are known to be moderately to highly toxic and can accumulate in fatty tissues.[4]

Structurally similar compounds, such as 3-Amino-6-bromopyrazine-2-carboxylic acid, are classified as being harmful if swallowed, causing skin irritation, and causing serious eye irritation.[5][6] Therefore, we must apply the precautionary principle and handle this compound with a comprehensive PPE strategy designed to mitigate these anticipated risks.

Core PPE Directives: A Multi-Layered Defense

Your primary defense against chemical exposure is a consistent and correctly implemented PPE protocol. The following directives are essential for any procedure involving this compound.

Eye and Face Protection

Direct contact with chemical powders or splashes can cause severe and irreversible eye damage.

  • Minimum Requirement: At all times when in the laboratory where this chemical is handled, tight-sealing safety goggles that conform to European Standard EN166 or OSHA 29 CFR 1910.133 regulations are mandatory.[7]

  • Enhanced Protection: For procedures involving larger quantities (greater than a few grams) or tasks with a higher risk of splashing (e.g., dissolving the compound with agitation), a full-face shield should be worn over safety goggles. This provides an additional barrier for the entire face.

Skin and Body Protection

Halogenated compounds can cause skin irritation and may be absorbed dermally.[4][8]

  • Gloves: Chemical-resistant gloves are required. Nitrile gloves are a suitable choice for incidental contact. Always inspect gloves for tears or punctures before use. Use proper glove removal technique (without touching the glove's outer surface) to avoid skin contact.[9] For prolonged handling or immersion, consult the glove manufacturer's compatibility data.

  • Laboratory Coat: A standard, buttoned laboratory coat must be worn to protect skin and personal clothing from contamination. Ensure the sleeves are of an appropriate length to cover the wrists.

Respiratory Protection

Inhalation of fine chemical dust can lead to respiratory tract irritation.[10][11]

  • Handling Powders: When weighing or transferring the solid compound, which can easily become airborne, a NIOSH-approved N95 dust mask or a half-mask respirator with a particle filter is necessary to prevent inhalation.[7][8]

  • Ventilation: All handling of this compound should be performed within a certified chemical fume hood or a glove box to minimize airborne particles and ensure adequate ventilation.[10]

Summary of PPE Recommendations

The following table provides a quick reference for the minimum PPE required for common laboratory tasks involving this compound.

TaskEye/Face ProtectionHand ProtectionBody ProtectionRespiratory Protection
Storage & Transport Safety GlassesNitrile GlovesLab CoatNot typically required
Weighing (Solid) Safety GogglesNitrile GlovesLab CoatN95 Dust Mask or Respirator
Solution Preparation Safety Goggles & Face ShieldNitrile GlovesLab CoatWithin a Fume Hood
Reaction Workup Safety Goggles & Face ShieldNitrile GlovesLab CoatWithin a Fume Hood

Operational and Disposal Plans

Proper PPE is only one component of a safe workflow. The following procedural steps and emergency plans are critical.

Step-by-Step Handling Protocol
  • Preparation: Before handling the compound, ensure your designated workspace (preferably a chemical fume hood) is clean and uncluttered. Confirm that an eyewash station and safety shower are nearby and unobstructed.[5]

  • Don PPE: Put on your lab coat, safety goggles, and gloves. If weighing the solid, also don your N95 mask or respirator.

  • Handling: Carefully transfer the required amount of this compound. Avoid generating dust by handling the material gently.[7] If a spill occurs, clean it up immediately following your lab's specific spill procedures for solid chemicals.

  • Post-Handling: After use, ensure the container is tightly sealed and stored in a cool, dry, and well-ventilated place away from strong oxidizing agents.[7][8]

  • Doffing & Hygiene: Remove your PPE in the correct order (gloves first), avoiding contamination of your skin. Wash your hands thoroughly with soap and water after handling the chemical, even if you wore gloves.[9][10]

PPE Selection Workflow

The following diagram illustrates the decision-making process for selecting the appropriate level of personal protective equipment.

PPE_Workflow PPE Selection for this compound start Start: Assess Procedure is_powder Handling solid powder? start->is_powder is_splash_risk High splash risk? (e.g., large volume, agitation) is_powder->is_splash_risk No (Solution) resp_ppe Add Respiratory Protection: - N95 Mask or Respirator - Work in Fume Hood is_powder->resp_ppe Yes base_ppe Standard PPE: - Safety Goggles - Nitrile Gloves - Lab Coat is_splash_risk->base_ppe No face_ppe Add Full Face Shield (over goggles) is_splash_risk->face_ppe Yes end_ppe Proceed with Caution base_ppe->end_ppe resp_ppe->is_splash_risk face_ppe->end_ppe

Caption: Decision workflow for selecting appropriate PPE.

Emergency Procedures: Immediate First Aid

In the event of an exposure, immediate and correct action is crucial.

  • Eye Contact: Immediately flush the eyes with copious amounts of water for at least 15 minutes, also under the eyelids. Remove contact lenses if present and easy to do. Seek immediate medical attention.[5][8][11]

  • Skin Contact: Take off all contaminated clothing immediately. Wash the affected skin area with plenty of soap and water for at least 15 minutes. If skin irritation persists, seek medical attention.[5][8][11]

  • Inhalation: Move the affected person to fresh air and keep them comfortable for breathing. If symptoms such as respiratory irritation occur, call a poison center or doctor.[5][10][11]

  • Ingestion: If swallowed, rinse the mouth with water. Do NOT induce vomiting. Call a poison center or doctor immediately if you feel unwell.[5][9]

Disposal Plan

All materials contaminated with this compound, including excess reagent, empty containers, and used gloves, must be treated as hazardous chemical waste.

  • Containment: Collect waste in a suitable, labeled, and sealed container. Do not let the product enter drains.[9][10]

  • Disposal: Dispose of the waste through an approved waste disposal plant, following all local, regional, and national hazardous waste regulations to ensure complete and accurate classification.[7][9][11]

By integrating these expert-driven PPE protocols and operational plans into your daily laboratory work, you build a foundation of safety that empowers confident and responsible scientific discovery.

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.